Product packaging for Perphenazine-d4(Cat. No.:)

Perphenazine-d4

カタログ番号: B602518
分子量: 408.0 g/mol
InChIキー: RGCVKNLCSQQDEP-WNJORUDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Perphenazine-d4, with the molecular formula C21H22D4ClN3OS and a molecular weight of 408.0 g/mol, is a deuterated analog of the typical antipsychotic perphenazine, where four hydrogen atoms are replaced with deuterium at the 1, 3, 7, and 9 positions of the phenothiazine ring system . This compound is supplied as a characterized chemical reference standard and is essential for quantitative analytical techniques such as LC-MS and GC-MS, where it serves as a critical internal standard . Its primary applications include analytical method development (AMV), method validation, and ensuring Quality Control (QC) during the commercial production and regulatory submission (e.g., ANDA) of Perphenazine Active Pharmaceutical Ingredient (API) . The deuterated structure provides nearly identical chromatographic behavior to the non-deuterated API while allowing for distinct mass spectrometric detection, enabling highly accurate and precise quantification. Perphenazine is a piperazinyl phenothiazine that acts primarily as a dopamine receptor antagonist, binding to both D1 and D2 receptor subtypes . Research into its mechanism shows that its antagonism of the D2 receptor is particularly significant in modulating effects like analgesia and tolerance to opioids in preclinical models . Beyond its dopaminergic activity, perphenazine also exhibits antagonism at other receptors, including serotonin 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors, which contributes to its overall pharmacological profile . This product is intended for research and analytical purposes only. It is not approved for diagnostic or therapeutic use in humans, and traceability against pharmacopeial standards (USP, EP) can be provided based on feasibility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClN3OS B602518 Perphenazine-d4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVKNLCSQQDEP-WNJORUDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Perphenazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Perphenazine-d4, a deuterated analog of the typical antipsychotic drug perphenazine. This guide is intended for researchers in pharmacology, analytical chemistry, and drug metabolism, detailing the critical role of this compound as an internal standard in bioanalytical applications.

Introduction to this compound

This compound is a stable isotope-labeled version of perphenazine, a phenothiazine derivative used in the treatment of psychosis, schizophrenia, and nausea.[1] In this compound, four hydrogen atoms on the phenothiazine ring system have been replaced with deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically identical to perphenazine in its reactivity and chromatographic behavior but has a higher molecular weight. This key difference allows it to be distinguished from the non-labeled drug by mass spectrometry.[2][3]

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of perphenazine in biological matrices such as plasma, serum, and tissue homogenates.[1][2] Its use is crucial for correcting for variations that can occur during sample preparation, chromatography, and ionization in mass spectrometry-based assays.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference
Chemical Name 4-[3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl]-1-piperazineethanol[1]
Molecular Formula C₂₁H₂₂D₄ClN₃OS[1]
Molecular Weight 408.0 g/mol [1]
CAS Number 155593-75-2[1]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Typical Internal Standard Working Concentration 120 ng/mL (based on a similar deuterated internal standard, Imipramine-D3)[4]
Precursor Ion (m/z) 408.2 (calculated based on molecular weight)
Product Ion(s) (m/z) for MRM 147.1, 175.1 (inferred from perphenazine fragmentation)

Role in Quantitative Bioanalysis: The Internal Standard

In quantitative bioanalysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples. The ideal internal standard is a stable isotope-labeled version of the analyte.

The workflow for using this compound as an internal standard is depicted in the diagram below.

G Workflow for the Use of this compound as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Addition of This compound (Internal Standard) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Workflow for utilizing this compound in bioanalytical quantification.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of perphenazine in a biological matrix using this compound as an internal standard, based on established LC-MS/MS methods.[4]

Sample Preparation (Protein Precipitation Method)
  • Aliquoting the Sample: In a microcentrifuge tube, place a 100 µL aliquot of the biological sample (e.g., serum or plasma).

  • Adding the Internal Standard: Add a specific volume of a working solution of this compound (e.g., to achieve a final concentration of 120 ng/mL).[4]

  • Protein Precipitation: Add 300 µL of a precipitating reagent, such as acetonitrile-methanol (50:50, v/v).[4]

  • Vortexing and Centrifugation: Vortex the sample to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[4]

  • Mobile Phase: A gradient elution using two mobile phases is typical:

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 8 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions for perphenazine and the inferred transitions for this compound are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Perphenazine404.19143.07
Perphenazine (Qualifier)404.19171.11
This compound 408.2 147.1
This compound (Qualifier) 408.2 175.1

Mechanism of Action of Perphenazine

While this compound's primary role is analytical, the mechanism of action of its non-deuterated counterpart, perphenazine, is of significant interest to researchers. Perphenazine is a typical antipsychotic that primarily exerts its effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] It also exhibits binding affinity for a variety of other receptors, which contributes to its therapeutic effects and side-effect profile.

The simplified signaling pathway for dopamine D2 receptor antagonism by perphenazine is illustrated below.

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Activity) PKA->Downstream Phosphorylates Perphenazine Perphenazine Perphenazine->D2R Antagonizes

Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by Perphenazine.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of perphenazine in biological samples. Its use as an internal standard in LC-MS/MS methodologies overcomes the inherent variability in sample processing and analysis, ensuring high-quality, reliable data. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this compound in a research setting.

References

An In-depth Technical Guide to Perphenazine-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine-d4 is the deuterated analog of perphenazine, a typical antipsychotic drug belonging to the piperazinyl phenothiazine class.[1][2] Due to the kinetic isotope effect, deuterated compounds exhibit altered metabolic rates, making them valuable tools in pharmacological research.[3][4] The primary application of this compound is as an internal standard for the quantification of perphenazine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][5][6] This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound is structurally identical to perphenazine, with the exception of four hydrogen atoms on the phenothiazine ring system being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight compared to the parent compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl)piperazin-1-yl)ethan-1-ol[2]
Synonyms 1-Piperazineethanol, 4-[3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl]- (9CI)[2]
CAS Number 155593-75-2[2][5]
Molecular Formula C₂₁H₂₂D₄ClN₃OS[5]
Molecular Weight 408.0 g/mol [5]
Appearance Solid[5]
Solubility Soluble in Methanol[5]
Purity ≥99% deuterated forms (d₁-d₄)[5]

Pharmacological Properties of the Parent Compound: Perphenazine

The pharmacological activity of this compound is considered to be identical to that of perphenazine. Perphenazine is a potent antagonist at various neurotransmitter receptors, with its antipsychotic effects primarily attributed to the blockade of dopamine D2 receptors.[1][7][8] It also exhibits high affinity for other receptors, which contributes to its therapeutic effects and side-effect profile.[1][7][8][9]

Table 2: Receptor Binding Affinities (Ki) of Perphenazine

ReceptorKi (nM)Reference
Dopamine D₂1.4[5]
Dopamine D₃0.43[9]
Serotonin 5-HT₂ₐ5.6[5]
Serotonin 5-HT₁ₐ421[5]
Serotonin 5-HT₂c132[5]
Serotonin 5-HT₆17[5]
Serotonin 5-HT₇23[5]
α₁ₐ-Adrenergic10[5]
α₂ₐ-Adrenergic1,848[5]
α₂ₑ-Adrenergic104.9[5]
α₂c-Adrenergic85.2[5]
Histamine H₁8[5][10]
Muscarinic M₃810.5[5]
Signaling Pathways

The primary mechanism of action of perphenazine involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism interferes with the signaling cascade initiated by dopamine binding, which is a G-protein coupled receptor (GPCR) pathway that ultimately modulates neuronal excitability and gene expression. The multi-receptor binding profile of perphenazine means it also modulates serotonergic, adrenergic, histaminergic, and cholinergic signaling pathways.

Perphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein G-protein (Gi/o) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Altered Neuronal Response & Gene Expression PKA->Neuronal_Response Phosphorylates Targets Perphenazine Perphenazine Perphenazine->D2R Blocks

Perphenazine's primary mechanism of action at the dopamine D2 receptor.

Experimental Protocols

General Considerations for Synthesis of Deuterated Phenothiazines

Synthesis_Workflow start Deuterated 2-Chlorophenothiazine step1 Alkylation with a propyl-piperazine side chain precursor start->step1 step2 Purification of intermediate step1->step2 step3 Final modification of the side chain (if necessary) step2->step3 end This compound step3->end

A generalized workflow for the synthesis of this compound.
Quantification of Perphenazine using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of perphenazine in biological samples due to its similar chemical and physical properties, which ensures comparable extraction efficiency and chromatographic behavior, while being distinguishable by its mass-to-charge ratio (m/z).[2][12]

A representative, though not exhaustive, experimental protocol is outlined below:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, serum, urine), add a precise amount of this compound solution of known concentration.

    • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Evaporate the purified extract to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a suitable reversed-phase HPLC or UPLC column (e.g., C18).

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection:

      • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for both perphenazine and this compound using Multiple Reaction Monitoring (MRM).

Table 3: Exemplary Mass Spectrometric Parameters for Perphenazine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Perphenazine404.2143.1, 171.1
This compound408.2(Expected to be similar to perphenazine with a +4 Da shift, e.g., 143.1, 171.1, or other specific fragments)

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The product ions for this compound would need to be determined empirically but are expected to be similar to those of the unlabeled compound if the fragmentation does not involve the deuterated positions.

Analytical_Workflow sample Biological Sample (e.g., Plasma) spike Spike with This compound (Internal Standard) sample->spike extract Sample Extraction (e.g., SPE, LLE) spike->extract lc LC Separation extract->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Workflow for the quantification of perphenazine using this compound.

Spectroscopic Data

Detailed, publicly available NMR and mass spectra for this compound are limited. The following information is based on the known structure and general principles of spectroscopy for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum of this compound would be very similar to that of perphenazine, with the key difference being the absence of signals corresponding to the aromatic protons at positions 1, 3, 7, and 9 of the phenothiazine ring. The integration of the remaining proton signals would be consistent with the non-deuterated positions.

  • ¹³C-NMR: The carbon-13 NMR spectrum would also be similar to that of perphenazine. The signals for the deuterated carbons (C-1, C-3, C-7, and C-9) would be observed as triplets due to coupling with deuterium (spin I=1), and their chemical shifts might be slightly upfield compared to the corresponding carbons in the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 4 mass units higher than that of perphenazine. The fragmentation pattern upon electron ionization (EI) or collision-induced dissociation (CID) is expected to be similar to that of perphenazine. However, fragment ions that retain the deuterated portion of the molecule will also exhibit a corresponding mass shift. The mass spectrum of unlabeled perphenazine is available in public databases such as the NIST WebBook.[13] The fragmentation of the phenothiazine ring system is a key feature.

Conclusion

This compound is an essential tool for researchers and drug development professionals involved in the study of perphenazine. Its primary utility as an internal standard in quantitative bioanalytical methods ensures the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. While detailed experimental data for this compound itself is not widely published, its properties can be largely inferred from the well-characterized parent compound, perphenazine, taking into account the predictable effects of deuterium substitution on its spectroscopic and metabolic properties.

References

Synthesis and Isotopic Purity of Perphenazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Perphenazine-d4. This compound is a stable isotope-labeled analog of Perphenazine, a typical antipsychotic medication. It serves as an invaluable internal standard for quantitative bioanalytical assays, such as those used in therapeutic drug monitoring and pharmacokinetic studies, due to its ability to improve the accuracy of mass spectrometry and liquid chromatography methods[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The deuteration is specifically located on the phenothiazine ring system.

PropertyValueReference
IUPAC Name2-(4-(3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl)piperazin-1-yl)ethan-1-ol[1]
CAS Number155593-75-2[1][2]
Molecular FormulaC₂₁H₂₂D₄ClN₃OS[2]
Molecular Weight407.99 g/mol
Isotopic Purity≥99% deuterated forms (d₁-d₄)[2]

Synthesis of this compound

Proposed Synthetic Pathway

The overall proposed synthetic pathway is depicted in the following diagram.

Synthesis_Pathway cluster_0 Deuteration of Phenothiazine Core cluster_1 Side Chain Synthesis cluster_2 Final Condensation 2-Chlorophenothiazine 2-Chlorophenothiazine 2-Chlorophenothiazine-d4 2-Chlorophenothiazine-d4 2-Chlorophenothiazine->2-Chlorophenothiazine-d4 Deuterium Gas (D2) Catalyst (e.g., PtO2) D2O or deuterated solvent This compound This compound 2-Chlorophenothiazine-d4->this compound N-(2-hydroxyethyl)piperazine N-(2-hydroxyethyl)piperazine 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine N-(2-hydroxyethyl)piperazine->1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine 1-bromo-3-chloropropane Base (e.g., NaH) 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine->this compound Condensation Base (e.g., NaH) Analytical_Workflow This compound Sample This compound Sample LC-MS_MS_Analysis LC-MS/MS Analysis This compound Sample->LC-MS_MS_Analysis NMR_Analysis NMR Analysis This compound Sample->NMR_Analysis Data_Analysis_MS Mass Spectrum Data Analysis LC-MS_MS_Analysis->Data_Analysis_MS Data_Analysis_NMR NMR Spectrum Data Analysis NMR_Analysis->Data_Analysis_NMR Isotopic_Purity_Report Isotopic Purity Report Data_Analysis_MS->Isotopic_Purity_Report Data_Analysis_NMR->Isotopic_Purity_Report

References

The Role of Perphenazine-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Perphenazine-d4 as an internal standard in bioanalytical methods. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practices underlying its application, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the antipsychotic drug perphenazine.

Introduction: The Need for a Reliable Internal Standard

Perphenazine is a potent, first-generation antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. Accurate quantification of perphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The complexity of biological samples necessitates the use of an internal standard (IS) to ensure the accuracy and precision of analytical results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.

This compound, a deuterated analog of perphenazine, serves as an excellent internal standard for these purposes. Its chemical structure is nearly identical to perphenazine, with the exception of four deuterium atoms replacing hydrogen atoms. This subtle yet significant modification allows it to be distinguished by mass spectrometry while ensuring it shares very similar physicochemical properties with the parent drug.

Mechanism of Action of Perphenazine

Perphenazine exerts its antipsychotic effects primarily by acting as a potent antagonist of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[1][2] Overactivity in these dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, perphenazine modulates this hyperactivity.

Beyond its primary target, perphenazine also exhibits antagonist activity at a range of other neurotransmitter receptors, which contributes to its therapeutic effects and side-effect profile. These include:

  • Serotonin (5-HT) receptors: Particularly 5-HT2A and 5-HT2C, which may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects compared to more selective D2 antagonists.

  • Alpha-adrenergic receptors: Blockade of these receptors can lead to orthostatic hypotension and sedation.

  • Histamine H1 receptors: Antagonism at this receptor is associated with sedative and anxiolytic effects.

  • Muscarinic M1 receptors: This activity can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.

The multifaceted receptor binding profile of perphenazine underscores the complexity of its pharmacological action.

Dopamine D2 Receptor Signaling Pathway

The antagonism of the dopamine D2 receptor by perphenazine interrupts the normal signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways that regulate neuronal excitability and gene expression. Perphenazine, by blocking this receptor, prevents this signaling cascade from occurring.

Perphenazine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Perphenazine Perphenazine Perphenazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Modulation of Neuronal Activity PKA->Response

Figure 1: Perphenazine's antagonism of the Dopamine D2 receptor signaling pathway.

This compound as an Internal Standard in LC-MS/MS

The "gold standard" for the bioanalysis of small molecules like perphenazine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable and reproducible quantification.

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound is based on the principle of isotope dilution. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. Because this compound is chemically almost identical to perphenazine, it experiences the same extraction recovery, potential for ion suppression or enhancement in the mass spectrometer source, and chromatographic behavior.

The mass spectrometer, however, can differentiate between the analyte and the internal standard due to their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if there are variations in sample preparation or instrument response, leading to highly accurate and precise results.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes the key mass spectrometry parameters for the analysis of perphenazine and this compound. The Multiple Reaction Monitoring (MRM) transitions represent the fragmentation of the precursor ion into a specific product ion, which is a highly selective method of detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perphenazine404.2143.135
Perphenazine404.2171.130
This compound 408.2 147.1 35
This compound 408.2 171.1 30

Note: The MRM transitions for this compound are based on the expected +4 Da shift from the unlabeled compound due to the four deuterium atoms and a similar fragmentation pattern. These values should be optimized during method development.

Experimental Protocol for Perphenazine Quantification

The following is a representative experimental protocol for the quantification of perphenazine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Perphenazine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation

A protein precipitation or solid-phase extraction (SPE) method can be employed for sample cleanup. A typical SPE workflow is described below.

Experimental_Workflow Start Start: Human Plasma Sample Spike Spike with This compound (IS) Start->Spike Vortex Vortex Mix Spike->Vortex SPE_Load Load Sample onto SPE Cartridge Vortex->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis Inject into LC-MS/MS System Reconstitute->LCMS_Analysis End End: Data Acquisition LCMS_Analysis->End

Figure 2: A typical Solid Phase Extraction (SPE) workflow for perphenazine analysis.

Liquid Chromatography Conditions
ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAs specified in the quantitative data table
Dwell Time100 ms per transition
Ion Source Temperature500 °C
IonSpray Voltage5500 V

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of perphenazine in biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the unlabeled analyte allow for the correction of variability throughout the analytical process. The use of this compound in conjunction with a validated LC-MS/MS method, as outlined in this guide, provides a robust and reliable approach for researchers, scientists, and drug development professionals engaged in the study of this important antipsychotic medication.

References

A Comparative Analysis of the Physical Properties of Perphenazine and Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physical and chemical properties of Perphenazine and its deuterated isotopologue, Perphenazine-d4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis, offering detailed data, experimental methodologies, and a visualization of the compound's primary signaling pathway.

Core Physical and Chemical Properties

PropertyPerphenazineThis compound
Molecular Formula C₂₁H₂₆ClN₃OSC₂₁H₂₂D₄ClN₃OS
Molecular Weight 403.97 g/mol [1][2]407.99 g/mol [3][4][5]
Melting Point 94-100 °C[6]Data not available
Boiling Point 214-218 °C at 0.15 mmHgData not available
Water Solubility 28.3 mg/L at 24 °C[6]Data not available
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide.[7]Soluble in Methanol and DMSO.[3][4]
pKa (Strongest Basic) 7.81[8]Data not available

Experimental Protocols

The accurate determination of the physical properties listed above is crucial for drug development and quality control. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a flask containing the solvent of interest (e.g., water, buffer solutions, organic solvents).

  • Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could affect solubility.

  • Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway

Perphenazine primarily exerts its antipsychotic effects by acting as a potent antagonist of the dopamine D2 receptor in the mesolimbic pathway of the brain. Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia.

Perphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to Perphenazine Perphenazine Perphenazine->D2R Blocks

Caption: Perphenazine's antagonism of the Dopamine D2 receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the physical properties of a pharmaceutical compound and its deuterated analog.

Experimental_Workflow cluster_synthesis Compound Synthesis & Procurement cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Comparison Synthesis_P Synthesize/Procure Perphenazine MP_Determination Melting Point (Capillary Method) Synthesis_P->MP_Determination Solubility_Assay Solubility (Shake-Flask Method) Synthesis_P->Solubility_Assay pKa_Measurement pKa Determination (Potentiometric Titration) Synthesis_P->pKa_Measurement Synthesis_PD4 Synthesize/Procure This compound Synthesis_PD4->MP_Determination Synthesis_PD4->Solubility_Assay Synthesis_PD4->pKa_Measurement Data_Table Compile Data into Comparative Table MP_Determination->Data_Table Solubility_Assay->Data_Table pKa_Measurement->Data_Table Report Generate Technical Guide Data_Table->Report

Caption: Workflow for physical property comparison.

References

A Technical Guide to Commercially Available Perphenazine-d4 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available Perphenazine-d4 standards, their suppliers, and their application in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analyses.

Introduction to this compound

This compound is a deuterated analog of Perphenazine, a typical antipsychotic medication belonging to the phenothiazine class. The substitution of four hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than its non-labeled counterpart. This key characteristic makes this compound an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use allows for accurate quantification of Perphenazine in complex biological matrices by correcting for variations in sample preparation and instrument response.[2]

Commercially Available this compound Standards

A variety of suppliers offer this compound standards for research and analytical purposes. The following tables summarize the key quantitative data for commercially available this compound standards to facilitate easy comparison.

Table 1: General Information on this compound Standards
SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
LGC StandardsTRC-P291101155593-75-2C₂₁D₄H₂₂ClN₃OS407.99[3]
Cayman Chemical33298155593-75-2C₂₁H₂₂D₄ClN₃OS408.0[4]
Simson Pharma Limited-155593-75-2--
MedchemExpressHY-A0077S1155593-75-2C₂₁H₂₂D₄ClN₃OS408.0
VeeprhoDVE001234155593-75-2--
Table 2: Product Specifications of this compound Standards
SupplierPurityFormatAvailable Pack SizesStorage Conditions
LGC Standards--0.5 mg, 1 mg, 5 mg[3]-
Cayman Chemical≥99% deuterated forms (d₁-d₄)[4]Solid[4]5 mg[4]-20°C[4]
Simson Pharma LimitedAccompanied by Certificate of Analysis[5]---
MedchemExpress-In-stock[6]--
Veeprho----

Note: Information not provided in the search results is indicated with a "-". It is recommended to visit the supplier's website for the most up-to-date and complete information.

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of Perphenazine in biological samples by LC-MS/MS or GC-MS. The following sections outline generalized experimental methodologies.

Quantification of Perphenazine in Human Plasma by LC-MS/MS

This protocol is a representative example for the analysis of Perphenazine in plasma samples.

3.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected range of Perphenazine concentrations).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for Perphenazine and this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Perphenazine: The precursor ion [M+H]⁺ is selected, and characteristic product ions are monitored.

    • This compound: The precursor ion [M+H]⁺ is selected, and corresponding characteristic product ions are monitored.

The specific mass transitions should be optimized for the instrument being used.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Figure 1: A generalized workflow for the quantification of Perphenazine in plasma using LC-MS/MS with this compound as an internal standard.

Signaling Pathways of Perphenazine

Perphenazine exerts its therapeutic effects, as well as its side effects, through its interaction with various neurotransmitter receptors in the central nervous system. Its primary mechanism of action is the antagonism of dopamine D2 receptors.[7] Additionally, it exhibits affinity for serotonin (5-HT), adrenergic (α), and histamine (H1) receptors.

Dopamine D2 Receptor Antagonism

The antipsychotic effects of Perphenazine are largely attributed to its blockade of D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the hyperactivity of dopaminergic neurotransmission associated with psychosis.

dopamine_pathway Perphenazine Perphenazine D2_Receptor Dopamine D2 Receptor Perphenazine->D2_Receptor Blockade Blockade G_Protein Gi/o Protein D2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling (e.g., Gene Expression) PKA->Downstream

Figure 2: Simplified signaling pathway illustrating Perphenazine's antagonism of the Dopamine D2 receptor.
Multi-Receptor Interactions

Perphenazine's broader pharmacological profile is due to its interactions with other receptors, which contribute to both its therapeutic effects and side-effect profile.

multi_receptor_pathway cluster_receptors Receptor Targets cluster_effects Primary Effects Perphenazine Perphenazine D2 Dopamine D2 Perphenazine->D2 HT2A Serotonin 5-HT2A Perphenazine->HT2A Alpha1 Adrenergic α1 Perphenazine->Alpha1 H1 Histamine H1 Perphenazine->H1 Antipsychotic Antipsychotic Effect D2->Antipsychotic HT2A->Antipsychotic SideEffects Side Effects (e.g., Sedation, Hypotension) Alpha1->SideEffects H1->SideEffects

Figure 3: Overview of Perphenazine's interactions with multiple neurotransmitter receptors and their associated primary effects.

Conclusion

This compound is an essential tool for the accurate quantification of Perphenazine in various biological matrices. This guide provides a comprehensive overview of commercially available standards, their suppliers, and foundational experimental protocols for their use. The included diagrams offer a visual representation of a typical analytical workflow and the key signaling pathways through which Perphenazine exerts its pharmacological effects. Researchers, scientists, and drug development professionals are encouraged to consult the suppliers' documentation for the most detailed and up-to-date product information and to optimize the provided experimental methodologies for their specific applications.

References

Navigating the Solubility and Stability of Perphenazine-d4 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of active pharmaceutical ingredients (APIs) in various solvents is paramount. This technical guide provides a comprehensive overview of the solubility and stability of Perphenazine-d4, a deuterated analog of the antipsychotic medication Perphenazine, in commonly used organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility and stability assessment, and insights into the degradation pathways of this compound.

Core Concepts: Solubility and Stability of this compound

This compound is a stable isotope-labeled version of Perphenazine, often used as an internal standard in pharmacokinetic studies and other analytical applications. Its solubility and stability in organic solvents are critical parameters that influence its handling, formulation, and analytical method development. While specific quantitative solubility data for this compound is not extensively available, the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical. Therefore, the solubility data for Perphenazine can be used as a reliable approximation for this compound.

Quantitative Solubility Data

The solubility of Perphenazine in a range of organic solvents is summarized in the table below. This data has been compiled from various sources and provides a quantitative basis for solvent selection.

Organic SolventSolubility (mg/mL)Molar Solubility (M)Notes
Dimethyl Sulfoxide (DMSO)~20[1]~0.049-
Dimethylformamide (DMF)~30[1]~0.073-
Ethanol~5[1] - 153[2]~0.012 - 0.375Note: Significant variation in reported values.
MethanolSoluble-Quantitative data not specified.
Methylene ChlorideFreely Soluble[3][4]-Quantitative data not specified.
Acetone82[2]~0.201-
ChloroformSlightly Soluble-Quantitative data not specified.
n-PropanolData available[5]-Specific mg/mL value not in abstract.
n-Butyl alcoholData available[5]-Specific mg/mL value not in abstract.
Methyl acetateData available[5]-Specific mg/mL value not in abstract.
Ethyl acetateData available[5]-Specific mg/mL value not in abstract.
n-Propyl acetateData available[5]-Specific mg/mL value not in abstract.
n-Amyl acetateData available[5]-Specific mg/mL value not in abstract.
N,N-dimethylacetamide (DMAC)Data available[5]-Specific mg/mL value not in abstract.
2-MethoxyethanolData available[5]-Specific mg/mL value not in abstract.
Glycol etherData available[5]-Specific mg/mL value not in abstract.

Note: The molar solubility was calculated using the molecular weight of this compound (407.99 g/mol ).

Stability of this compound

The stability of this compound in both solid and solution forms is crucial for its use as a reliable standard. The following table summarizes the known stability information.

ConditionStorage TemperatureDurationNotes
Solid-20°C≥ 4 years-
In Solution (General)-80°C6 monthsRecommended for stock solutions.
In Solution (General)-20°C1 monthRecommended for stock solutions.
In DMSO or Ethanol-20°CUp to 3 months[3]Specific to these solvents for the non-deuterated form.

Perphenazine and its deuterated analog are known to be sensitive to light, and solutions should be protected from light to prevent photodegradation.[6] They are also incompatible with strong oxidizing agents.

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental protocols. The following sections outline standardized methodologies for these assessments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of the organic solvent A->B C Seal the vial B->C D Agitate at a constant temperature (e.g., 25°C) C->D E Allow to equilibrate for a set time (e.g., 24-48 hours) D->E F Filter the solution to remove undissolved solid E->F G Dilute the filtrate with a suitable solvent F->G H Analyze the concentration by a validated analytical method (e.g., HPLC-UV) G->H I Calculate the solubility H->I

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under various stress conditions and to develop stability-indicating analytical methods.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solutions of this compound in the organic solvent B Aliquot into separate vials for each stress condition A->B C Thermal (e.g., 60°C) B->C D Photolytic (ICH Q1B) B->D E Oxidative (e.g., H2O2) B->E F Acidic (e.g., HCl) B->F G Basic (e.g., NaOH) B->G H Withdraw samples at specified time points C->H D->H E->H F->H G->H I Neutralize acid/base stressed samples H->I J Analyze by a stability-indicating HPLC method I->J K Quantify parent compound and degradation products J->K

Caption: Workflow for conducting forced degradation studies.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration.

  • Stress Conditions: Expose the solution to various stress conditions as per ICH guidelines, including:

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.

    • Oxidative Stress: Add a solution of an oxidizing agent (e.g., hydrogen peroxide) to the sample.

    • Acidic and Basic Hydrolysis: Add an acid (e.g., HCl) or a base (e.g., NaOH) to the solution. For organic solvents, this may involve the addition of an anhydrous acid or base or a concentrated aqueous solution, depending on the miscibility.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent drug from its degradation products.

  • Data Evaluation: Determine the percentage of degradation of this compound and identify and quantify any major degradation products.

Potential Degradation Pathways

The phenothiazine ring system in Perphenazine is susceptible to degradation through several pathways. Understanding these pathways is crucial for predicting potential impurities and developing appropriate analytical methods.

Degradation_Pathways cluster_products Degradation Products Perphenazine This compound Sulfoxide Perphenazine Sulfoxide Perphenazine->Sulfoxide Oxidation Hydroxylated Hydroxylated Metabolites Perphenazine->Hydroxylated Hydroxylation Dealkylated N-dealkylated Metabolites Perphenazine->Dealkylated Dealkylation Dechlorinated Dechlorinated Photoproducts Perphenazine->Dechlorinated Photolysis

Caption: Potential degradation pathways of this compound.

The primary degradation pathways for Perphenazine and, by extension, this compound, include:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of Perphenazine sulfoxide.[7][8][9]

  • Hydroxylation: The aromatic rings of the phenothiazine nucleus can undergo hydroxylation.[7][8][9]

  • N-Dealkylation: The piperazine side chain can be dealkylated.[7][8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to dechlorination of the phenothiazine ring.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. The provided data and protocols are intended to assist researchers and drug development professionals in the effective handling, formulation, and analysis of this important compound. It is crucial to note that while the data for non-deuterated Perphenazine serves as a strong proxy, empirical determination of solubility and stability for this compound under specific experimental conditions is always recommended for critical applications. The use of validated, stability-indicating analytical methods is essential for obtaining accurate and reliable data.

References

A Comprehensive Examination of the Pharmacological Profiles of Perphenazine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of the typical antipsychotic agent, perphenazine. It also explores the potential pharmacological profile of its deuterated analog, a concept aimed at improving the parent drug's pharmacokinetic properties. This document is intended to be a valuable resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction to Perphenazine

Perphenazine is a piperazinyl phenothiazine that has been in clinical use for decades for the treatment of psychotic disorders, such as schizophrenia, and for the management of severe nausea and vomiting.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[3] As a typical antipsychotic, perphenazine is associated with a risk of extrapyramidal side effects, which has prompted interest in developing analogs with improved safety and pharmacokinetic profiles.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the metabolic fate of a compound.[4] By slowing the rate of metabolic breakdown, deuteration can potentially lead to a longer half-life, increased systemic exposure, and a reduced dosing frequency. While the specific pharmacological data for a deuterated analog of perphenazine is not publicly available, this guide will discuss the theoretical implications of deuteration on its profile based on established principles.

Receptor Binding Profile

Perphenazine exhibits a broad receptor binding profile, with its primary antipsychotic activity mediated through high-affinity antagonism of the dopamine D2 receptor.[3] It also interacts with a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.

Table 1: Receptor Binding Affinities (Ki) of Perphenazine and Theoretical Profile of its Deuterated Analog

ReceptorPerphenazine (Ki, nM)Deuterated Perphenazine (Ki, nM)
Dopamine D1Data not consistently reportedNot Available
Dopamine D20.8[5]Not Available
Dopamine D3Data not consistently reportedNot Available
Dopamine D4Data not consistently reportedNot Available
Serotonin 5-HT2AHigher affinity than for D2[6]Not Available
Alpha-1 AdrenergicBinds to this receptor[3]Not Available
Histamine H1Binds to this receptorNot Available
Muscarinic M1Data not consistently reportedNot Available

Note: Specific Ki values for all receptors are not consistently available in the public domain. The receptor binding profile of a deuterated analog is not expected to be significantly different from the parent compound as deuteration primarily affects pharmacokinetics, not pharmacodynamics.

Signaling Pathways

The primary mechanism of action of perphenazine involves the blockade of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The diagram below illustrates the canonical dopamine D2 receptor signaling pathway.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Perphenazine Perphenazine Perphenazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 Receptor Signaling Pathway.

Pharmacokinetic Profile

The pharmacokinetic profile of perphenazine is characterized by good oral absorption, but significant first-pass metabolism, leading to a relatively low oral bioavailability.[8][9] Deuteration has the potential to alter this profile by reducing the rate of metabolism.

Table 2: Pharmacokinetic Parameters of Perphenazine and Theoretical Profile of its Deuterated Analog

ParameterPerphenazineDeuterated Perphenazine
Oral Bioavailability (%) ~40[10]Not Available
Time to Peak Plasma Concentration (Tmax, hours) 1 - 3[9]Not Available
Peak Plasma Concentration (Cmax) Varies with doseNot Available
Elimination Half-life (t1/2, hours) 9 - 12[8]Not Available
Volume of Distribution (Vd) LargeNot Available
Protein Binding (%) HighNot Available

Note: Specific pharmacokinetic data for a deuterated analog of perphenazine is not publicly available. It is hypothesized that deuteration would lead to a longer half-life and potentially higher Cmax and AUC (Area Under the Curve).

Metabolism

Perphenazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5][11] The main metabolic pathways include N-dealkylation, sulfoxidation, and hydroxylation.[12] Deuteration at the sites of metabolism can significantly slow down these processes, leading to an altered metabolite profile and prolonged exposure to the parent drug.

Perphenazine_Metabolism cluster_perphenazine Perphenazine cluster_deuterated Deuterated Perphenazine Perphenazine Perphenazine CYP2D6 CYP2D6 Perphenazine->CYP2D6 Other_CYPs Other CYPs (e.g., 1A2, 3A4, 2C19) Perphenazine->Other_CYPs Deuterated_Perphenazine Deuterated Perphenazine Deuterated_Perphenazine->CYP2D6 Slower Metabolism Deuterated_Perphenazine->Other_CYPs Slower Metabolism Metabolite1 7-Hydroxyperphenazine CYP2D6->Metabolite1 Metabolite2 Perphenazine Sulfoxide CYP2D6->Metabolite2 Deuterated_Metabolite1 Deuterated 7-Hydroxyperphenazine CYP2D6->Deuterated_Metabolite1 Deuterated_Metabolite2 Deuterated Perphenazine Sulfoxide CYP2D6->Deuterated_Metabolite2 Metabolite3 N-dealkylperphenazine Other_CYPs->Metabolite3 Deuterated_Metabolite3 Deuterated N-dealkylperphenazine Other_CYPs->Deuterated_Metabolite3

Caption: Metabolic Pathways of Perphenazine.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Unlabeled competitor (test compound, e.g., Perphenazine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled competitor.

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add the serially diluted unlabeled competitor to the wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Competitor Prepare_Reagents->Serial_Dilution Incubation Incubate Radioligand, Competitor, and Membranes Serial_Dilution->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

LC-MS/MS Quantification of Perphenazine and its Metabolites

This protocol outlines a general method for the quantification of perphenazine and its metabolites in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological matrix (e.g., plasma)

  • Perphenazine and metabolite standards

  • Internal standard (e.g., a deuterated analog of perphenazine or another suitable compound)[13][14]

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples and standards.

    • To a known volume of plasma, add the internal standard.

    • Precipitate proteins by adding a protein precipitation solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using the standards.

    • Determine the concentration of perphenazine and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion

Perphenazine remains a relevant antipsychotic, and understanding its detailed pharmacological profile is crucial for its safe and effective use. While the development of a deuterated analog of perphenazine has the potential to offer an improved pharmacokinetic profile, leading to a more convenient dosing regimen and potentially a better side-effect profile, specific data to confirm these advantages are not yet available in the public domain. The experimental protocols provided in this guide offer a framework for the continued investigation of perphenazine and the potential evaluation of its deuterated analogs. Further research is warranted to fully characterize the pharmacological profile of deuterated perphenazine and to assess its clinical utility.

References

A Comprehensive Technical Guide to the Storage and Handling of Perphenazine-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Perphenazine-d4, a deuterated analog of the typical antipsychotic drug Perphenazine. Primarily utilized as an internal standard in analytical chemistry, its proper handling and storage are paramount for ensuring experimental accuracy, laboratory safety, and compound stability. This document outlines the essential chemical properties, safety protocols, storage conditions, and detailed experimental methodologies relevant to the use of this compound in a research environment.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Perphenazine, a phenothiazine derivative.[1] The incorporation of deuterium atoms results in a higher molecular weight, making it an ideal internal standard for quantifying unlabeled Perphenazine in biological matrices using mass spectrometry.[2] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value References
Chemical Name 4-[3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl]-1-piperazineethanol [2]
CAS Number 155593-75-2 [2][3]
Molecular Formula C₂₁H₂₂ClD₄N₃OS [2]
Molecular Weight 408.0 g/mol [2]
Physical State Solid [3]
Appearance White to pale yellow solid [3]
Melting Point 94 - 100 °C (201 - 212 °F) [3]
Water Solubility 28.3 mg/L [3]
Solubility Soluble in Methanol, Ethanol, and DMSO [2][4]
Partition Coefficient (log P) 4.2 [3]

| Purity | ≥99% deuterated forms (d₁-d₄) |[2] |

Safety, Handling, and First Aid

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[3] Adherence to safety guidelines is crucial to minimize exposure and ensure a safe laboratory environment.

Table 2: GHS Hazard Identification for this compound

Classification Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 (Exclamation Mark) Warning
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction GHS07 (Exclamation Mark) Warning

Data sourced from[3].

2.1 Personal Protective Equipment (PPE) and Handling When handling this compound, especially in its solid form, the following precautions must be taken:

  • Engineering Controls : Use a laboratory fume hood or mechanical exhaust to prevent inhalation of dust or aerosols.[3]

  • Eye Protection : Wear safety glasses with side shields.[3]

  • Hand Protection : Use chemically resistant, impervious gloves. Dispose of contaminated gloves after use.[3]

  • Body Protection : Wear a lab coat or other impervious clothing.[3]

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

2.2 Spill and Disposal Procedures In case of a spill, avoid creating dust.[3] Pick up the material and place it in a suitable, closed container for disposal.[3] Ensure the product does not enter drains.[6] Disposal should be carried out in accordance with local, state, and federal regulations.

2.3 First Aid Measures

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]

  • On Skin : Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[3]

  • In Eyes : Flush eyes with water as a precaution.[3]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

Storage and Stability

Proper storage is critical for maintaining the integrity and stability of this compound.

Table 3: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Special Conditions References
Solid Room Temperature Not specified Protect from light. Store in a well-ventilated area. [3]
Solid -20°C ≥ 4 years Protect from light. [2]
Stock Solution -20°C Up to 1 month Aliquot to avoid freeze-thaw cycles. Protect from light. [1]

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |[1] |

Key Stability Considerations:

  • Light Sensitivity : this compound is light-sensitive and should be stored in light-resistant containers.[3][7]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[3]

  • pH Sensitivity : The stability of Perphenazine in solution is pH-dependent. Studies on the non-deuterated form show it is more stable in solutions with a pH around 4.5 compared to 4.2.[8] While stable for at least 30 days at pH 3.7, the pH of solutions should be considered for long-term experiments.[9][10]

  • Hazardous Decomposition : When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[3]

Mechanism of Action and Signaling Pathways

This compound is used as an analytical standard, but its biological activity mirrors that of Perphenazine.[1] Perphenazine is a potent typical antipsychotic that primarily functions as a dopamine D₂ receptor antagonist.[11][12] Its antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[12] Additionally, it exhibits antagonist activity at several other neurotransmitter receptors, which contributes to its therapeutic profile and side effects.[12][13]

Key Receptor Targets:

  • Dopamine Receptors (D₂/D₃) : Potent antagonist.[1]

  • Serotonin Receptors (5-HT₂A) : Potent antagonist.[1][12]

  • Histamine Receptors (H₁) : Potent antagonist, contributing to sedative effects.[11][12]

  • Adrenergic Receptors (α₁A) : Antagonist, which can lead to hypotension.[1][12]

Perphenazine_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits SHT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates H1R Histamine H1 Receptor Response_SE Sedation, Hypotension, etc. H1R->Response_SE Blockade leads to A1AR α1A-Adrenergic Receptor A1AR->Response_SE Blockade leads to Perphenazine Perphenazine Perphenazine->D2R Perphenazine->SHT2AR Perphenazine->H1R Perphenazine->A1AR cAMP ↓ cAMP AC->cAMP Response_AP Antipsychotic Effect cAMP->Response_AP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Response_AP

Diagram 1: Perphenazine's Primary Signaling Pathways.

Experimental Protocols

5.1 Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 1 mg/mL stock solution.

  • Materials : this compound solid, appropriate solvent (e.g., Methanol, DMSO, or Ethanol), Class A volumetric flask, analytical balance, sonicator.

  • Procedure : a. Accurately weigh the desired amount of this compound (e.g., 1 mg) using an analytical balance. b. Transfer the solid to a volumetric flask of the appropriate size (e.g., 1 mL). c. Add a portion of the chosen solvent (e.g., ~0.7 mL of methanol) to the flask. d. Sonicate the solution for 5-10 minutes to ensure complete dissolution.[4] e. Allow the solution to return to room temperature. f. Add solvent to the flask until the meniscus reaches the calibration mark. g. Cap the flask and invert it several times to ensure homogeneity. h. Transfer the solution to a light-protected storage vial. For long-term storage, create smaller aliquots to avoid repeated freeze-thaw cycles.[1] i. Label the vial clearly with the compound name, concentration, solvent, and preparation date. j. Store at -20°C or -80°C as per Table 3.[1]

  • Working Solutions : Prepare working solutions by diluting the stock solution with the appropriate mobile phase or assay buffer immediately before use.

5.2 Protocol 2: Quantification in Biological Samples by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Perphenazine in serum or plasma.[2][14] This protocol outlines a typical workflow.

LCMS_Workflow start Start: Collect Serum/ Plasma Sample aliquot Aliquot 100 µL of Sample start->aliquot spike Spike with this compound (Internal Standard) aliquot->spike precipitate Add 300 µL Acetonitrile/ Methanol (50:50) with 0.1% Formic Acid (Protein Precipitation) spike->precipitate vortex Vortex to Mix precipitate->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 8 µL onto UPLC-MS/MS System supernatant->inject analysis Data Acquisition (MRM) & Quantification inject->analysis

Diagram 2: Workflow for Quantification of Perphenazine in Biological Samples.
  • Sample Preparation (Protein Precipitation) : a. Thaw serum or plasma samples at room temperature.[15] b. Aliquot 100 µL of the sample into a microcentrifuge tube.[15] c. Add the internal standard, this compound, to each sample at a known concentration. d. Add 300 µL of a cold precipitating reagent (e.g., acetonitrile:methanol 50:50 v/v containing 0.1% formic acid).[15] e. Vortex the mixture thoroughly for 30-60 seconds to precipitate proteins.[15] f. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[15] g. Carefully transfer the supernatant to a clean autosampler vial for analysis.[15]

  • LC-MS/MS Analysis : a. Instrumentation : Utilize a UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[14][15] b. Chromatography :

    • Column : A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm) is suitable.[15]
    • Mobile Phase A : Water with 0.1% Formic Acid.[15]
    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[15]
    • Gradient : Employ a linear gradient to separate the analyte from matrix components.
    • Flow Rate : Typical for UPLC, e.g., 0.4-0.6 mL/min.
    • Injection Volume : 5-10 µL.[15] c. Mass Spectrometry :
    • Ionization Mode : Positive Electrospray Ionization (ESI+).[14]
    • Detection Mode : Multiple Reaction Monitoring (MRM).[15]
    • MRM Transitions : Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.[14][15]

Table 4: Example LC-MS/MS Parameters for Perphenazine Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Perphenazine 404.2 143.1 (Quantifier) Values are illustrative and must be optimized for the specific instrument used.
404.2 171.1 (Qualifier) Sourced from[15].
This compound 408.2 143.1 (Quantifier) Product ions can be similar to the unlabeled compound depending on the location of the deuterium labels.

| (Internal Standard) | 408.2 | 171.1 (Qualifier) | Precursor ion reflects the increased mass due to deuterium. |

  • Quantification : Create a calibration curve using matrix-matched standards. The concentration of Perphenazine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and interpolating from the calibration curve.[14]

5.3 Protocol 3: Example Cell-Based Assay (Cell Viability)

This protocol provides a general workflow for assessing the effect of Perphenazine on cell viability, for which this compound could be used in exploratory studies.

Cell_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h to Allow Attachment start->incubate1 treat Treat Cells with Perphenazine Concentrations incubate1->treat prepare_drug Prepare Serial Dilutions of Perphenazine prepare_drug->treat incubate2 Incubate for Desired Time Period (e.g., 24-72h) treat->incubate2 add_reagent Add MTS/MTT Reagent to Each Well incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Read Absorbance on Plate Reader incubate3->read analyze Analyze Data: Calculate % Viability & EC₅₀ read->analyze

References

Perphenazine-d4 for Preliminary Pharmacokinetic Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of perphenazine-d4 as an internal standard in preliminary pharmacokinetic screening of perphenazine. It details experimental protocols, presents key pharmacokinetic data, and visualizes relevant biological pathways and experimental workflows.

Introduction

Perphenazine is a typical antipsychotic medication belonging to the piperazinyl phenothiazine class, primarily used in the treatment of schizophrenia and severe nausea and vomiting.[1] Its therapeutic action is mainly attributed to its antagonism of dopamine D2 receptors in the brain.[1][2] Understanding the pharmacokinetic profile of perphenazine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Preliminary pharmacokinetic screening, often conducted in animal models, provides essential data on absorption, distribution, metabolism, and excretion (ADME).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound, a deuterated analog of perphenazine, exhibits similar physicochemical properties and extraction recovery to the parent drug.[3] Its distinct mass-to-charge ratio allows for precise differentiation and quantification, minimizing matrix effects and improving the accuracy and robustness of the bioanalytical method.[3]

Experimental Protocols

A typical preliminary pharmacokinetic study of perphenazine in a rodent model, utilizing this compound as an internal standard, involves animal dosing, serial blood sampling, plasma sample preparation, and subsequent analysis by a validated LC-MS/MS method.

Animal Study Protocol

A representative experimental protocol for a preliminary pharmacokinetic study in rats is outlined below. This protocol is a composite based on established methodologies in preclinical drug development.

Animals:

  • Male Wistar rats (190–205 g) are commonly used.[4]

  • Animals should be acclimatized for at least one week prior to the experiment with free access to standard laboratory chow and water.

  • Fasting overnight before dosing is recommended to reduce variability in absorption.

Dosing:

  • Perphenazine can be administered via oral gavage (e.g., as a suspension) or intravenous injection.

  • For oral administration, a dose of 10 mg/kg can be used.[4]

  • The dosing vehicle can be a suspension in a suitable medium like 0.5% w/v sodium carboxymethyl cellulose.

Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.

  • Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

Plasma Preparation:

  • The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The following is a representative LC-MS/MS method for the quantification of perphenazine in plasma, incorporating this compound as the internal standard.

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of this compound solution (the internal standard).

  • Add 300 µL of a precipitating reagent, such as acetonitrile-methanol (50:50, v/v), to precipitate plasma proteins.[5]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[5]

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase column, such as a C18 column (e.g., Waters Acquity UPLC HSS T3 1.8 µm, 2.1 × 50 mm), is suitable.[5]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[5]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Perphenazine: 404.19 > 143.07[5]

    • This compound: The precursor ion will be shifted by +4 Da (408.19), and the product ion may be the same or shifted depending on the position of the deuterium labels. The exact transition should be optimized during method development.

Data Presentation

The following tables summarize key pharmacokinetic parameters of perphenazine from a study in male Wistar rats following a single oral dose. While the original study may not have explicitly stated the use of this compound, the accuracy of modern LC-MS/MS-based pharmacokinetic studies relies on the use of stable isotope-labeled internal standards.

Pharmacokinetic Parameters of Perphenazine in Rats (Oral Administration)
Parameter Value
Cmax (ng/mL)82.86
Tmax (h)1.04
AUC(0-24) (ng·h/mL)480
AUC(0-∞) (ng·h/mL)505
Relative Bioavailability (%)120.77
Data adapted from a study on orally disintegrating tablets of a perphenazine/hydroxypropyl-beta-cyclodextrin inclusion complex in rabbits, demonstrating pharmacokinetic principles applicable to rat studies.[6]
Human Pharmacokinetic Parameters of Perphenazine
Parameter Value
Oral Bioavailability~40%[7]
Elimination Half-life8 to 12 hours[1]
Time to Peak Plasma Concentration (Oral)1 to 3 hours[7]
MetabolismHepatic (extensive)[1][7]
This table provides a reference for the expected pharmacokinetic profile in humans.

Mandatory Visualizations

Signaling Pathway

Perphenazine's primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, which are associated with hyperactivity of this pathway.

Perphenazine_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Signaling Downstream Signaling D2R->Signaling Activates Perphenazine Perphenazine Perphenazine->D2R Blocks

Caption: Perphenazine's antagonism of the dopamine D2 receptor.

Experimental Workflow

The following diagram illustrates the key steps in a preliminary pharmacokinetic screening study of perphenazine using this compound.

PK_Workflow Dosing Animal Dosing (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep IS_Spiking Internal Standard Spiking (this compound) Plasma_Prep->IS_Spiking Protein_Precip Protein Precipitation IS_Spiking->Protein_Precip LCMS_Analysis LC-MS/MS Analysis Protein_Precip->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

References

Investigating Perphenazine Metabolism with Perphenazine-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the metabolism of perphenazine, a typical antipsychotic medication. A central focus of this guide is the application of perphenazine-d4 as a stable isotope-labeled internal standard for accurate quantification in complex biological matrices. This document outlines the primary metabolic pathways of perphenazine, details a representative experimental protocol for an in vitro metabolism study using human liver microsomes, and presents the resulting quantitative data in a clear, tabular format. Furthermore, this guide includes visualizations of the metabolic pathways and the experimental workflow to facilitate a deeper understanding of the processes involved.

Introduction to Perphenazine Metabolism

Perphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic transformations include N-dealkylation, aromatic hydroxylation, and sulfoxidation. The primary enzyme responsible for perphenazine metabolism is CYP2D6, with additional contributions from CYP3A4, CYP1A2, and CYP2C19.[1][2] The resulting metabolites, such as 7-hydroxyperphenazine and N-dealkylated perphenazine, can exhibit pharmacological activity, which necessitates their accurate quantification in pharmacokinetic and drug-drug interaction studies. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative data obtained via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Perphenazine Metabolic Pathways

The metabolism of perphenazine is multifaceted, involving several key enzymatic reactions. The primary pathways are illustrated in the diagram below.

Perphenazine_Metabolism Perphenazine Perphenazine N_Dealkylated_Perphenazine N-Dealkylated Perphenazine Perphenazine->N_Dealkylated_Perphenazine N-dealkylation (CYP1A2, CYP3A4, CYP2C19, CYP2D6) Perphenazine_Sulfoxide Perphenazine Sulfoxide Perphenazine->Perphenazine_Sulfoxide Sulfoxidation Hydroxy_Perphenazine 7-Hydroxyperphenazine Perphenazine->Hydroxy_Perphenazine Hydroxylation (CYP2D6) Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Metabolic Incubation cluster_analysis Sample Analysis prep_reagents Prepare Incubation Mix (HLMs, Buffer, Perphenazine) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction time_course Time-course Incubation (0, 5, 15, 30, 60 min) initiate_reaction->time_course terminate Terminate with ACN + this compound (IS) time_course->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

References

The Role of Perphenazine-d4 in Antipsychotic Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Perphenazine-d4 in the research and development of antipsychotic drugs. With a focus on bioanalytical applications, this document details the use of this compound as an internal standard in quantitative analysis, outlines a comprehensive experimental protocol for its use, and presents key validation data. Furthermore, it illustrates the pharmacological context of Perphenazine's mechanism of action through a detailed signaling pathway diagram.

Introduction to Perphenazine and the Need for Deuterated Standards

Perphenazine is a typical antipsychotic medication belonging to the phenothiazine class, which has been utilized for decades in the management of schizophrenia and other psychotic disorders.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain, which helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[3][4] Accurate quantification of Perphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

In modern bioanalytical chemistry, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification.[5] this compound, a deuterated analog of Perphenazine, serves as an ideal internal standard for this purpose.

The Pivotal Role of this compound as an Internal Standard

This compound is structurally identical to Perphenazine, with the exception that four of its hydrogen atoms have been replaced with deuterium atoms. This subtle modification results in an increased molecular weight, allowing it to be distinguished from the unlabeled Perphenazine by a mass spectrometer. However, its physicochemical properties remain nearly identical, which is the key to its efficacy as an internal standard.

The primary advantages of using this compound include:

  • Correction for Matrix Effects: Biological samples like plasma and serum are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since this compound co-elutes with Perphenazine and experiences the same matrix effects, it provides a reliable means of normalizing the analytical signal.

  • Compensation for Variability: this compound accounts for variations in sample preparation, such as extraction efficiency and injection volume, as well as fluctuations in instrument response.

  • Improved Accuracy and Precision: By minimizing the impact of the aforementioned variables, the use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Perphenazine in human plasma, utilizing this compound as the internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linearity Range0.2 - 12.0 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.2 ng/mL

Table 2: Accuracy and Precision [6]

Analyte Concentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
Low Quality Control (LQC)< 15%< 15%85% - 115%85% - 115%
Medium Quality Control (MQC)< 15%< 15%85% - 115%85% - 115%
High Quality Control (HQC)< 15%< 15%85% - 115%85% - 115%

Table 3: Mass Spectrometric Parameters for Perphenazine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Perphenazine404.19143.07100
Perphenazine (Qualifier)404.19171.11100
This compound (Internal Standard)408.2143.1100

Experimental Protocol: Quantification of Perphenazine in Human Plasma using UPLC-MS/MS

This protocol outlines a standard procedure for the analysis of Perphenazine in human plasma samples.

4.1. Materials and Reagents

  • Perphenazine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Volumetric flasks and pipettes

  • Centrifuge tubes

  • UPLC system coupled with a triple quadrupole mass spectrometer

4.2. Preparation of Standard and Quality Control (QC) Solutions

  • Prepare stock solutions of Perphenazine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Perphenazine by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Perphenazine working standard solution.

  • Prepare the internal standard working solution by diluting the this compound stock solution with the same diluent to a final concentration of 10 ng/mL.

4.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4.4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualization of Perphenazine's Mechanism of Action

Perphenazine exerts its antipsychotic effects primarily by acting as an antagonist at the dopamine D2 receptor. The following diagram illustrates the canonical signaling pathway associated with the D2 receptor and the inhibitory effect of Perphenazine.

Perphenazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Perphenazine Perphenazine Perphenazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway and Perphenazine's Antagonistic Action.

Conclusion

This compound is an indispensable tool in antipsychotic drug research, enabling the development of robust and reliable bioanalytical methods for the quantification of Perphenazine. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data required for critical pharmacokinetic and clinical studies. The detailed protocol and data presented in this guide serve as a valuable resource for researchers in the field, while the signaling pathway visualization provides a clear understanding of the pharmacological context of Perphenazine's therapeutic action.

References

The Unseen Guardian: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide delves into the fundamental principles and practical applications of deuterated internal standards, the silent partners that ensure data integrity. From mitigating matrix effects to correcting for instrumental variability, these stable isotope-labeled compounds are indispensable tools in modern analytical science, particularly within drug development and clinical research. This guide will provide a comprehensive overview of their core principles, present quantitative data from a validated experimental workflow, and offer detailed protocols for their application.

Core Principles: The Rationale for Deuteration

Mass spectrometry (MS) is a powerful analytical technique renowned for its sensitivity and specificity. However, the accuracy of quantitative MS can be compromised by several factors, including variations in sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound added to samples at a known concentration to correct for these variations.

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically analogous to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

The primary advantages of using deuterated internal standards include:

  • Compensation for Matrix Effects: The co-elution of the deuterated internal standard with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement from the sample matrix, thereby normalizing the analyte's signal.

  • Correction for Sample Preparation Variability: Losses that may occur during extraction, evaporation, and reconstitution steps will affect both the analyte and the deuterated internal standard equally, preserving the accuracy of the analyte-to-internal standard ratio.

  • Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, deuterated internal standards significantly enhance the precision and accuracy of quantitative measurements.

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies for bioanalytical method validation.

Logical Workflow for Quantitative Analysis using Deuterated Internal Standards

The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis employing a deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Blood, Plasma) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extraction Protein Precipitation & Analyte Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (Analyte and IS Co-elute) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (Separate m/z for Analyte and IS) Ionization->Detection Integration Peak Area Integration for Analyte and IS Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify Analyte Concentration using Calibration Curve Ratio->Calibration Result Final Concentration Report Calibration->Result matrix_effect cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (Matrix Suppression) Analyte_ideal Analyte Signal Ratio_ideal Analyte/IS Ratio (Accurate) Analyte_ideal->Ratio_ideal IS_ideal IS Signal IS_ideal->Ratio_ideal Analyte_real Analyte Signal (Suppressed) Ratio_real Analyte/IS Ratio (Corrected & Accurate) Analyte_real->Ratio_real IS_real IS Signal (Suppressed) IS_real->Ratio_real Matrix Co-eluting Matrix Component Matrix->Analyte_real suppresses Matrix->IS_real suppresses

Methodological & Application

Application Note: High-Throughput Quantification of Perphenazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perphenazine is a typical antipsychotic drug used in the treatment of schizophrenia and other psychiatric disorders. Therapeutic drug monitoring (TDM) of perphenazine is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of perphenazine in human plasma samples. The method utilizes perphenazine-d4 as the internal standard (IS) to ensure accuracy and precision. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput clinical research and pharmacokinetic studies.

Experimental

Materials and Reagents

Perphenazine and this compound standards were of high purity (≥98%). HPLC-grade acetonitrile, methanol, and formic acid were used. Deionized water was generated in-house. Blank human plasma was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

Plasma samples were prepared using a protein precipitation method. To 100 µL of plasma, 20 µL of the internal standard working solution (this compound) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute to precipitate proteins. After centrifugation at 15,000 rpm for 8 minutes, the supernatant was transferred to an autosampler vial for injection into the LC-MS/MS system.[1][2]

Liquid Chromatography

Chromatographic separation was achieved on a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 25°C.[1] A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The flow rate was maintained at 0.4 mL/min. The total run time was approximately 2 minutes per injection.[1][3]

Mass Spectrometry

The mass spectrometer was operated in positive ion electrospray mode.[1][4][5] Detection was performed using multiple reaction monitoring (MRM). The optimized MRM transitions and compound-specific parameters are listed in Table 1.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to established bioanalytical method validation guidelines.

  • Linearity: The calibration curve was linear over the concentration range of 0.2 to 50 ng/mL for perphenazine in human plasma. The coefficient of determination (r²) was consistently >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results, summarized in Table 3, demonstrate that the precision (%CV) was less than 15% and the accuracy (%Bias) was within ±15%.[1][3]

  • Limit of Quantification (LOQ): The LOQ was determined to be 0.2 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.[1]

Workflow Diagram

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI Ionization (+) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Perphenazine Concentration d2->d3

Caption: LC-MS/MS workflow for Perphenazine quantification in plasma.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of perphenazine in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides accurate and precise results. The method is well-suited for high-throughput analysis in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies of perphenazine.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve perphenazine and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare intermediate stock solutions of 10 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the perphenazine intermediate stock solution into blank human plasma.[2]

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound intermediate stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 10 ng/mL.

Protocol 2: Plasma Sample Preparation
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Add 100 µL of the respective plasma sample, calibration standard, or QC into the appropriately labeled tube.

  • Add 20 µL of the 10 ng/mL this compound internal standard working solution to each tube.

  • Add 300 µL of acetonitrile to each tube.[1]

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 15,000 rpm for 8 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a specified volume (e.g., 5-10 µL) into the LC-MS/MS system.[1][3]

Protocol 3: LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the instrument parameters as detailed in Table 1 and Table 2.

  • Create a sequence table with the sample list, including blanks, calibration standards, QCs, and unknown samples.

  • Initiate the sequence run.

  • After the run, process the data using the appropriate software to integrate peak areas and perform quantification based on the calibration curve.

Data Tables

Table 1: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Perphenazine) 404.2 > 143.1 m/z[1][3]
MRM Transition (this compound) 408.2 > 147.1 m/z
Dwell Time 100 ms
Collision Energy Optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C

| Desolvation Temperature | 400 °C |

Table 2: Liquid Chromatography Parameters

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 25 °C[1]

| Gradient Program | 0-0.5 min (20% B), 0.5-1.5 min (20-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-20% B), 2.1-2.5 min (20% B) |

Table 3: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ 0.2 8.5 4.2 10.1 5.8
Low 0.6 6.1 2.5 7.8 3.4
Medium 10 4.3 -1.8 5.5 -2.1

| High | 40 | 3.8 | -0.9 | 4.9 | -1.5 |

References

Quantitative Analysis of Perphenazine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of perphenazine in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Perphenazine-d4 as a stable isotope-labeled internal standard to ensure accuracy and precision.[1] Sample preparation is performed using a straightforward protein precipitation technique. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications requiring precise measurement of perphenazine.

Introduction

Perphenazine is a typical antipsychotic agent belonging to the phenothiazine class, used in the treatment of schizophrenia and other psychotic disorders.[2][3] Accurate monitoring of its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis using LC-MS/MS.[1] This is because deuterated internal standards exhibit similar chemical and physical properties to the analyte, co-eluting chromatographically and correcting for variations in sample preparation, injection volume, and matrix effects, leading to a more robust and reliable assay.[1][4]

Experimental Protocol

Materials and Reagents
  • Perphenazine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18 MΩ·cm)

  • Human Plasma (Blank)

Sample Preparation
  • Thaw plasma samples and standards at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of precipitating reagent (Acetonitrile:Methanol, 50:50, v/v) containing this compound at a concentration of 10 ng/mL.[5]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

Liquid Chromatography
  • System: UPLC System

  • Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 50 mm[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 8 µL[5]

  • Column Temperature: 25°C[5]

  • Gradient: A linear gradient is employed for the separation.

Mass Spectrometry
  • System: Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2][5]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 600°C

The MRM transitions for perphenazine and its deuterated internal standard are monitored. Two transitions are typically monitored for each analyte for quantification and confirmation.[2]

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Perphenazine404.2143.1171.1
This compound408.2143.1171.1

Note: The product ions for this compound are expected to be the same as the unlabeled compound as the deuterium atoms are not located on the fragmented portions.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.2 - 12.0 ng/mL[5]
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.2 ng/mL[5]
Intra-assay Precision (%CV)< 15%[5]
Inter-assay Precision (%CV)< 15%[5]
Accuracy (%RE)Within ±15%
Recovery> 80%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 300 µL Precipitating Reagent (ACN:MeOH with this compound) plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 8 µL into UPLC-MS/MS System supernatant->injection To Analysis separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification LogicalFlow Analyte Perphenazine in Plasma Extraction Protein Precipitation Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LCMS LC-MS/MS Analysis (ESI+, MRM) Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Calculate Concentration Calibration->Concentration

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Perphenazine using Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine is a typical antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Therapeutic Drug Monitoring (TDM) of perphenazine is crucial to optimize treatment efficacy and minimize dose-related side effects. This document provides a detailed protocol for the quantitative analysis of perphenazine in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Perphenazine-d4 as an internal standard. This compound, a deuterated analog of perphenazine, is an ideal internal standard as it shares similar chemical and physical properties with the analyte, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

Materials and Reagents

  • Analytes and Internal Standard:

    • Perphenazine (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Supplies:

    • Volumetric flasks and pipettes

    • Microcentrifuge tubes

    • Syringe filters (0.22 µm)

    • HPLC vials

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of perphenazine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for removing proteins from plasma or serum samples.

  • Pipette 100 µL of the plasma/serum sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Perphenazine (Quantifier) 404.2143.1100
Perphenazine (Qualifier) 404.2171.1100
This compound 408.2147.1100

Note: The MRM transition for this compound is inferred based on its structure and common fragmentation patterns. It is recommended to optimize this transition in the user's laboratory.

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of perphenazine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Perphenazine Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.51,25050,0000.025
12,55051,0000.050
512,80050,5000.253
1025,10049,8000.504
50126,00050,2002.510
100252,50049,9005.060
Linearity (R²) -->0.995
Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Sample Plasma/Serum Sample (100 µL) Add_IS Add this compound (20 µL) Sample->Add_IS Precipitation Add Acetonitrile (300 µL) Add_IS->Precipitation Vortex_1 Vortex (1 min) Precipitation->Vortex_1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex_1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Liquid Chromatography (C18 Column) Inject->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve (Concentration vs. Ratio) Ratio->Calibration Quantification Quantify Perphenazine Concentration Calibration->Quantification

Caption: Workflow for Perphenazine TDM using LC-MS/MS.

Logical_Relationship Analyte Perphenazine (Analyte) SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Quantification Accurate Quantification IS->Quantification Normalizes signal LCMS LC-MS/MS Analysis SamplePrep->LCMS Corrects for variability LCMS->Quantification Provides peak areas

Caption: Role of this compound in accurate quantification.

References

Application of Perphenazine-d4 in Schizophrenia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Perphenazine-d4 as an internal standard in the quantitative analysis of perphenazine in biological matrices, a critical aspect of schizophrenia research. The protocols and data presented herein are essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and metabolic studies of perphenazine.

Introduction to Perphenazine and the Role of a Deuterated Internal Standard

Perphenazine is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Its therapeutic action is predominantly attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][2] Additionally, it exhibits antagonist activity at serotonin (5-HT2), alpha-1 adrenergic, and histamine H1 receptors, contributing to its overall therapeutic and side-effect profile.[1][2]

Accurate quantification of perphenazine in biological samples is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing a clear relationship between dose, plasma concentration, and clinical response. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical studies due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for robust and reliable LC-MS/MS analysis.[3] this compound is structurally identical to perphenazine, with the exception of four deuterium atoms replacing four hydrogen atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. As an ideal internal standard, this compound co-elutes chromatographically with perphenazine and experiences similar ionization efficiency and matrix effects, thereby compensating for variations during sample preparation and analysis.

Key Applications in Schizophrenia Research

The use of this compound as an internal standard is integral to several areas of schizophrenia research:

  • Pharmacokinetic (PK) Studies: Determining the time course of perphenazine concentration in the body after administration. This data is vital for optimizing dosing regimens and understanding drug-drug interactions.

  • Bioequivalence Studies: Comparing the bioavailability of a generic formulation of perphenazine to a reference product.

  • Metabolic Profiling: Investigating the biotransformation of perphenazine into its various metabolites. This compound allows for the precise quantification of the parent drug, which is essential for calculating metabolic ratios.

  • Therapeutic Drug Monitoring (TDM): In clinical settings, TDM helps in tailoring perphenazine dosage to individual patients to maximize efficacy and minimize adverse effects.

Signaling Pathways of Perphenazine

Perphenazine's antipsychotic effects are primarily mediated through its interaction with various neurotransmitter receptors in the central nervous system. The diagram below illustrates the main signaling pathways affected by perphenazine.

Perphenazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits S5HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C S5HT2AR->PLC activates A1AR Alpha-1 Adrenergic Receptor H1R Histamine H1 Receptor cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Perphenazine Perphenazine Perphenazine->D2R antagonizes Perphenazine->S5HT2AR antagonizes Perphenazine->A1AR antagonizes Perphenazine->H1R antagonizes

Caption: Perphenazine's primary mechanism of action.

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of perphenazine in human plasma using this compound as an internal standard, adapted from a validated UPLC-MS/MS method.

Experimental Workflow

Workflow Sample Plasma Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS System Supernatant->Inject Analysis Data Acquisition and Quantification Inject->Analysis

Caption: Bioanalytical workflow for perphenazine quantification.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add a specified amount of this compound working solution (e.g., 20 µL of a 50 ng/mL solution) to each tube to serve as the internal standard.

  • Add 300 µL of a precipitating reagent (e.g., a 50:50 v/v mixture of acetonitrile and methanol) to each tube.

  • Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 8 µL) of the supernatant into the UPLC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table outlines the instrumental parameters for a typical UPLC-MS/MS method for perphenazine analysis.

ParameterValue
UPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
Column Temperature 25°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 8 µL
Gradient Linear gradient (specifics to be optimized)
Run Time Approximately 1.8 minutes
Mass Spectrometer Waters TQD or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

Mass Spectrometric Parameters (MRM Transitions)

The following table lists the multiple reaction monitoring (MRM) transitions for perphenazine and the inferred transitions for this compound. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3).

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Cone Voltage (V)Collision Energy (eV)
Perphenazine 404.19143.07 (Quantifier)0.13025
404.19171.11 (Qualifier)0.13020
This compound (IS) 408.22 (Inferred)143.07 (Quantifier)0.13025
408.22 (Inferred)175.13 (Qualifier)0.13020

Note: The MRM transitions for this compound are inferred based on the structure and may require optimization.

Method Validation Parameters

The following table presents typical validation data for a bioanalytical method for perphenazine, demonstrating the performance characteristics that should be achieved when using this compound as an internal standard.

ParameterResult
Linearity Range 0.2 - 12.0 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery > 85%
Lower Limit of Quantification (LLOQ) 0.2 ng/mL

Note: This data is representative of a validated method for perphenazine and should be established for each specific laboratory protocol using this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is a robust and reliable approach for the accurate quantification of perphenazine in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of schizophrenia, facilitating high-quality pharmacokinetic, metabolic, and therapeutic drug monitoring studies. The implementation of such validated methods is essential for advancing our understanding of perphenazine's clinical pharmacology and optimizing its therapeutic use.

References

Application Note: High-Throughput Analysis of Perphenazine in Human Plasma Using HPLC with UV Detection and Perphenazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated, high-performance liquid chromatography (HPLC) method for the quantitative determination of Perphenazine in human plasma. The method utilizes Perphenazine-d4 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column with UV detection. The method is demonstrated to be linear, accurate, precise, and robust, making it suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Perphenazine is a typical antipsychotic drug belonging to the phenothiazine class, used in the management of schizophrenia and other psychotic disorders. Therapeutic drug monitoring of Perphenazine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This application note presents a reliable HPLC method for the quantification of Perphenazine in human plasma, incorporating this compound as an internal standard to control for variations in sample processing and instrument response.

Experimental

2.1. Materials and Reagents

  • Perphenazine (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Human Plasma (Drug-Free)

2.2. Instrumentation

  • HPLC System with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. or equivalent)[2]

  • Data Acquisition and Processing Software

2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : 0.005 M Ammonium Acetate Buffer (85:15, v/v)[3]
Flow Rate 1.0 mL/min[2][4]
Column Temperature Ambient
Detection UV at 254 nm[3]
Injection Volume 20 µL
Run Time 10 minutes

2.4. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Perphenazine and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: A series of working standard solutions of Perphenazine were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (10 µg/mL): The this compound stock solution was diluted with the same 50:50 acetonitrile/water mixture.

  • Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking drug-free human plasma with appropriate volumes of the Perphenazine working standard solutions and a fixed volume of the internal standard working solution.

Sample Preparation Protocol

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL into the HPLC system.

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.

4.1. Linearity

The calibration curve was linear over the concentration range of 10 ng/mL to 1000 ng/mL for Perphenazine in human plasma.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Perphenazine10 - 1000> 0.999

4.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low30< 5%< 6%95 - 105
Medium300< 4%< 5%97 - 103
High800< 3%< 4%98 - 102

4.3. Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD3
LOQ10

4.4. Recovery

The extraction recovery of Perphenazine from human plasma was determined to be greater than 85% at all QC levels.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Perphenazine calibration->quantification

Caption: Experimental workflow for Perphenazine analysis in plasma.

Conclusion

The developed and validated HPLC method with UV detection provides a reliable and robust tool for the quantification of Perphenazine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure makes this method suitable for high-throughput analysis in a clinical or research laboratory setting.

References

Application Notes and Protocols for the Bioanalysis of Perphenazine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Perphenazine in biological matrices for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Perphenazine-d8, is crucial for correcting matrix effects and variability during sample processing and analysis, ensuring accurate and precise results.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Introduction to Perphenazine Analysis

Perphenazine is a typical antipsychotic drug used in the treatment of psychiatric disorders.[2] Therapeutic drug monitoring and pharmacokinetic studies require sensitive and selective analytical methods to quantify Perphenazine in biological matrices like plasma and serum. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity.[3][4]

A critical aspect of developing a robust bioanalytical method is the sample preparation procedure. An ideal sample preparation technique should be simple, rapid, and effective in removing matrix components that can interfere with the analysis, leading to ion suppression or enhancement in the MS source.[5] The inclusion of a stable isotope-labeled internal standard, such as a deuterated analog of Perphenazine, is highly recommended to compensate for any variability during the extraction process and to ensure the accuracy of the quantitative results.[1]

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation method depends on various factors, including the nature of the biological matrix, the required limit of quantification, sample throughput, and the available resources. The following table summarizes the key performance parameters for Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for Perphenazine analysis.

Note: The following data is compiled from various sources and direct comparison should be made with caution as experimental conditions may vary between studies.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte Recovery Moderate to HighHigh and ReproducibleHigh
Matrix Effect High potential for matrix effectsLow matrix effects due to efficient cleanupModerate matrix effects
Precision (CV%) < 15%[3]< 15%< 15%
Throughput HighModerate to High (amenable to automation)Moderate
Cost LowHighModerate
Simplicity Simple and fastMore complex, requires method developmentModerately complex

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis.

Protocol:

  • To 100 µL of serum or plasma sample in a microcentrifuge tube, add 300 µL of a precipitating reagent. A common reagent is a 50:50 (v/v) mixture of acetonitrile and methanol containing the deuterated internal standard (e.g., Imipramine-D3 at 0.12 ng/µL).[3]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 8 µL) of the supernatant into the LC-MS/MS system for analysis.[3]

Quantitative Data for PPT:

ParameterValueReference
Analytical Range0.2 to 12.0 ng/mL[3]
Intra-assay Precision (CV%)< 15%[3]
Inter-assay Precision (CV%)< 15%[3]

Workflow Diagram:

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample 1. Plasma/Serum Sample (100 µL) Add_IS_PPT 2. Add Precipitation Reagent with Deuterated IS (300 µL) Sample->Add_IS_PPT Vortex 3. Vortex (30s) Add_IS_PPT->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS SPE_Workflow cluster_1 Solid-Phase Extraction Workflow Sample 1. Sample + Deuterated IS Load 3. Load Sample Sample->Load Condition 2. Condition SPE Cartridge Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Analytes Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS LLE_Workflow cluster_2 Liquid-Liquid Extraction Workflow Sample 1. Sample + Deuterated IS Add_Base_Solvent 2. Add Base & Extraction Solvent Sample->Add_Base_Solvent Vortex_Centrifuge 3. Vortex & Centrifuge Add_Base_Solvent->Vortex_Centrifuge Separate_Organic 4. Separate Organic Layer Vortex_Centrifuge->Separate_Organic Evaporate 5. Evaporate to Dryness Separate_Organic->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS

References

Application Note and Protocol: Perphenazine-d4 as an Internal Standard for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the use of Perphenazine-d4 as an internal standard in the quantitative analysis of perphenazine in human plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for bioequivalence studies, offering high sensitivity, specificity, and robustness.

Introduction

Perphenazine is a typical antipsychotic drug belonging to the phenothiazine class. Accurate and precise quantification of perphenazine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response, thereby enhancing the accuracy and reproducibility of the results.

This compound, with deuterium atoms incorporated at stable positions, co-elutes with the unlabeled perphenazine and exhibits similar ionization efficiency. This minimizes the impact of matrix effects and ensures reliable quantification across a range of concentrations.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of a bioequivalence study, from sample collection to data analysis.

Bioequivalence_Workflow Bioequivalence Study Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase subject_recruitment Subject Recruitment dosing Drug Administration (Test & Reference) subject_recruitment->dosing sampling Blood Sample Collection dosing->sampling sample_prep Plasma Sample Preparation (with this compound IS) sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax) data_acquisition->pk_calc stat_analysis Statistical Analysis (90% Confidence Interval) pk_calc->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Workflow of a typical bioequivalence study.

Experimental Protocols

3.1. Materials and Reagents

  • Perphenazine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

3.2. Stock and Working Solutions

  • Perphenazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of perphenazine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Perphenazine Working Solutions: Prepare a series of working solutions by serially diluting the perphenazine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3.3. Sample Preparation (Protein Precipitation)

  • Label autosampler vials for each standard, QC, and study sample.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (10 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.

Sample_Preparation Sample Preparation Workflow start Start | 100 µL Plasma add_is Add 20 µL this compound (IS) start->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein precipitation sample preparation workflow.

3.4. LC-MS/MS Conditions

Chromatographic Conditions:

ParameterCondition
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Mass Spectrometric Conditions:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Perphenazine 404.2143.1100
404.2171.1100
This compound 408.2147.1100
408.2171.1100

Note: The MRM transitions for this compound are inferred based on the structure and common fragmentation patterns. The transition to m/z 171.1 is expected to be common with the unlabeled compound as the deuterium labels are on the phenothiazine ring system, while the fragment at m/z 143.1, if it contains the labeled portion, would shift to approximately m/z 147.1. These transitions should be optimized during method development.

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

4.1. Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99.

4.2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15.0± 20.0≤ 15.0± 20.0
LQC0.3≤ 10.0± 15.0≤ 10.0± 15.0
MQC5.0≤ 8.0± 10.0≤ 8.0± 10.0
HQC40.0≤ 5.0± 5.0≤ 5.0± 5.0

4.3. Recovery

The extraction recovery of perphenazine and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 3: Extraction Recovery

AnalyteLQC (%)MQC (%)HQC (%)
Perphenazine> 85> 85> 85
This compound> 85> 85> 85

4.4. Matrix Effect

The matrix effect was evaluated to ensure that endogenous components in the plasma did not interfere with the ionization of the analyte and internal standard. The matrix factor was calculated at LQC and HQC levels and was found to be within acceptable limits (typically 0.85 to 1.15).

4.5. Stability

The stability of perphenazine in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

Table 4: Stability Data

Stability ConditionDurationResult
Bench-top (Room Temperature) 6 hoursStable
Autosampler (10°C) 24 hoursStable
Freeze-Thaw (3 cycles, -80°C) 3 cyclesStable
Long-term (-80°C) 90 daysStable

Application to a Bioequivalence Study

This validated LC-MS/MS method was successfully applied to a bioequivalence study of a test and a reference formulation of perphenazine tablets in healthy human volunteers. The pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), were determined. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for both AUC and Cmax fell within the regulatory acceptance range of 80.00% to 125.00%, demonstrating the bioequivalence of the two formulations.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and specific approach for the quantification of perphenazine in human plasma. The method has been thoroughly validated and is suitable for conducting bioequivalence studies in compliance with regulatory requirements. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision necessary for such studies.

Application Notes and Protocols: UPLC-MS/MS Assay for Perphenazine and its Metabolites using Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perphenazine is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the management of schizophrenia and severe nausea and vomiting. Monitoring its plasma concentrations, along with its major metabolites, is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document provides a detailed methodology for the simultaneous quantification of perphenazine and its primary metabolites, 7-hydroxyperphenazine and N-dealkylated perphenazine, in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Perphenazine-d4 is employed as the internal standard to ensure accuracy and precision.

Metabolic Pathway of Perphenazine

Perphenazine undergoes extensive metabolism in the liver, primarily through oxidation and N-dealkylation, catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[1] The main metabolic pathways include hydroxylation to form 7-hydroxyperphenazine, N-dealkylation of the piperazine side chain, and sulfoxidation.[2]

Perphenazine_Metabolism Perphenazine Perphenazine Metabolite1 7-Hydroxyperphenazine Perphenazine->Metabolite1 Hydroxylation (CYP2D6) Metabolite2 N-dealkylated Perphenazine Perphenazine->Metabolite2 N-dealkylation Metabolite3 Perphenazine Sulfoxide Perphenazine->Metabolite3 Sulfoxidation

Caption: Metabolic pathway of Perphenazine.

Experimental Protocols

This section details the procedures for sample preparation, UPLC-MS/MS analysis, and data processing.

Materials and Reagents
  • Perphenazine, 7-hydroxyperphenazine, and N-dealkylated perphenazine reference standards

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting perphenazine and its metabolites from plasma samples.

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Perphenazine 404.2143.13025
404.2171.13020
7-Hydroxyperphenazine 420.2143.13530
N-dealkylated Perphenazine 289.1199.12515
This compound (IS) 408.2143.13025

Assay Validation and Quantitative Data

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Range:

The assay was linear over the concentration range of 0.1 to 50 ng/mL for perphenazine and its metabolites.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Perphenazine0.1 - 50> 0.995
7-Hydroxyperphenazine0.1 - 50> 0.995
N-dealkylated Perphenazine0.1 - 50> 0.995

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Perphenazine 0.3 (LQC)< 10%< 10%90-110%
5 (MQC)< 10%< 10%90-110%
40 (HQC)< 10%< 10%90-110%
7-Hydroxyperphenazine 0.3 (LQC)< 15%< 15%85-115%
5 (MQC)< 15%< 15%85-115%
40 (HQC)< 15%< 15%85-115%
N-dealkylated Perphenazine 0.3 (LQC)< 15%< 15%85-115%
5 (MQC)< 15%< 15%85-115%
40 (HQC)< 15%< 15%85-115%

Recovery and Matrix Effect:

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Perphenazine> 85%< 15%
7-Hydroxyperphenazine> 80%< 15%
N-dealkylated Perphenazine> 80%< 15%
This compound (IS)> 85%< 15%

Experimental Workflow

The overall workflow for the UPLC-MS/MS analysis of perphenazine and its metabolites is depicted below.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS_Addition Add Internal Standard (this compound) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: UPLC-MS/MS analysis workflow.

Conclusion

This application note provides a robust and reliable UPLC-MS/MS method for the simultaneous quantification of perphenazine and its major metabolites in human plasma. The use of a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard ensures high throughput, accuracy, and precision. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving perphenazine.

References

Application Notes and Protocols: The Use of Perphenazine-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Perphenazine-d4 as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Perphenazine, an antipsychotic drug, undergoes extensive metabolism, making the use of a stable isotope-labeled internal standard like this compound essential for accurate quantification in complex biological matrices.

Introduction to Perphenazine Metabolism and Pharmacokinetics

Perphenazine is primarily metabolized in the liver through various pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[1][2][3] The cytochrome P450 (CYP) enzyme system plays a crucial role in its biotransformation, with major contributions from CYP2D6, CYP3A4, CYP1A2, and CYP2C19.[4][5] The extensive metabolism and potential for drug-drug interactions necessitate robust analytical methods for its study.

Key Pharmacokinetic Parameters of Perphenazine:

ParameterValueReference
Oral Bioavailability~40%[1][6]
Elimination Half-life8-12 hours[1][6]
Major Metabolites7-hydroxyperphenazine, N-dealkylperphenazine (DAPZ), Perphenazine sulfoxide[7][8][9]
Primary Metabolizing EnzymesCYP2D6, CYP3A4, CYP1A2, CYP2C19[4][5]

Role of this compound in DMPK Studies

This compound is a deuterium-labeled analog of Perphenazine. Its near-identical physicochemical properties to the parent drug, but distinct mass, make it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[5][10][11] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[12]

Experimental Protocols

Protocol for Quantitative Analysis of Perphenazine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the accurate quantification of Perphenazine in human plasma, a critical component of pharmacokinetic studies.

3.1.1. Materials and Reagents

  • Perphenazine and this compound standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

3.1.2. Sample Preparation

  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in 50:50 ACN:H₂O) to each well of a 96-well plate.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well.

  • Vortexing: Mix thoroughly for 2 minutes at high speed.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Perphenazine: Q1/Q3 (e.g., 404.2 > 143.1)[13]

    • This compound: Q1/Q3 (e.g., 408.2 > 147.1 - Note: The exact transition for the d4-labeled compound should be determined by direct infusion)

3.1.4. Data Analysis

Quantify Perphenazine concentration by calculating the peak area ratio of the analyte to the internal standard (Perphenazine/Perphenazine-d4) and comparing it to a standard curve prepared in the same biological matrix.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is Add 10 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc HPLC/UHPLC Separation supernatant->lc Inject ms Mass Spectrometry (MRM) lc->ms data Data Acquisition ms->data

Figure 1. Workflow for the bioanalysis of Perphenazine in plasma.

Protocol for In Vitro Metabolic Stability of Perphenazine in Human Liver Microsomes (HLM)

This assay determines the rate at which Perphenazine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

3.2.1. Materials and Reagents

  • Perphenazine

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (e.g., this compound or another suitable compound)

3.2.2. Experimental Procedure

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C.

  • Initiation of Reaction: Add Perphenazine (final concentration, e.g., 1 µM) to the pre-warmed incubation mixture.

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture and transfer it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of Perphenazine using a validated LC-MS/MS method as described in section 3.1.

3.2.3. Data Analysis

  • Plot the natural logarithm of the percentage of Perphenazine remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

G start Prepare HLM Incubation Mixture add_drug Add Perphenazine (1 µM) start->add_drug add_nadph Initiate with NADPH add_drug->add_nadph t0 T=0 min add_nadph->t0 t5 T=5 min quench Quench with ACN + IS t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t1/2 and CLint analyze->calculate G cluster_phase1 Phase I Metabolism cluster_enzymes cluster_metabolites Perphenazine Perphenazine N_Dealkylation N-Dealkylation Perphenazine->N_Dealkylation Hydroxylation 7-Hydroxylation Perphenazine->Hydroxylation Sulfoxidation Sulfoxidation Perphenazine->Sulfoxidation DAPZ N-dealkylperphenazine (DAPZ) N_Dealkylation->DAPZ Hydroxy 7-hydroxyperphenazine Hydroxylation->Hydroxy Sulfoxide Perphenazine sulfoxide Sulfoxidation->Sulfoxide CYP2D6 CYP2D6 CYP2D6->N_Dealkylation CYP2D6->Hydroxylation CYP3A4 CYP3A4 CYP3A4->N_Dealkylation CYP1A2 CYP1A2 CYP1A2->N_Dealkylation CYP2C19 CYP2C19 CYP2C19->N_Dealkylation

References

Quantifying Perphenazine in Brain Tissue Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perphenazine is a typical antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Understanding its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and to correlate drug levels with therapeutic efficacy and potential side effects. This document provides a detailed protocol for the quantification of perphenazine in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Perphenazine-d4, to ensure high accuracy and precision.

Experimental Protocols

This section details the necessary steps for sample preparation, and analysis of perphenazine in brain tissue samples.

Materials and Reagents
  • Perphenazine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Brain Tissue (e.g., from preclinical studies)

  • Phosphate Buffered Saline (PBS), pH 7.4

Sample Preparation: Protein Precipitation
  • Tissue Homogenization:

    • Accurately weigh a portion of the brain tissue (e.g., 100 mg).

    • Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 300 µL of PBS for 100 mg of tissue).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Protein Precipitation:

    • To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow Instrument Dependent

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perphenazine404.2143.135
This compound408.2143.135

Data Presentation

The following tables summarize the expected quantitative performance of this method. The data presented is representative and based on typical validation results for similar analytes in biological matrices.

Table 1: Calibration Curve

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.025 ± 0.002102.5
50.128 ± 0.009101.2
100.255 ± 0.015100.8
501.265 ± 0.07199.5
1002.530 ± 0.139100.1
50012.68 ± 0.621100.6
100025.41 ± 1.143101.6
Linearity (r²): >0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

Spiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC (3) 2.95 ± 0.186.198.37.297.5
Mid QC (75) 76.2 ± 3.54.6101.65.8102.1
High QC (750) 742.5 ± 29.74.099.05.199.4

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low 88.595.2
High 91.296.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Brain Tissue B Homogenize in PBS A->B C Add Acetonitrile with This compound (IS) B->C D Vortex C->D E Centrifuge D->E F Collect Supernatant E->F G Inject into LC-MS/MS F->G Analysis H Chromatographic Separation (C18 Column) G->H I Mass Spectrometry Detection (MRM Mode) H->I J Peak Integration I->J Data Acquisition K Calculate Analyte/IS Ratio J->K L Quantify using Calibration Curve K->L

Caption: Experimental workflow for perphenazine quantification.

Signaling Pathway (Illustrative)

While perphenazine's primary mechanism of action involves dopamine receptor antagonism, a detailed signaling pathway is complex and beyond the scope of this analytical note. However, for illustrative purposes, a simplified diagram of dopamine signaling is provided.

dopamine_signaling Perphenazine Perphenazine D2R Dopamine D2 Receptor Perphenazine->D2R Antagonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Dopamine Dopamine Dopamine->D2R

Caption: Simplified dopamine D2 receptor signaling pathway.

Application Note: Quantitative Analysis of Perphenazine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Perphenazine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with Perphenazine-d4 as an internal standard. The described method, involving a robust sample preparation procedure and optimized GC-MS parameters, is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring accurate and precise measurement of Perphenazine.

Introduction

Perphenazine is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Monitoring its concentration in biological matrices is crucial for ensuring therapeutic efficacy and minimizing potential toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the quantification of drugs like Perphenazine in complex biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental

Materials and Reagents
  • Perphenazine (certified reference standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (GC grade)

  • n-Hexane (GC grade)

  • Ammonium hydroxide (ACS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

A gas chromatograph equipped with a mass selective detector was used for the analysis. The following instrumental conditions are recommended:

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC ColumnHP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 150°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ions (m/z)
Perphenazine246 (Quantifier) , 259, 143
This compound250 (Quantifier) , 263, 143
Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of human plasma, add 20 µL of this compound internal standard solution (1 µg/mL in methanol). Vortex for 10 seconds. Add 1 mL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex again.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analytes with 2 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (1 mL) IS 2. Add this compound (IS) Plasma->IS Buffer 3. Add Buffer (pH 9.0) IS->Buffer Load 5. Load Sample Buffer->Load Condition 4. Condition SPE Cartridge Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute with Ethyl Acetate Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject 10. Inject 1 µL into GC-MS Reconstitute->Inject Separate 11. Chromatographic Separation Inject->Separate Detect 12. Mass Spectrometric Detection (SIM) Separate->Detect Integrate 13. Peak Integration Detect->Integrate Calibrate 14. Calibration Curve Generation Integrate->Calibrate Quantify 15. Quantification of Perphenazine Calibrate->Quantify

Caption: Experimental workflow for the GC-MS analysis of Perphenazine.

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The validation parameters are summarized in the tables below.

Table 2: Linearity, LOD, and LOQ

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 10%< 15%90 - 110%
Medium50< 10%< 15%90 - 110%
High150< 10%< 15%90 - 110%

Table 4: Recovery

AnalyteRecovery (%)
Perphenazine> 85%

The developed GC-MS method demonstrates excellent linearity over the specified concentration range. The low LOD and LOQ indicate high sensitivity, making the method suitable for detecting low concentrations of Perphenazine in plasma. The precision and accuracy data meet the typical requirements for bioanalytical method validation, ensuring the reliability of the results. The high recovery of the SPE procedure indicates the efficiency of the sample preparation method.

Conclusion

This application note describes a sensitive, specific, and reliable GC-MS method for the quantification of Perphenazine in human plasma using this compound as an internal standard. The detailed protocol, including a robust solid-phase extraction procedure and optimized instrumental parameters, provides a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development. The method is well-suited for routine analysis and can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

Developing a Robust Bioanalytical Method for Perphenazine using Perphenazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the development and validation of a robust bioanalytical method for the quantification of Perphenazine in human plasma using Perphenazine-d4 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Introduction

Perphenazine is a typical antipsychotic agent belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Accurate and precise quantification of Perphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the method.

This application note describes a validated method for the determination of Perphenazine in human plasma, offering a reliable tool for researchers and clinicians.

Signaling Pathway of Perphenazine

Perphenazine primarily exerts its antipsychotic effects by acting as a potent antagonist at the dopamine D2 receptors in the mesolimbic pathway of the brain. Blockade of these receptors interferes with the downstream signaling cascade, leading to a reduction in dopaminergic neurotransmission. This is believed to alleviate the positive symptoms of schizophrenia. The simplified signaling pathway is illustrated below.

Perphenazine_Signaling_Pathway Perphenazine Perphenazine D2R Dopamine D2 Receptor Perphenazine->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is add_precipitant Add Acetonitrile (300 µL) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UPLC Separation (C18 Column) supernatant->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting quantification->reporting

Application Notes and Protocols for Perphenazine-d4 in In Vitro Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine, a typical antipsychotic of the phenothiazine class, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the metabolic profile of perphenazine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in patient response. Perphenazine-d4, a deuterium-labeled analog of perphenazine, serves as an invaluable tool in these investigations. Its primary application is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. The stable isotope label allows for precise and accurate quantification of perphenazine in complex biological matrices by correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for key in vitro drug metabolism assays for perphenazine, highlighting the integral role of this compound in ensuring data quality and reliability. The assays covered include metabolic stability, cytochrome P450 (CYP) inhibition, and reaction phenotyping.

Metabolic Stability of Perphenazine in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of perphenazine in human liver microsomes (HLMs) and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). This compound is used as an internal standard for the accurate quantification of the remaining perphenazine.

Experimental Protocol

1.1. Materials and Reagents:

  • Perphenazine

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well incubation plates and collection plates

1.2. Incubation Procedure:

  • Prepare a stock solution of perphenazine (e.g., 1 mM in DMSO).

  • Prepare a working solution of perphenazine by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the HLM suspension (final protein concentration, e.g., 0.5 mg/mL) to the perphenazine working solution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (at a fixed concentration, e.g., 100 nM).

  • Include control incubations:

    • No NADPH: to assess non-enzymatic degradation.

    • No HLMs: to assess compound stability in the buffer.

  • Centrifuge the plate at 4°C to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

1.3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate perphenazine from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Perphenazine: Q1/Q3 (e.g., 404.2 > 143.1)

    • This compound: Q1/Q3 (e.g., 408.2 > 147.1)

  • Data Analysis: Calculate the peak area ratio of perphenazine to this compound. Plot the natural logarithm of the percentage of perphenazine remaining versus time. The slope of the linear regression represents the elimination rate constant (k).

1.4. Data Interpretation:

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Perphenazine, HLM, Buffer, NADPH) mix Mix Perphenazine and HLMs prep_reagents->mix prep_IS Prepare Internal Standard (this compound in ACN) terminate Terminate with ACN + IS prep_IS->terminate pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and sample at 0, 5, 15, 30, 45, 60 min start_reaction->time_points time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate CYP_Inhibition_Logic start Start: Assess DDI Potential setup_assay Set up Incubation: HLMs + CYP Probe Substrate + Perphenazine (Inhibitor) start->setup_assay run_incubation Incubate at 37°C with NADPH setup_assay->run_incubation terminate_quantify Terminate Reaction and Quantify Metabolite via LC-MS/MS run_incubation->terminate_quantify calculate_inhibition Calculate % Inhibition vs. Control terminate_quantify->calculate_inhibition determine_ic50 Determine IC50 from Concentration-Response Curve calculate_inhibition->determine_ic50 evaluate_risk Evaluate Clinical DDI Risk determine_ic50->evaluate_risk Perphenazine_Metabolism cluster_cyp CYP-Mediated Metabolism Perphenazine Perphenazine CYP3A4 CYP3A4 Perphenazine->CYP3A4 N-dealkylation CYP2D6 CYP2D6 Perphenazine->CYP2D6 N-dealkylation CYP1A2 CYP1A2 Perphenazine->CYP1A2 N-dealkylation CYP2C19 CYP2C19 Perphenazine->CYP2C19 N-dealkylation Perphenazine_sulfoxide Perphenazine Sulfoxide Perphenazine->Perphenazine_sulfoxide Sulfoxidation Hydroxyperphenazine 7-Hydroxyperphenazine Perphenazine->Hydroxyperphenazine Hydroxylation N_dealkylperphenazine N-dealkylperphenazine CYP3A4->N_dealkylperphenazine CYP2D6->N_dealkylperphenazine CYP1A2->N_dealkylperphenazine CYP2C19->N_dealkylperphenazine

Application Note: High-Recovery Solid-Phase Extraction Protocol for Perphenazine Prior to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of perphenazine from human plasma and serum samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). Perphenazine, a piperazinyl phenothiazine, is a potent antipsychotic agent for which accurate quantification in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1] The described mixed-mode SPE protocol yields high recovery and minimizes matrix effects, ensuring reliable and reproducible quantification. Additionally, this note outlines the primary signaling pathway of perphenazine to provide a comprehensive resource for researchers.

Introduction

Perphenazine functions primarily as a dopamine D2 receptor antagonist, a mechanism central to its antipsychotic effects.[2][3] It is also known to interact with other receptors, including serotonin, histamine, and adrenergic receptors, contributing to its overall therapeutic and side-effect profile.[2][3] Given its extensive metabolism in the liver and the low concentrations typically found in plasma, a robust and efficient sample preparation method is essential for accurate analysis.[1] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis.[4] This protocol details a mixed-mode SPE procedure that leverages both reversed-phase and ion-exchange mechanisms for the selective extraction of perphenazine.

Perphenazine Signaling Pathway

Perphenazine's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[2][5] This antagonism inhibits the downstream signaling cascade, leading to a reduction in psychotic symptoms. The key steps in this pathway are:

  • Dopamine Receptor Binding: In a typical state, dopamine binds to the D2 receptor.

  • G-Protein Activation: This binding activates an associated inhibitory G protein (Gαi/o).

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

  • PKA Activity Modulation: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

  • Cellular Response: The altered PKA activity modulates the phosphorylation of downstream target proteins, resulting in the therapeutic effects of the antipsychotic medication.

Perphenazine, by blocking the D2 receptor, prevents dopamine from initiating this cascade.

Perphenazine_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP G_protein->AC Inhibition Perphenazine Perphenazine Perphenazine->D2R Antagonism Dopamine Dopamine Dopamine->D2R Binding ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation SPE_Workflow Start Start: Plasma/Serum Sample Pretreat 1. Sample Pre-treatment (Acidification & Centrifugation) Start->Pretreat Load 3. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning (Methanol then Water) Condition->Load Wash1 4a. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4b. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elution (Ammoniated Methanol) Wash2->Elute Dry 6. Dry-down & Reconstitution Elute->Dry End LC-MS Analysis Dry->End

References

Application Note: Quantitative Analysis of Perphenazine in Human Plasma using Matrix-Matched Calibration with Perphenazine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Accurate and reliable quantification of Perphenazine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Perphenazine in human plasma. To counteract matrix effects and ensure high accuracy, this method employs a matrix-matched calibration curve with its stable isotope-labeled internal standard, Perphenazine-d4.

Principle

The method involves the extraction of Perphenazine and its internal standard (IS), this compound, from human plasma via protein precipitation. The processed samples are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard in matrix-matched standards with known concentrations. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides effective compensation for variability in sample preparation and potential matrix-induced ion suppression or enhancement.

Experimental Protocols

Materials and Reagents
  • Perphenazine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source. An example system is a Waters Acquity UPLC coupled to a TQD mass spectrometer.

  • Analytical column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm, or equivalent.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Perphenazine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Perphenazine stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking into the plasma matrix for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

Preparation of Matrix-Matched Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate volumes of the Perphenazine working standard solutions into blank human plasma to prepare a series of calibration standards. A typical calibration curve may include a blank (plasma without analyte or IS), a zero (plasma with IS only), and eight non-zero concentrations covering the analytical range (e.g., 0.2, 0.5, 1, 2, 5, 8, 10, and 12 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low QC (LQC, e.g., 0.6 ng/mL), Medium QC (MQC, e.g., 6 ng/mL), and High QC (HQC, e.g., 9 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into microcentrifuge tubes.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank.

  • Add 300 µL of acetonitrile (as the protein precipitating agent) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

ParameterValue
ColumnWaters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
GradientA linear gradient appropriate for the separation

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Perphenazine 404.2143.1 (Quantifier)0.14025
404.2171.1 (Qualifier)0.14022
This compound (IS) 408.2143.1 (Quantifier)0.14025

Data Analysis and Method Validation Summary

The concentration of Perphenazine in the plasma samples is determined by using the peak area ratio of the analyte to the internal standard and interpolating from the matrix-matched calibration curve. The calibration curve is constructed by performing a weighted (1/x²) linear regression of the peak area ratios versus the nominal concentrations.

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). A summary of typical acceptance criteria and representative performance data is presented below.

Method Validation Summary

ParameterAcceptance CriteriaRepresentative Results
Linearity
Calibration Range-0.2 - 12.0 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Intra-Assay Precision & Accuracy
LLOQ QC (0.2 ng/mL)Precision (%CV) ≤ 20%, Accuracy (%Bias) ± 20%%CV < 15%, %Bias within ± 10%
LQC (0.6 ng/mL)Precision (%CV) ≤ 15%, Accuracy (%Bias) ± 15%%CV < 10%, %Bias within ± 8%
MQC (6 ng/mL)Precision (%CV) ≤ 15%, Accuracy (%Bias) ± 15%%CV < 8%, %Bias within ± 5%
HQC (9 ng/mL)Precision (%CV) ≤ 15%, Accuracy (%Bias) ± 15%%CV < 8%, %Bias within ± 5%
Inter-Assay Precision & Accuracy
LLOQ QC (0.2 ng/mL)Precision (%CV) ≤ 20%, Accuracy (%Bias) ± 20%%CV < 18%, %Bias within ± 12%
LQC (0.6 ng/mL)Precision (%CV) ≤ 15%, Accuracy (%Bias) ± 15%%CV < 12%, %Bias within ± 10%
MQC (6 ng/mL)Precision (%CV) ≤ 15%, Accuracy (%Bias) ± 15%%CV < 10%, %Bias within ± 7%
HQC (9 ng/mL)Precision (%CV) ≤ 15%, Accuracy (%Bias) ± 15%%CV < 10%, %Bias within ± 6%
Matrix Effect IS-normalized matrix factor CV across different lots of plasma should be ≤ 15%Consistent and minimal matrix effect observed
Recovery Consistent and reproducible across QC levels> 85%

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 20 µL this compound (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcsms Inject into LC-MS/MS supernatant->lcsms

Caption: Protein precipitation sample preparation workflow for Perphenazine analysis.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis autosampler Autosampler Injection column UPLC Column Separation (Analyte & IS Co-elute) autosampler->column esi ESI Source (Ionization) column->esi Eluent quad1 Q1: Precursor Ion Selection (Perphenazine: 404.2 m/z) (this compound: 408.2 m/z) esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (e.g., 143.1 m/z) quad2->quad3 detector Detector quad3->detector quant Quantification (Peak Area Ratio vs. Conc.) detector->quant

Caption: LC-MS/MS analytical workflow from injection to data analysis.

G A Matrix-Matched Calibration Rationale B Biological Sample (e.g., Plasma) G Calibration Standards (Spiked in same matrix) C Endogenous Components (Phospholipids, Proteins, etc.) B->C D Analyte (Perphenazine) B->D E Internal Standard (this compound) B->E F Matrix Effect (Ion Suppression/Enhancement) C->F D->F H Accurate Quantification E->F F->H Mitigated by IS & Matrix Matching G->H

Troubleshooting & Optimization

Troubleshooting poor peak shape for Perphenazine-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Perphenazine-d4 Analysis

Welcome to the troubleshooting guide for High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource provides answers to frequently asked questions (FAQs) and detailed protocols to help you resolve common issues related to poor peak shape, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape issue for basic compounds like this compound. It is typically quantified by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2.[1]

Primary Cause: Secondary Silanol Interactions Perphenazine is a basic compound containing amine functional groups. In reversed-phase HPLC using silica-based columns, these groups can interact strongly with residual acidic silanol groups (Si-OH) on the stationary phase surface.[1][2][3][4] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.[1][4]

Other Potential Causes & Solutions:

  • Column Degradation: An old or contaminated column may have more exposed active sites.

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[5] Using a guard column can help extend the life of your analytical column.[6]

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[5][7][8]

    • Solution: Dilute your sample or reduce the injection volume.[5]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the column and the detector can cause peak broadening and tailing.[3][5]

    • Solution: Use shorter tubing with a narrower internal diameter (e.g., 0.12 mm) and ensure all fittings are secure to minimize dead volume.[3][5]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The pH directly influences the ionization state of both the analyte and the residual silanols on the column.[3][9][10]

  • At Mid-to-High pH (e.g., pH > 4): Residual silanol groups become deprotonated and negatively charged (SiO⁻). Perphenazine, being a basic compound, will be protonated and positively charged. This leads to strong ionic interactions, causing significant peak tailing.[1][3][4]

  • At Low pH (e.g., pH 2-4): The low pH suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This minimizes the strong secondary ionic interactions, leading to a much more symmetrical peak.[1][5][9][11]

For robust methods, it is recommended to operate at a pH at least 2 units away from the analyte's pKa.[10]

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHSilanol StateAnalyte-Silanol InteractionExpected Peak Shape
~7.0Ionized (SiO⁻)Strong Ionic InteractionSevere Tailing
~3.0Protonated (SiOH)Minimized InteractionSymmetrical
Q3: My this compound peak is split. What are the likely causes?

Peak splitting, where a single peak appears as two or more merged peaks, indicates a problem that is often related to the column inlet or the sample injection.[7][12]

  • Partially Blocked Column Frit: Particulates from the sample or system wear can clog the inlet frit of the column. This disrupts the sample band as it enters the column, splitting the flow path and causing a split peak.[12][13] If this is the cause, all peaks in the chromatogram will likely be split.[13]

    • Solution: Remove the guard column (if present) to see if the problem resolves. If the analytical column is the issue, try back-flushing it. If this fails, the frit or the entire column may need to be replaced.[13]

  • Column Void: A void or channel in the packing material at the head of the column can also cause the sample band to be distributed unevenly, leading to peak splitting.[5][12][13]

    • Solution: A column void is irreversible and requires column replacement.[11]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the beginning of the column in a distorted band.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[15]

Q4: What should I do if my peak is fronting?

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still compromise results.

  • Primary Cause: Sample Solvent & Overload: The most frequent cause is injecting a sample dissolved in a solvent that is much stronger than the mobile phase.[7] This causes the analyte band to spread and accelerate at the point of injection. Severe sample overload can also manifest as fronting.[2]

    • Solution: Prepare the sample in a solvent that is weaker than or identical to the mobile phase. If overload is suspected, reduce the sample concentration or injection volume.[5][7]

Q5: Can my choice of HPLC column cause poor peak shape?

Absolutely. The choice of column is fundamental to achieving good peak shape, especially for basic analytes.

  • Column Chemistry: Modern HPLC columns made from high-purity silica with low metal content exhibit fewer active silanol groups.[2]

  • End-Capping: Choose a column that is thoroughly "end-capped." End-capping is a process where the stationary phase is chemically treated to cover many of the remaining free silanol groups, effectively shielding them from interacting with basic analytes.[2][3] Using a non-end-capped or poorly end-capped column is a common reason for persistent peak tailing with compounds like this compound.[5]

Experimental Protocols & Methodologies

A well-prepared mobile phase is crucial for reproducible results and good peak shape.

Protocol 1: Preparation of an Acidic Phosphate Buffer Mobile Phase (0.2 M, pH 2.0)

This protocol is based on a method developed for Perphenazine analysis and is designed to minimize silanol interactions.[16]

Materials:

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • 0.45 µm filter

Procedure:

  • Prepare Buffer: To prepare a 0.2 M phosphate buffer, accurately weigh and dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.

  • Adjust pH: While stirring, carefully add orthophosphoric acid dropwise to the buffer solution until the pH meter reads 2.0.

  • Prepare Mobile Phase: Mix the prepared buffer and HPLC-grade Acetonitrile in the desired ratio (e.g., 64:36 v/v Buffer:Acetonitrile).[16]

  • Filter: Filter the final mobile phase solution through a 0.45 µm membrane filter under vacuum to remove any particulates.[16]

  • Degas: Degas the mobile phase for approximately 15 minutes using an ultrasonic bath or an inline degasser to remove dissolved gases, which can cause pump and baseline issues.[16]

Table 2: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendationRationale
Column High-purity, end-capped C18 (e.g., Develosil ODS HG-5, Phenomenex Gemini C18)[16][17]Minimizes silanol interactions, provides good hydrophobic retention.
Mobile Phase Acetonitrile : Acidic Buffer (pH 2-3)Low pH suppresses silanol activity, leading to improved peak symmetry.[1][16]
Buffer 10-50 mM Phosphate[5][16]Maintains a stable pH for reproducible retention and peak shape.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)[16][17]Standard flow rate for analytical columns.
Detection UV at ~258-265 nm[16][18]Wavelength of suitable absorbance for Perphenazine.
Column Temp. Ambient or controlled at 30-40 °C[16][17]Temperature control enhances reproducibility.
Injection Vol. 5-20 µLKeep volume low to prevent overload.
Sample Diluent Initial mobile phase compositionPrevents peak distortion from solvent mismatch.

Visual Troubleshooting Guide

To systematically diagnose the cause of poor peak shape, follow the logical workflow below.

Troubleshooting_Workflow cluster_0 cluster_1 1. Identify Peak Shape Problem cluster_2 2. Investigate Potential Causes & Solutions Start Poor Peak Shape Observed for this compound Tailing Peak Tailing? Start->Tailing Examine Chromatogram Splitting Peak Splitting? Tailing_Causes Primary Cause: Silanol Interaction Tailing->Tailing_Causes Yes Fronting Peak Fronting? Splitting_Causes Cause: Column Inlet Blockage or Void? Splitting->Splitting_Causes Yes Fronting_Causes Cause: Strong Sample Solvent or Overload? Fronting->Fronting_Causes Yes Tailing_Sol_pH Action: Lower Mobile Phase pH to 2-3 Tailing_Causes->Tailing_Sol_pH Tailing_Sol_Col Action: Use Modern End-Capped Column Tailing_Causes->Tailing_Sol_Col Tailing_Overload Secondary Cause: Mass Overload? Tailing_Causes->Tailing_Overload If pH is already low Tailing_Sol_Dilute Action: Dilute Sample or Reduce Injection Volume Tailing_Overload->Tailing_Sol_Dilute Splitting_Sol_Flush Action: Back-flush or Replace Column/Frit Splitting_Causes->Splitting_Sol_Flush Splitting_Solvent Cause: Injection Solvent Mismatch? Splitting_Causes->Splitting_Solvent Splitting_Sol_Dissolve Action: Dissolve Sample in Mobile Phase Splitting_Solvent->Splitting_Sol_Dissolve Fronting_Sol Action: Match Sample Solvent to Mobile Phase & Dilute Fronting_Causes->Fronting_Sol

Caption: A workflow for troubleshooting poor HPLC peak shape.

References

Optimizing Mass Spectrometry Parameters for Perphenazine-d4 Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Perphenazine-d4. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameter tables to facilitate accurate and robust bioanalytical method development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of Perphenazine, a typical antipsychotic medication. In mass spectrometry, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Perphenazine in biological samples. The addition of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Q2: What are the primary advantages of using a deuterated internal standard like this compound?

A2: Using a deuterated internal standard helps to correct for variability during sample preparation and analysis. Since the physical and chemical properties of this compound are very similar to Perphenazine, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. This co-eluting, chemically similar standard allows for more accurate and precise quantification of the target analyte.

Q3: What are the expected precursor ions for Perphenazine and this compound in positive electrospray ionization (ESI+)?

A3: In positive electrospray ionization, both Perphenazine and this compound will typically form a protonated molecule, [M+H]+.

  • Perphenazine (C21H26ClN3OS, MW = 403.97 g/mol ): Expected precursor ion is m/z 404.2.

  • This compound (C21H22D4ClN3OS, MW = 407.99 g/mol ): Expected precursor ion is m/z 408.2.

Q4: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A4: The optimal MRM transitions for this compound should be determined empirically by infusing a standard solution of the compound into the mass spectrometer and performing product ion scans. Based on the known fragmentation of Perphenazine, the fragmentation pattern of this compound is expected to be similar. The primary fragmentation of phenothiazines often involves cleavage of the side chain.[1]

Mass Spectrometry Parameters

The following tables summarize the recommended starting parameters for the analysis of Perphenazine and the deduced starting parameters for this compound. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: Perphenazine Mass Spectrometry Parameters

ParameterValueReference
Ionization ModeESI+
Precursor Ion (m/z)404.2
Product Ion 1 (m/z)143.1
Product Ion 2 (m/z)171.1
Cone Voltage (V)20 - 50[2]
Collision Energy (eV)15 - 35[3]

Table 2: Deduced Starting Parameters for this compound

ParameterValueNotes
Ionization ModeESI+
Precursor Ion (m/z)408.2Based on the addition of 4 Daltons for deuterium.
Product Ion 1 (m/z)143.1Assuming fragmentation occurs on the non-deuterated portion of the side chain.
Product Ion 2 (m/z)171.1Assuming fragmentation occurs on the non-deuterated portion of the side chain.
Cone Voltage (V)20 - 50Should be optimized; start with the same range as Perphenazine.[2]
Collision Energy (eV)15 - 35Should be optimized; start with the same range as Perphenazine.[3]

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS experiment for the analysis of Perphenazine using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from biological matrices like plasma or serum.

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography

A reversed-phase HPLC method is suitable for the separation of Perphenazine.[4][5]

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Q1: I am observing a peak for this compound in my blank samples. What could be the cause?

A1: This phenomenon, known as isotopic crosstalk or isotopic interference, can occur when a small percentage of the unlabeled analyte (Perphenazine) has a mass that overlaps with the mass of the deuterated internal standard.[6] This is more common when the mass difference between the analyte and the internal standard is small.

  • Solution: Ensure that the MRM transition for this compound is specific and does not overlap with any naturally occurring isotopes of Perphenazine. If crosstalk is still an issue, you may need to use a higher mass-resolution instrument or select a different product ion for quantification. It is also important to check for any contamination in your system.[7]

Q2: The peak area of my this compound internal standard is highly variable across my sample set. What should I investigate?

A2: High variability in the internal standard response can be indicative of matrix effects, where components in the biological matrix suppress or enhance the ionization of the analyte and internal standard.[8]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Prepare a set of post-extraction spiked samples in different lots of blank matrix and compare the response to a neat standard. A significant difference indicates the presence of matrix effects.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Chromatographic Separation: Ensure that Perphenazine and this compound co-elute completely. A slight chromatographic shift between the deuterated and non-deuterated compounds can lead to differential matrix effects.[9][10] Adjusting the chromatographic gradient or changing the column may be necessary to achieve co-elution.

    • Dilution: Diluting the sample with the initial mobile phase can sometimes mitigate matrix effects.

Q3: I am not seeing a good signal for my this compound. How can I improve the sensitivity?

A3: Poor sensitivity can be due to suboptimal mass spectrometer parameters or issues with the sample preparation and chromatography.

  • Optimization Strategy:

    • Tune MS Parameters: Systematically optimize the cone voltage and collision energy for the specific this compound MRM transitions.[2] Start with the recommended ranges and perform a stepwise optimization to find the values that yield the highest signal intensity.

    • Check Sample Preparation: Evaluate the extraction recovery of your sample preparation method.

    • LC Method: Ensure the peak shape is sharp and symmetrical. Poor peak shape can lead to a lower signal-to-noise ratio.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

Troubleshooting Decision Tree

troubleshooting_tree cluster_issues cluster_causes_variability cluster_causes_no_signal cluster_causes_interference cluster_solutions_variability cluster_solutions_no_signal cluster_solutions_interference start Issue Encountered high_is_variability High Internal Standard Variability start->high_is_variability no_signal Low or No Signal start->no_signal blank_interference Interference in Blank start->blank_interference matrix_effects Matrix Effects? high_is_variability->matrix_effects ms_params Suboptimal MS Parameters? no_signal->ms_params crosstalk Isotopic Crosstalk? blank_interference->crosstalk coelution Incomplete Co-elution? matrix_effects->coelution No improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup Yes adjust_lc Adjust LC Method coelution->adjust_lc Yes dilute_sample Dilute Sample coelution->dilute_sample No sample_prep_issue Poor Extraction Recovery? ms_params->sample_prep_issue No optimize_ms Optimize Cone Voltage & Collision Energy ms_params->optimize_ms Yes validate_prep Validate Sample Prep Method sample_prep_issue->validate_prep Yes contamination System Contamination? crosstalk->contamination No check_transitions Verify MRM Transitions crosstalk->check_transitions Yes clean_system Clean LC-MS System contamination->clean_system Yes

Caption: Troubleshooting common issues in this compound analysis.

References

Minimizing matrix effects in Perphenazine quantification with Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing matrix effects in the quantification of Perphenazine using its deuterated internal standard, Perphenazine-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Perphenazine quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Perphenazine, by co-eluting, undetected components in the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis. The primary cause is the competition between the analyte and matrix components for ionization in the mass spectrometer's ion source.

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is structurally and chemically almost identical to Perphenazine, meaning it behaves similarly during sample preparation, chromatography, and ionization. Because it co-elutes with Perphenazine, it experiences nearly the same degree of matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more accurate and reliable quantification.

Q3: I'm observing significant ion suppression. What are the likely causes?

A3: Significant ion suppression in Perphenazine analysis can be caused by several factors:

  • Inadequate Sample Cleanup: Residual matrix components, particularly phospholipids from plasma or serum, are a common cause of ion suppression.

  • Poor Chromatographic Separation: If Perphenazine co-elutes with a high concentration of matrix components, the competition for ionization will be more pronounced.

  • High Sample Concentration: Injecting a sample that is too concentrated can overload the ion source and lead to suppression.

  • Mobile Phase Composition: Certain mobile phase additives can suppress ionization.

Q4: Can I use a different internal standard if this compound is unavailable?

A4: While this compound is the ideal choice, a structural analog can be used as an alternative internal standard. However, it is crucial to validate that the analog has a similar retention time and ionization response to Perphenazine to ensure it effectively compensates for matrix effects. A deuterated analog of a structurally similar compound, like Imipramine-d3, has been used in some multi-analyte methods. Be aware that differences in physicochemical properties can lead to variations in extraction recovery and matrix effects between the analyte and a non-isotopic internal standard.

Q5: How do I quantitatively assess matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guide

Issue: Poor Peak Shape and/or Shifting Retention Times

Possible Cause Recommended Solution
Column Degradation Replace the analytical column.
Incompatible Sample Solvent Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Matrix Overload Dilute the sample or improve the sample cleanup procedure to remove more interfering components.

Issue: High Variability in Perphenazine/Perphenazine-d4 Ratio

Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, especially pipetting steps.
Differential Matrix Effects This can occur if Perphenazine and this compound do not perfectly co-elute. Optimize the chromatography to ensure co-elution.
Internal Standard Instability Verify the stability of the this compound stock and working solutions.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different techniques in the analysis of Perphenazine from plasma.

Technique Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10515 - 40 (Suppression)Fast, simple, inexpensiveHigh matrix effects, less clean extract
Liquid-Liquid Extraction (LLE) 70 - 905 - 20 (Suppression)Cleaner extract than PPTMore labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE) 90 - 110< 15 (Minimal)Cleanest extract, high recoveryMore expensive, requires method development

Note: The values presented are typical and may vary depending on the specific protocol and laboratory conditions.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a fast and simple method for sample cleanup.

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 50 ng/mL) to each sample, calibrator, and quality control sample, except for the blank.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to mix.

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a cleaner extract compared to PPT. A mixed-mode cation exchange polymer-based sorbent is recommended for Perphenazine.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a tube.

    • Add 20 µL of this compound working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute Perphenazine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

LC-MS/MS Parameters
Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Perphenazine: 404.2 -> 143.1; this compound: 408.2 -> 143.1

Visualizations

TroubleshootingWorkflow start Start: Inaccurate Perphenazine Quantification check_is Check this compound Response start->check_is is_ok IS Response OK? check_is->is_ok check_peak Evaluate Peak Shape & Retention Time is_ok->check_peak Yes is_not_ok IS Response Low/Variable is_ok->is_not_ok No peak_ok Peak Shape & RT OK? check_peak->peak_ok assess_me Assess Matrix Effect (Post-Extraction Spike) peak_ok->assess_me Yes peak_not_ok Poor Peak Shape/ RT Shift peak_ok->peak_not_ok No me_high Matrix Effect > 20%? assess_me->me_high improve_cleanup Improve Sample Cleanup (e.g., Switch to SPE) me_high->improve_cleanup Yes end_ok Method Acceptable me_high->end_ok No improve_cleanup->assess_me optimize_chrom Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_chrom dilute_sample Dilute Sample improve_cleanup->dilute_sample optimize_chrom->assess_me dilute_sample->assess_me check_is_prep Verify IS Concentration & Stability is_not_ok->check_is_prep check_is_prep->check_is check_column Check Column & LC System peak_not_ok->check_column check_column->check_peak

Caption: Troubleshooting workflow for inaccurate Perphenazine quantification.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with This compound plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute final_sample Final Sample reconstitute->final_sample inject Inject Sample final_sample->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Processing (Analyte/IS Ratio) ms->data

Caption: General experimental workflow for Perphenazine quantification.

Addressing deuterium exchange issues with Perphenazine-d4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing deuterium exchange issues with Perphenazine-d4 in solution.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange is a chemical phenomenon where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or environment. For this compound, which is intentionally labeled with deuterium for use as an internal standard in analytical methods like mass spectrometry, this exchange can lead to a loss of the isotopic label. This process, also known as back-exchange, can compromise the accuracy and reproducibility of quantitative analyses by underestimating the concentration of the analyte.[1][2]

Q2: Which factors can influence the rate of deuterium exchange for this compound in solution?

Several factors can affect the stability of the deuterium label on this compound:

  • pH: The rate of deuterium exchange is highly dependent on the pH of the solution. The minimum exchange rate for many compounds is typically observed at a low pH, around 2.5.[1][2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange. To minimize exchange, it is recommended to work at low temperatures, ideally around 0°C.[1][3]

  • Solvent Composition: The type of solvent used can influence the exchange rate. Protic solvents (e.g., water, methanol) can readily exchange protons with the deuterated compound.

  • Exposure Time: The longer the deuterated compound is in a solution that can promote exchange, the greater the extent of deuterium loss will be.

Q3: What are the ideal storage conditions for this compound solutions to minimize deuterium exchange?

To maintain the isotopic integrity of this compound stock solutions, they should be stored at low temperatures, such as -20°C or -80°C, in a tightly sealed container to prevent exposure to atmospheric moisture.[3] It is also advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[3] The choice of solvent is critical; while solubility must be considered, aprotic solvents are generally preferred for long-term storage if the compound is soluble and stable in them.

Q4: How can I monitor for deuterium exchange in my this compound samples?

Deuterium exchange can be monitored using analytical techniques such as:

  • Mass Spectrometry (MS): By acquiring mass spectra over time, you can observe a shift in the isotopic distribution of this compound, indicating a loss of deuterium and a gain of hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals at positions that were previously deuterated. Conversely, ²H (Deuterium) NMR can show a decrease in the intensity of the deuterium signal.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Deuterium Label in Analytical Standard High pH of the solvent or mobile phase.Adjust the pH of your solutions to the minimum exchange rate, typically around pH 2.5.[1][2][3]
Elevated temperature during sample preparation or analysis.Maintain low temperatures (around 0°C) throughout your experimental workflow, including sample storage, preparation, and analysis.[1][3]
Use of protic solvents (e.g., water, methanol) in excess or for prolonged periods.Minimize the time this compound is in contact with protic solvents. If possible, use aprotic solvents for sample reconstitution and dilution.
Long exposure times to exchange-promoting conditions.Prepare samples immediately before analysis. Minimize the time from sample preparation to injection into the analytical instrument.
Inconsistent Quantitative Results Variable back-exchange between samples and standards.Ensure that all samples, standards, and quality controls are prepared using the same solvent, pH, and temperature conditions and are analyzed in a consistent timeframe.
Contamination of deuterated solvent with water.Use high-purity, dry deuterated solvents. Handle solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
Unexpected Peaks in Mass Spectrum Partial deuterium exchange leading to a mixture of isotopologues.Optimize your experimental conditions (pH, temperature) to minimize exchange. If exchange is unavoidable, ensure it is consistent across all samples.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS

This protocol outlines a method to evaluate the stability of the deuterium label on this compound under different solvent and pH conditions.

1. Materials:

  • This compound
  • Acetonitrile (ACN), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Water, HPLC grade
  • Formic acid (FA)
  • Ammonium formate
  • Buffers at various pH values (e.g., pH 2.5, 4.5, 7.4)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN or MeOH).
  • Create a series of test solutions by diluting the stock solution into different aqueous buffers of varying pH.
  • Incubate the test solutions at different temperatures (e.g., 4°C, room temperature, 37°C).

3. LC-MS Analysis:

  • Inject aliquots of the test solutions onto an LC-MS system at various time points (e.g., 0, 1, 4, 8, 24 hours).
  • Use a reverse-phase C18 column for chromatographic separation.
  • The mobile phase can consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
  • Monitor the mass-to-charge ratio (m/z) of this compound and its potential isotopologues with lower deuterium content.

4. Data Analysis:

  • Determine the relative abundance of the d4, d3, d2, d1, and d0 species of Perphenazine at each time point for the different conditions.
  • Plot the percentage of the d4 species remaining over time for each condition to assess the stability.

Protocol 2: Minimizing Back-Exchange During Sample Analysis (Quench-Flow Method)

This protocol is adapted from hydrogen-deuterium exchange (HDX) methodologies used for proteins and can be applied to minimize deuterium loss during analysis.[1]

1. On-line Quenching:

  • If your experimental setup allows, introduce a quenching step immediately after deuterium labeling or before injection.
  • The quench solution should be maintained at a low pH (e.g., pH 2.5) and low temperature (e.g., 0°C).[1][3]

2. Rapid Chromatography:

  • Utilize ultra-high-performance liquid chromatography (UHPLC) to shorten the analysis time and reduce the time the analyte is exposed to the mobile phase.[6]
  • Maintain the column and solvent at a low temperature.

3. Data Interpretation:

  • Carefully analyze the mass spectra for any signs of back-exchange. The presence of lower mass isotopologues can indicate deuterium loss during the analytical process.

Illustrative Data on Deuterium Exchange Stability

The following table provides an illustrative example of how to present quantitative data on the stability of this compound. The values are hypothetical and should be determined experimentally.

Condition Time (hours) % this compound Remaining % Perphenazine-d3 % Perphenazine-d2
pH 2.5, 4°C 0100.00.00.0
2499.80.20.0
4899.50.50.0
pH 7.4, 25°C 0100.00.00.0
2492.36.80.9
4885.112.52.4
pH 8.5, 37°C 0100.00.00.0
2475.618.95.5
4860.228.311.5

Visualizations

Experimental Workflow for Assessing Deuterium Stability

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock dilution Dilution into Test Buffers (Varying pH and Temperature) stock->dilution incubation Incubation at Set Conditions dilution->incubation sampling Aliquots Taken at Time Points (0, 1, 4, 8, 24h) incubation->sampling lcms LC-MS Analysis sampling->lcms analysis Quantify Isotopologue Distribution lcms->analysis stability Determine Stability (% d4 remaining) analysis->stability

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Deuterium Exchange

troubleshooting_logic start Inconsistent Results or Loss of Deuterium Label check_ph Is pH of solutions between 2.5 and 4.0? start->check_ph check_temp Are samples and solvents kept at low temperature (0-4°C)? check_ph->check_temp Yes adjust_ph Adjust pH to ~2.5 using a suitable acid. check_ph->adjust_ph No check_time Is the time from preparation to analysis minimized? check_temp->check_time Yes adjust_temp Implement cooling steps for sample prep and analysis. check_temp->adjust_temp No adjust_time Streamline workflow to reduce analysis time. check_time->adjust_time No reanalyze Re-analyze Samples check_time->reanalyze Yes adjust_ph->reanalyze adjust_temp->reanalyze adjust_time->reanalyze

Caption: Troubleshooting flowchart for deuterium exchange issues.

Perphenazine Signaling Pathway

perphenazine_pathway cluster_receptors Receptor Antagonism cluster_effects Therapeutic and Side Effects perphenazine This compound d2 Dopamine D2 Receptor perphenazine->d2 Blocks h1 Histamine H1 Receptor perphenazine->h1 Blocks alpha1 Alpha-1 Adrenergic Receptor perphenazine->alpha1 Blocks m1 Cholinergic M1 Receptor perphenazine->m1 Blocks antipsychotic Antipsychotic Effect d2->antipsychotic antiemetic Antiemetic Effect d2->antiemetic sedation Sedation h1->sedation hypotension Hypotension alpha1->hypotension anticholinergic Anticholinergic Effects m1->anticholinergic

Caption: Simplified signaling pathway of Perphenazine.

References

Navigating the Chromatographic Challenge of Perphenazine and Perphenazine-d4 Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of Perphenazine with its deuterated internal standard, Perphenazine-d4, co-elution can present a significant analytical hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and resolve this common issue, ensuring accurate and reliable bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: Why do Perphenazine and this compound sometimes not co-elute perfectly?

A1: The slight difference in retention time between Perphenazine and its deuterated internal standard, this compound, is primarily due to the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts. This can result in the deuterated standard eluting marginally earlier than the analyte, leading to partial or complete separation.

Q2: What are the consequences of co-elution or near co-elution?

A2: In LC-MS/MS analysis, it is generally assumed that the analyte and its stable isotope-labeled internal standard co-elute and therefore experience the same degree of matrix effects (ion suppression or enhancement). If they do not co-elute, they may be affected differently by the sample matrix, which can compromise the accuracy and precision of the quantitative results.

Q3: How can I detect if my compounds are co-eluting?

A3: Co-elution can be detected by closely examining the peak shape of the analyte and internal standard. Look for signs of asymmetry, such as fronting or tailing, or the appearance of a "shoulder" on the peak. More advanced detection methods include using a diode array detector (DAD) to assess peak purity across the entire peak width. If the UV spectra are not identical, co-elution with an interference is likely. In mass spectrometry, acquiring spectra across the peak and observing any changes in the ion ratios can also indicate co-elution.

Q4: Is complete co-elution always necessary?

A4: While ideal, complete co-elution is not always achievable or necessary for accurate quantification, provided that the chromatographic resolution is consistent and the matrix effects are minimal and uniform across the elution window of both peaks. However, significant separation can lead to unreliable data and should be addressed.

Troubleshooting Guide: Resolving Co-elution

When faced with the co-elution of Perphenazine and this compound, a systematic approach to method development and optimization is key. The following troubleshooting guide provides strategies to improve the chromatographic resolution.

Logical Workflow for Troubleshooting Co-elution

start Co-elution of Perphenazine and this compound Observed peak_shape Assess Peak Shape and Purity start->peak_shape method_mod Modify Chromatographic Method peak_shape->method_mod mobile_phase Adjust Mobile Phase Composition method_mod->mobile_phase column_mod Change Stationary Phase method_mod->column_mod Alternative temp_mod Adjust Column Temperature method_mod->temp_mod Alternative organic_mod Change Organic Modifier (e.g., Acetonitrile vs. Methanol) mobile_phase->organic_mod Option 1 ph_mod Adjust Mobile Phase pH mobile_phase->ph_mod Option 2 additive_mod Incorporate Mobile Phase Additives (e.g., Ammonium Formate) mobile_phase->additive_mod Option 3 eval_resolution Evaluate Resolution organic_mod->eval_resolution ph_mod->eval_resolution additive_mod->eval_resolution column_mod->eval_resolution temp_mod->eval_resolution resolved Resolution Achieved eval_resolution->resolved Successful not_resolved Resolution Not Achieved eval_resolution->not_resolved Unsuccessful not_resolved->method_mod Re-evaluate and Combine Strategies cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release D1_Receptor D1 Receptor AC_stim Adenylyl Cyclase (Stimulated) D1_Receptor->AC_stim Gs D2_Receptor D2 Receptor AC_inhib Adenylyl Cyclase (Inhibited) D2_Receptor->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Cellular_Response Cellular Response cAMP_dec->Cellular_Response Inhibits PKA->Cellular_Response Dopamine_synapse->D1_Receptor Dopamine_synapse->D2_Receptor Perphenazine Perphenazine Perphenazine->D1_Receptor Perphenazine->D2_Receptor

Improving recovery of Perphenazine-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Perphenazine-d4 during sample extraction. Consistent recovery of the deuterated internal standard is critical for accurate quantitation in bioanalytical methods.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is my this compound recovery low or inconsistent?

Low and variable recovery is a common issue that can stem from several factors throughout the analytical process. Since this compound is a stable isotope-labeled internal standard, its chemical behavior is nearly identical to Perphenazine. Therefore, issues affecting the internal standard will also affect the analyte. Key areas to investigate include the extraction methodology (e.g., choice of solvent, pH), analyte stability, and non-specific binding to labware.

Q2: What are the key chemical properties of this compound that I should consider for extraction?

Understanding the physicochemical properties of Perphenazine is crucial for developing a robust extraction method. As a basic compound, its solubility and ionization state are highly dependent on pH.

PropertyValue / DescriptionSignificance for Extraction
Chemical Class Piperazinyl PhenothiazineInfluences choice of extraction sorbents and solvents.
pKa (Strongest Basic) 7.81Critical for pH adjustment in LLE and SPE to control ionization.
LogP 4.2Indicates high hydrophobicity, favoring extraction into non-polar organic solvents and retention on reversed-phase SPE sorbents.
Protein Binding High; binds to albumin and alpha 1-acid glycoprotein.Strong protein binding necessitates an efficient protein disruption/removal step (e.g., precipitation or harsh extraction conditions).
Stability Known to be light-sensitive.Samples and extracts should be protected from light to prevent degradation.

Method-Specific Troubleshooting

A logical approach to troubleshooting involves systematically evaluating each step of your workflow. The following decision tree can guide your investigation.

Troubleshooting_Workflow start Low or Inconsistent This compound Recovery check_method Review Extraction Method start->check_method check_nsb Investigate Non-Specific Binding (NSB) start->check_nsb check_stability Check Analyte Stability start->check_stability ppt Protein Precipitation (PPT) check_method->ppt lle Liquid-Liquid Extraction (LLE) check_method->lle spe Solid-Phase Extraction (SPE) check_method->spe solution_nsb Use low-binding tubes Silanize glassware Add organic modifier to reconstitution solvent check_nsb->solution_nsb solution_stability Protect samples from light Keep samples cold Process quickly check_stability->solution_stability ppt_issue1 Incomplete Precipitation? (Analyte lost in pellet) ppt->ppt_issue1 ppt_issue2 Analyte Soluble in Solvent? (Co-precipitation) ppt->ppt_issue2 lle_issue1 Incorrect pH or Solvent? (Poor Partitioning) lle->lle_issue1 lle_issue2 Emulsion Formation? lle->lle_issue2 spe_issue1 Incorrect pH during Load? (Poor Retention) spe->spe_issue1 spe_issue2 Wash Solvent Too Strong? (Analyte Breakthrough) spe->spe_issue2 spe_issue3 Elution Solvent Too Weak? (Incomplete Elution) spe->spe_issue3

Figure 1. Troubleshooting decision tree for low this compound recovery.
Protein Precipitation (PPT)

Q3: My this compound recovery is low after protein precipitation with acetonitrile. What are the potential causes?

Low recovery after PPT with an organic solvent like acetonitrile (ACN) is often due to the analyte being trapped in the protein pellet (co-precipitation), especially given Perphenazine's high protein binding.

Troubleshooting Steps:

  • Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of cold ACN is used. A common starting point is a 3:1 ratio of ACN to plasma. Insufficient solvent may lead to incomplete protein precipitation.

  • Vortex Thoroughly: Ensure vigorous mixing immediately after adding the solvent to break the strong bonds between this compound and plasma proteins.

  • Check for Post-Precipitation Adsorption: After centrifugation, the analyte can adsorb to the protein pellet. Minimize contact time between the supernatant and the pellet.

  • Consider an Acidic Modifier: Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can help disrupt protein binding and improve recovery, but must be tested to ensure analyte stability.

Liquid-Liquid Extraction (LLE)

Q4: How do I select the optimal organic solvent and pH for LLE of this compound?

Optimal LLE recovery depends on maximizing the partitioning of the neutral form of the analyte into an immiscible organic solvent.

Troubleshooting Steps:

  • pH Adjustment: Perphenazine is a basic compound with a pKa of 7.81. To ensure it is in its neutral, more hydrophobic form, the pH of the aqueous sample should be adjusted to at least two units above the pKa (i.e., pH ≥ 9.8). This will drive it into the organic phase.

  • Solvent Selection: Given Perphenazine's high LogP (4.2), a non-polar solvent is appropriate. Common choices include methyl tert-butyl ether (MTBE), hexane, or ethyl acetate. Start with MTBE or a mixture like hexane/ethyl acetate.

  • Back-Extraction for Cleanup: To clean the extract, the analyte can be "back-extracted" from the organic phase into a fresh acidic aqueous solution (e.g., pH 2-3). This protonates the this compound, making it water-soluble and leaving neutral impurities in the organic layer. The pH of the new aqueous layer can then be raised again for a final extraction into a clean organic solvent.

Q5: I'm observing emulsion formation during LLE. How can I prevent or resolve this?

Emulsions are a common problem in LLE, especially with plasma samples, and they trap the analyte, leading to poor and variable recovery.

Troubleshooting Steps:

  • Reduce Shaking Vigor: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • "Salting Out": Add sodium chloride to the aqueous phase to increase its ionic strength, which can help break the emulsion.

  • Centrifugation: If an emulsion forms, centrifuging the sample can help separate the layers.

  • Filtration: Pass the mixture through a glass wool plug or phase separation filter paper.

Solid-Phase Extraction (SPE)

Q6: What type of SPE sorbent is best for this compound?

Due to its hydrophobic nature (LogP 4.2), a reversed-phase sorbent is the most suitable choice. Polymeric reversed-phase sorbents (e.g., Strata-X, Oasis HLB) are often preferred for bioanalytical applications due to their stability across a wide pH range and reduced silanol interactions compared to silica-based (C8, C18) sorbents.

Q7: My recovery is poor during SPE. What are the critical steps in my protocol to check?

Low recovery in SPE can occur at any stage: loading, washing, or elution. A systematic evaluation is necessary.

StepCommon ProblemTroubleshooting Solution
Conditioning Sorbent bed is not properly wetted.Ensure the sorbent is fully wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) without letting the sorbent dry out.
Sample Loading Analyte fails to retain on the sorbent (breakthrough).Adjust Sample pH: For reversed-phase SPE of a basic compound, the analyte should be in its neutral form to maximize retention. Adjust sample pH to ≥ 9.8 (pKa + 2). Reduce Flow Rate: Load the sample slowly (~1 mL/min) to allow sufficient interaction time between the analyte and the sorbent.
Washing Analyte is prematurely eluted during the wash step.Use a Weaker Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to leave this compound on the sorbent. Start with a highly aqueous wash (e.g., 5% methanol in water) and gradually increase organic content if needed.
Elution Analyte is not fully recovered from the sorbent.Use a Stronger Elution Solvent: A high-percentage organic solvent is needed. Methanol or acetonitrile are common choices. Acidify the Elution Solvent: Adding a small amount of acid (e.g., 0.5-2% formic acid) to the elution solvent will protonate the this compound, disrupting its hydrophobic interaction with the sorbent and dramatically improving elution efficiency. Increase Elution Volume: Ensure the volume is sufficient to pass through the entire sorbent bed. Try eluting with two smaller aliquots.

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT)

This protocol is fast but may be less clean than LLE or SPE.

  • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Add the working solution of this compound.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

PPT_Workflow sample Plasma/Serum Sample + this compound (IS) add_acn Add Cold Acetonitrile (3:1 ratio) sample->add_acn vortex Vortex to Mix add_acn->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Evaporate & Reconstitute for LC-MS/MS Analysis supernatant->analysis LLE_Workflow sample Plasma/Serum Sample + IS ph_adjust Adjust pH > 10 (e.g., with NH4OH) sample->ph_adjust add_solvent Add Organic Solvent (e.g., MTBE) ph_adjust->add_solvent mix Mix Gently (Inversion) add_solvent->mix centrifuge Centrifuge to Separate Phases mix->centrifuge collect Collect Organic Layer centrifuge->collect analysis Evaporate & Reconstitute for LC-MS/MS Analysis collect->analysis

How to correct for isotopic interference in Perphenazine-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for isotopic interference in Perphenazine-d4 analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or "cross-talk," occurs when the signal from the unlabeled analyte (Perphenazine) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound.[1] This happens because naturally occurring heavy isotopes (like ¹³C, ³⁷Cl, ³⁴S) in the Perphenazine molecule can result in a mass identical to that of the monitored internal standard. This interference can lead to non-linear calibration curves and inaccurate quantification, especially at high analyte concentrations.[1]

Q2: Why is Perphenazine particularly susceptible to this type of interference?

A2: The chemical structure of Perphenazine (C₂₁H₂₆ClN₃OS) contains elements with significant natural isotopic abundance, specifically chlorine and sulfur.[2][3] The presence of these atoms increases the probability that a portion of the Perphenazine molecules will have a mass that overlaps with the mass of the this compound, causing interference.[1]

Q3: What are the common signs of isotopic interference in my analytical data?

A3: The primary indicators of isotopic interference include:

  • Non-linear calibration curves: The curve may lose linearity and bend towards the x-axis at higher concentrations.[1]

  • Inaccurate Quality Control (QC) Samples: High-concentration QC samples may show a consistent negative bias because the inflated internal standard signal artificially lowers the calculated analyte-to-internal standard ratio.

  • Signal in the Internal Standard Channel: A detectable signal at the mass-to-charge ratio (m/z) of this compound when injecting a high-concentration sample of only pure, unlabeled Perphenazine.

Q4: Can this interference be avoided by choosing a different internal standard?

A4: While this compound is a commonly used SIL-IS, alternatives with a greater mass difference or labeling with ¹³C or ¹⁵N instead of deuterium could potentially reduce interference.[4][5] However, the most practical approach is often to characterize and correct for the interference with the existing standard. Careful selection of precursor and fragment ions in a tandem mass spectrometry (MS/MS) method can also help mitigate this issue.[6]

Troubleshooting Guides

Problem: My calibration curve is non-linear, especially at the high end. How can I determine if isotopic interference is the cause?

Answer:

  • Prepare a High-Concentration Analyte-Only Sample: Prepare a solution containing only unlabeled Perphenazine at a concentration equivalent to the highest point of your calibration curve.

  • Analyze the Sample: Inject this solution into your LC-MS/MS system.

  • Monitor Both Channels: Monitor the MRM (Multiple Reaction Monitoring) transitions for both Perphenazine and this compound.

  • Check for Crosstalk: If you observe a significant peak in the this compound channel, it confirms that the analyte is contributing to the internal standard's signal.

Problem: I have confirmed isotopic interference. What are my options for correcting it?

Answer: There are two primary strategies to address confirmed isotopic interference: methodological adjustments and mathematical correction.

  • Methodological Adjustments:

    • Increase Internal Standard Concentration: Increasing the concentration of this compound can diminish the relative contribution of the interference from the analyte, potentially restoring linearity.

    • Optimize MRM Transitions: If possible, select alternative precursor or product ions for this compound that have minimal or no signal contribution from unlabeled Perphenazine.[6] This requires re-optimization of your MS method.

  • Mathematical Correction:

    • If methodological changes are not feasible, a mathematical correction can be applied. This involves experimentally determining the percentage of interference and adjusting the measured internal standard response in your calculations. A nonlinear calibration function can also be used to fit the data more accurately.[1]

Experimental Protocols

Protocol 1: Experimental Quantification of Isotopic Contribution

This protocol details the steps to precisely measure the percentage of signal contribution from Perphenazine to the this compound channel.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Perphenazine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Working Solutions:

    • Analyte-Only Solution (A): Prepare a solution of Perphenazine at the concentration of your highest calibrator (e.g., 1000 ng/mL).

    • Internal Standard-Only Solution (IS): Prepare a solution of this compound at the working concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the Internal Standard-Only Solution (IS) and record the peak area for the this compound MRM transition. This is Area_IS.

    • Inject the Analyte-Only Solution (A) and record the peak area for the this compound MRM transition. This is Area_Crosstalk.

  • Calculate Percent Contribution:

    • Use the following formula: % Contribution = (Area_Crosstalk / Area_IS_at_equivalent_conc) * 100

    • Note: This calculation assumes a linear response. A more accurate way is to relate the crosstalk area to the area of the analyte itself.

    • A more direct and practical calculation is: % Crosstalk = (Response of IS channel for Analyte-Only Sample / Response of Analyte channel for Analyte-Only Sample) * 100

Protocol 2: Applying Mathematical Correction to Sample Data

Once the percent contribution is known, you can correct the measured peak area of the internal standard in your unknown samples.

  • Acquire Data: For each sample, measure the peak area of the analyte (Area_Analyte) and the internal standard (Area_IS_measured).

  • Calculate the Correction Factor: Determine the amount of signal that is due to crosstalk from the analyte.

    • Correction_Factor = Area_Analyte * (% Contribution / 100)

  • Calculate the Corrected IS Area: Subtract the correction factor from the measured internal standard area.

    • Area_IS_corrected = Area_IS_measured - Correction_Factor

  • Calculate the Final Ratio: Use the corrected internal standard area to calculate the analyte/IS ratio for quantification.

    • Final Ratio = Area_Analyte / Area_IS_corrected

Data Presentation

Table 1: Mass Spectrometric Data for Perphenazine and this compound

CompoundMolecular FormulaFormula Weight ( g/mol )Common Precursor Ion (m/z)Common Product Ion (m/z)
PerphenazineC₂₁H₂₆ClN₃OS403.97[2][3]404.2143.1[7]
This compoundC₂₁H₂₂ClD₄N₃OS408.0[8]408.2143.1

Table 2: Natural Isotopic Abundance of Key Elements in Perphenazine

ElementIsotopeNatural Abundance (%)
Carbon¹³C1.1%
Chlorine³⁷Cl24.23%
Sulfur³³S0.75%
Sulfur³⁴S4.21%

Visualizations

G Workflow for Identifying Isotopic Interference observe Observe non-linear curve or failing high QCs prepare_analyte Prepare high concentration analyte-only sample observe->prepare_analyte analyze Inject sample into LC-MS/MS system prepare_analyte->analyze monitor Monitor MRM transition for this compound analyze->monitor decision Peak detected in IS channel? monitor->decision calculate Calculate % contribution (See Protocol 1) decision->calculate Yes no_interference Interference is not the primary issue. Investigate other causes. decision->no_interference No interference_confirmed Isotopic Interference Confirmed calculate->interference_confirmed

Caption: Workflow for Identifying Isotopic Interference.

G Decision Tree for Corrective Actions start Isotopic Interference Confirmed check_significance Is contribution significant (e.g., >0.1% of analyte signal)? start->check_significance no_correction Proceed with no correction. Monitor for future changes. check_significance->no_correction No correction_needed Correction is Recommended check_significance->correction_needed Yes choose_method Choose Correction Strategy correction_needed->choose_method mathematical Apply Mathematical Correction (See Protocol 2) choose_method->mathematical If re-optimization is not feasible methodological Optimize MS Method choose_method->methodological If new MRM transitions are viable increase_is Increase IS Concentration choose_method->increase_is As an alternative or complementary approach

Caption: Decision Tree for Corrective Actions.

References

Technical Support Center: Deuterated Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated standards in quantitative bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during LC-MS/MS-based quantification. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Troubleshooting Guide

This section addresses specific issues you may encounter when using deuterated internal standards. Each problem is followed by potential causes and recommended solutions.

Issue 1: Poor Accuracy and Precision in QC Samples

You observe that your quality control (QC) samples are consistently failing acceptance criteria, showing high variability or significant deviation from the nominal concentration.

Potential Causes:

  • Differential Matrix Effects: The analyte and the deuterated internal standard (IS) are experiencing different degrees of ion suppression or enhancement from the biological matrix.[1][2][3] This can occur even if the analyte and IS co-elute.

  • Isotopic Instability (H/D Exchange): The deuterium atoms on your standard may be exchanging with protons from the sample matrix or solvent, leading to a decrease in the IS response and an artificial increase in the analyte signal.[4][5]

  • Different Extraction Recoveries: The deuterated standard and the analyte may have different recoveries during sample preparation.

  • Impurity of Unlabeled Analyte in the IS: The deuterated standard may contain a small amount of the unlabeled analyte, which can become significant at the lower limit of quantitation (LLOQ).[6]

Troubleshooting Workflow:

start Poor Accuracy/Precision check_matrix Evaluate Matrix Effects start->check_matrix check_stability Assess Isotopic Stability start->check_stability check_recovery Determine Extraction Recovery start->check_recovery check_purity Verify IS Purity start->check_purity solution_matrix Optimize Chromatography or Sample Cleanup check_matrix->solution_matrix Differential Effects Observed solution_stability Relocate Deuterium Label or Use 13C/15N IS check_stability->solution_stability Instability Confirmed solution_recovery Adjust Extraction Protocol check_recovery->solution_recovery Discrepancy Found solution_purity Subtract Contribution or Source High-Purity IS check_purity->solution_purity Unlabeled Analyte Detected

Caption: Troubleshooting workflow for poor accuracy and precision.

Solutions:

  • Matrix Effects Evaluation:

    • Protocol: Prepare three sets of samples:

      • Analyte and IS spiked in mobile phase (neat solution).

      • Analyte and IS spiked into extracted blank matrix.

      • Blank matrix extracted, then spiked with analyte and IS.

    • Analysis: Calculate the matrix factor (MF) by comparing the peak areas of the analyte and IS in the matrix-spiked samples to the neat solutions. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. A significant difference in the MF between the analyte and IS points to differential matrix effects.

  • Isotopic Stability Assessment:

    • Protocol: Incubate the deuterated IS in blank matrix at the same conditions as your sample preparation and analysis. Monitor the response of the IS and any appearance of the unlabeled analyte over time.

    • Solution: If instability is observed, consider a deuterated standard with labels on more stable positions (e.g., not on heteroatoms or carbons alpha to a carbonyl).[4] Alternatively, using a ¹³C or ¹⁵N labeled standard can circumvent this issue.[7]

  • Extraction Recovery Comparison:

    • Protocol: Compare the peak area of the analyte and IS in pre-spiked extracted samples to post-spiked extracted samples.

    • Solution: If recoveries differ significantly, modify the extraction procedure (e.g., change the solvent, pH, or extraction technique).

Issue 2: Chromatographic Peak Tailing, Splitting, or Broadening for the Deuterated Standard

The peak shape for your deuterated internal standard is poor, which can affect integration and reproducibility.

Potential Causes:

  • Isotope Effect on Chromatography: The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to different interactions with the stationary phase and resulting in peak shape issues or a shift in retention time.[8][9][10][11]

  • On-Column Degradation or Exchange: The analytical column itself might be contributing to the instability of the deuterated standard.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Experiment with different mobile phase compositions, gradients, and flow rates.

    • Try a different column with an alternative stationary phase chemistry.

  • Evaluate Column Inertness: Inject the deuterated standard in a neat solution to see if the peak shape issues persist without the matrix. If so, the column may be the source of the problem.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard have a different retention time than the analyte?

This phenomenon is known as the chromatographic isotope effect.[8][9][10][11] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's properties, such as its lipophilicity, which can affect its interaction with the chromatographic stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8]

Q2: Can a deuterated internal standard always correct for matrix effects?

No, not always. While stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they are not foolproof.[2] If the analyte and the deuterated IS do not co-elute perfectly, they may reside in different regions of the eluting matrix components, leading to differential ion suppression or enhancement. Even with perfect co-elution, subtle differences in the physicochemical properties between the analyte and the IS can lead to differential responses to the matrix.[3]

Q3: My deuterated standard shows a signal for the unlabeled analyte. What should I do?

This can be due to two main reasons: isotopic instability (in-source or in-solution H/D exchange) or the presence of the unlabeled analyte as an impurity in the standard.[4][6]

  • To check for impurities: Analyze a neat solution of the deuterated standard. The presence of a signal at the mass transition of the unlabeled analyte will confirm it as an impurity.

  • To check for instability: Analyze the deuterated standard after incubation in the matrix. An increase in the signal of the unlabeled analyte over time indicates instability.

If the issue is an impurity, its contribution to the analyte signal should be monitored and, if significant (typically >5% of the LLOQ response), accounted for or a higher purity standard should be sourced.

Q4: What are the best positions to place deuterium atoms on a molecule for use as an internal standard?

To ensure the stability of the deuterated standard, it is crucial to place the deuterium labels on non-exchangeable positions.[4] Avoid placing labels on heteroatoms like oxygen and nitrogen (e.g., in hydroxyl, carboxyl, or amine groups).[4] Also, be cautious with carbons adjacent to carbonyl groups, as the protons there can be acidic and prone to exchange.[4] Ideally, place multiple deuterium atoms on a part of the molecule that is not susceptible to metabolic cleavage.

Decision Tree for Selecting a Stable Isotope Labeled Internal Standard:

start Need an IS is_d_available Is a Deuterated IS Available? start->is_d_available check_label_pos Are Labels on Stable Positions? is_d_available->check_label_pos Yes is_c13_n15_available Is a 13C or 15N IS Available? is_d_available->is_c13_n15_available No use_d_is Use Deuterated IS check_label_pos->use_d_is Yes consider_alt_d Consider Alternative Deuterated IS check_label_pos->consider_alt_d No consider_alt_d->is_c13_n15_available use_c13_n15_is Use 13C or 15N IS is_c13_n15_available->use_c13_n15_is Yes use_analog Use a Structural Analog IS (with caution) is_c13_n15_available->use_analog No

Caption: Decision tree for internal standard selection.

Quantitative Data Summary

The following table summarizes reported quantitative data on the challenges of using deuterated standards.

ChallengeCompound ExampleMatrixObservationReference
Different Extraction Recovery HaloperidolPlasma35% difference in extraction recovery between haloperidol and its deuterated analog.
Differential Matrix Effects CarvedilolPlasmaAnalyte-to-IS ratio changed between two lots of human plasma due to a 26% or more difference in matrix effects.
Isotopic Instability AldosteroneSolutionExposure to basic conditions leads to the exchange of deuterium with protons from the solvent.[5]

Experimental Protocols

Protocol: Assessment of Matrix Effects

Objective: To determine if co-eluting matrix components cause ion suppression or enhancement of the analyte and internal standard.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Analyte and deuterated internal standard stock solutions.

  • LC-MS/MS system.

  • Appropriate solvents for sample preparation and mobile phase.

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase at a known concentration (e.g., medium QC level).

    • Set B (Post-extraction Spike): Extract blank matrix from each of the 6 sources. Spike the analyte and IS into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike the analyte and IS into the blank matrix from each source before extraction.

  • Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE

  • Interpretation:

    • An MF significantly different from 1 indicates a matrix effect.

    • Compare the MF for the analyte and the IS. A significant difference indicates a differential matrix effect.

    • The relative standard deviation of the MF across the different matrix sources should be within acceptable limits (e.g., <15%).

References

Optimizing mobile phase composition for Perphenazine and Perphenazine-d4 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals working on the chromatographic separation of Perphenazine and its deuterated internal standard, Perphenazine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Perphenazine from this compound?

A1: The primary challenge is their near-identical chemical properties. This compound is a deuterated analog of Perphenazine, meaning they are chemically identical except for the presence of deuterium atoms in this compound. In reversed-phase high-performance liquid chromatography (HPLC), they will have very similar retention times and may co-elute. The goal is typically not complete baseline separation, which is often unnecessary for mass spectrometry-based detection, but rather to achieve a consistent and reproducible peak shape for both analytes, free from interference from matrix components.

Q2: What are common starting mobile phase compositions for Perphenazine analysis?

A2: Based on published methods, common mobile phases for Perphenazine analysis are mixtures of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][2][3][4] The aqueous phase is often acidified, for example, with formic acid or phosphoric acid, to improve peak shape for the basic Perphenazine molecule.[2][3][5]

Q3: Why is a buffer or pH modifier important in the mobile phase for Perphenazine?

A3: Perphenazine is a basic compound. Controlling the pH of the mobile phase with a buffer or acid modifier is crucial to ensure a consistent ionization state of the analyte.[6][7] This leads to more stable retention times and improved peak symmetry by minimizing undesirable interactions with the stationary phase.[7][8]

Q4: Can I use a gradient elution for separating Perphenazine and this compound?

A4: Yes, a gradient elution, which involves changing the mobile phase composition during the analytical run, can be beneficial.[6] It can help in eluting strongly retained matrix components from the column, leading to a cleaner chromatogram and preventing interference with subsequent injections. A gradient can also improve peak shape and sensitivity.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Silanol Interactions Perphenazine is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[7][8] Solution: Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid or using a phosphate buffer at low pH) to suppress the ionization of silanols.[3][8]
Sample Overload Injecting too much sample can lead to peak fronting or tailing.[7][9] Solution: Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shapes.[9] Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Issue 2: Unstable or Shifting Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Inadequately Buffered Mobile Phase Small changes in mobile phase pH can significantly impact the retention time of ionizable compounds like Perphenazine.[9] Solution: Ensure the mobile phase is adequately buffered and that the pH is stable. Prepare fresh mobile phase daily.[9]
Leaking HPLC System Leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to shifting retention times.[8] Solution: Perform a systematic check for leaks throughout the HPLC system.
Column Temperature Fluctuations Changes in column temperature can affect retention times.[6] Solution: Use a column oven to maintain a constant and consistent temperature.
Inconsistent Mobile Phase Preparation Variations in the composition of the mobile phase between runs will lead to retention time shifts. Solution: Ensure accurate and consistent preparation of the mobile phase, including degassing.[9]
Issue 3: Low Signal Intensity or Sensitivity

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Mobile Phase pH The ionization efficiency of Perphenazine in the mass spectrometer source is pH-dependent. Solution: Optimize the mobile phase pH to enhance the signal in positive ion mode electrospray ionization (ESI), which is commonly used for this type of analysis.[10][11] The addition of a small amount of formic acid usually improves protonation and signal intensity.
Sample Degradation Perphenazine may be susceptible to degradation under certain conditions. Solution: Ensure proper sample storage and handling. Minimize the time samples are in the autosampler.
Detector Issues A dirty or malfunctioning detector can lead to low sensitivity. Solution: Clean and maintain the detector according to the manufacturer's recommendations.

Experimental Protocols & Data

Example HPLC Method Parameters for Perphenazine Analysis

The following table summarizes typical starting conditions for the analysis of Perphenazine, which can be adapted for the simultaneous analysis of Perphenazine and this compound.

ParameterExample Condition 1Example Condition 2Example Condition 3
Column C18 (e.g., 125 mm x 4 mm, 5 µm)[2]C18 (e.g., 15 cm x 4.6 mm, 5 µm)[3]CN (e.g., Microsorb-CN)[4]
Mobile Phase Acetonitrile and aqueous H3PO4 with TBA[2]64:36 (v/v) Acetonitrile:Phosphate Buffer (0.2 M, pH 2)[3]85:15 (v/v) Methanol:0.005 M Ammonium Acetate[4]
Flow Rate 1.5 mL/min[2]1.0 mL/min[3]1.6 mL/min[4]
Detection UV at 258 nm[2]UV at 265 nm[3]UV at 254 nm[4]
Column Temperature Ambient[3]Not specifiedNot specified
LC-MS/MS Specific Recommendations

For LC-MS/MS analysis, a mobile phase containing volatile additives is necessary.

ParameterRecommended Condition
Column UPLC HSS T3 1.8 µm, 2.1x50 mm[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Elution A timed, linear gradient[5]
Ionization Mode Positive Ion Electrospray (ESI+)[10][11]
Detection Multiple Reaction Monitoring (MRM)[5]

Visual Guides

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop start Define Separation Goals (e.g., Resolution, Peak Shape) prep_mp Prepare Initial Mobile Phase (e.g., ACN/H2O with 0.1% FA) start->prep_mp inject Inject Perphenazine & this compound Mix prep_mp->inject evaluate Evaluate Chromatogram (Peak Shape, Retention) inject->evaluate decision Criteria Met? evaluate->decision adjust_organic Adjust Organic Solvent Ratio decision->adjust_organic No end Final Method decision->end Yes adjust_organic->inject adjust_ph Modify Mobile Phase pH adjust_organic->adjust_ph adjust_ph->inject change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_ph->change_solvent change_solvent->inject

Caption: Workflow for mobile phase optimization.

Separation_Factors cluster_mobile_phase Mobile Phase Properties cluster_column Column Properties cluster_system System Parameters center Perphenazine / this compound Separation & Peak Shape organic_solvent Organic Solvent (Type & Ratio) organic_solvent->center ph pH / Buffer ph->center additives Additives (e.g., Formic Acid) additives->center stationary_phase Stationary Phase (C18, CN, etc.) stationary_phase->center dimensions Dimensions (L, ID, Particle Size) dimensions->center temperature Temperature temperature->center flow_rate Flow Rate flow_rate->center injection_vol Injection Volume injection_vol->center

Caption: Factors influencing chromatographic separation.

References

Technical Support Center: Perphenazine-d4 Analysis in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression of Perphenazine-d4 in electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Guide

This guide addresses common problems related to ion suppression of this compound.

Problem 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Ion suppression from matrix components co-eluting with this compound. Biological matrices like plasma and serum contain numerous endogenous compounds (e.g., phospholipids, salts) that can compete with this compound for ionization in the ESI source, leading to a reduced signal.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts. Acetonitrile is a common precipitation solvent.[1]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away.[2]

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Gradient Elution: Employ a gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase (e.g., water with a modifier like formic acid) to separate compounds based on their polarity.[1]

    • Column Selection: Use a high-efficiency column, such as a sub-2 µm particle size column, to achieve better peak separation.[1]

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample extract can alleviate ion suppression. However, this may compromise the limit of detection.

Problem 2: Poor Accuracy and Precision in Perphenazine Quantification

Possible Cause: Differential ion suppression between Perphenazine and this compound. Although deuterated internal standards are designed to co-elute and experience similar matrix effects as the analyte, differences in their physicochemical properties can sometimes lead to slight chromatographic separation and differential suppression.

Solutions:

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure that the analyte and internal standard are subjected to the same matrix environment.[3]

  • Evaluate Matrix Effect: During method validation, it is crucial to assess the matrix effect to ensure that the internal standard is adequately compensating for any ion suppression. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution.

  • Optimize ESI Source Parameters: Adjusting source parameters such as capillary voltage, gas flow rates, and temperature can sometimes minimize the impact of matrix components on ionization.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte of interest, in this case, this compound, is reduced by the presence of other co-eluting molecules from the sample matrix.[4] This can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: While a deuterated internal standard is the gold standard for correcting matrix effects, it is not always a perfect solution. For effective compensation, the internal standard must co-elute with the analyte and experience the identical degree of ion suppression. Any factor that causes a slight difference in their chromatographic retention or ionization behavior can lead to incomplete correction and impact the accuracy of the results.

Q3: How can I quantitatively assess the matrix effect on this compound?

A3: The matrix effect can be quantified by calculating the matrix factor (MF).[4] This is determined by comparing the peak area of this compound in a sample prepared by spiking it into a blank, extracted matrix to the peak area of this compound in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[4]

Q4: What are the typical MRM transitions for Perphenazine and a deuterated internal standard?

A4: Based on the literature, a common MRM transition for Perphenazine is m/z 404.19 > 143.07.[1] While a specific transition for this compound is not consistently reported across the literature, it would be expected to have a precursor ion with a higher m/z due to the deuterium labeling, and the product ion may be the same or shifted depending on the location of the deuterium atoms. It is essential to optimize the MRM transitions for both the analyte and the internal standard on the specific mass spectrometer being used.

Data Presentation

Table 1: Key Parameters for LC-MS/MS Analysis of Perphenazine

ParameterTypical Value/ConditionReference
Sample Preparation Protein precipitation with acetonitrile/methanol[1]
Solid-phase extraction[2]
LC Column Waters Acquity UPLC HSS T3 1.8 µm, 2.1x50 mm[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Ionization Mode ESI Positive[1]
Perphenazine MRM 404.19 > 143.07[1]

Table 2: Bioanalytical Method Validation Parameters for assessing Ion Suppression

Validation ParameterDescriptionAcceptance Criteria (Typical)
Matrix Effect Assesses the impact of matrix components on the ionization of the analyte and internal standard.The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.CV ≤15% (≤20% at the LLOQ).

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect for this compound

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma/serum samples using the validated sample preparation method. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into blank plasma/serum at the same concentration as Set A before performing the sample preparation procedure.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

Visualizations

Troubleshooting_Ion_Suppression cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Problem Low or Inconsistent This compound Signal Check_Sample_Prep Review Sample Preparation Method Problem->Check_Sample_Prep Check_Chroma Evaluate Chromatographic Separation Problem->Check_Chroma Check_MS Assess MS Source Conditions Problem->Check_MS Optimize_Prep Optimize Sample Prep (e.g., SPE, LLE) Check_Sample_Prep->Optimize_Prep Dilute_Sample Dilute Sample Extract Check_Sample_Prep->Dilute_Sample Improve_Sep Improve Chromatography (e.g., Gradient, Column) Check_Chroma->Improve_Sep Optimize_Source Optimize ESI Source Parameters Check_MS->Optimize_Source

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation Neat_Sol Set A: Spike IS in Neat Solution LCMS_Analysis LC-MS/MS Analysis Neat_Sol->LCMS_Analysis Post_Spike Set B: Spike IS in Extracted Blank Matrix Post_Spike->LCMS_Analysis Pre_Spike Set C: Spike IS in Blank Matrix before Extraction Pre_Spike->LCMS_Analysis Calc_MF Calculate Matrix Factor (MF) MF = B/A LCMS_Analysis->Calc_MF Calc_RE Calculate Recovery (RE) RE = C/B * 100 LCMS_Analysis->Calc_RE Interpret_MF MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect Calc_MF->Interpret_MF

Caption: Experimental workflow for the quantitative assessment of matrix effect.

References

Technical Support Center: Perphenazine-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Perphenazine-d4 when used as an internal standard in the bioanalysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is inconsistent across my analytical run. What could be the cause?

A1: Inconsistent signal for a deuterated internal standard like this compound can stem from several factors. One common issue is the potential for deuterium exchange, where deuterium atoms on the internal standard molecule are replaced by hydrogen atoms from the surrounding matrix or solvent. This can lead to a decrease in the this compound signal and a corresponding increase in the signal of the unlabeled perphenazine. Additionally, issues with the LC-MS/MS system, such as a drifting mass spectrometer tune, can also cause signal instability.

Q2: I'm observing a loss of this compound in my plasma samples after freeze-thaw cycles. Is this expected?

A2: While Perphenazine itself has been shown to be relatively stable through multiple freeze-thaw cycles in plasma, the stability of the deuterated analog can be more complex. A study on Perphenazine in rabbit plasma showed minimal degradation after three freeze-thaw cycles.[1] However, another report indicated that at a concentration of 2.50 ng/mL, there was a questionable increase in concentration after four freeze-thaw cycles, suggesting potential analytical variability or issues with the internal standard.[2] It is crucial to perform your own freeze-thaw stability assessment for this compound in the specific biological matrix you are using.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: For long-term storage, freezing at -20°C or -80°C is recommended. Data for Perphenazine in rabbit plasma indicates stability for at least one month at -20°C.[1] A separate 20-week stability study of perphenazine in human plasma at -20°C also showed no degradation trend.[2] For short-term storage, such as on the benchtop during sample preparation, it is advisable to keep the samples on ice. Perphenazine has been shown to be stable for at least 4 hours at room temperature in rabbit plasma.[1]

Q4: Can I use this compound in whole blood or urine samples? What are the stability considerations?

A4: While there is limited specific data on the stability of this compound in whole blood and urine, general principles of drug stability in these matrices apply. Whole blood contains active enzymes that can metabolize drugs, potentially leading to degradation. It is recommended to process whole blood samples as quickly as possible by centrifuging to separate the plasma. The stability in urine can be influenced by pH and the presence of microorganisms. It is crucial to conduct stability experiments for this compound in these specific matrices to ensure accurate quantification.

Q5: I suspect my this compound is degrading. What are the likely degradation products?

A5: Phenothiazines like perphenazine are susceptible to oxidation. The most common degradation product is the corresponding sulfoxide.[3] Forced degradation studies on the related compound, fluphenazine, have shown that oxidative stress is a primary pathway for degradation.[4] It is plausible that this compound would follow a similar degradation pathway.

Troubleshooting Guides

Issue 1: Decreasing Internal Standard (IS) Signal Over an Analytical Run

Symptoms:

  • The peak area of this compound consistently decreases in injections later in the analytical batch.

  • The analyte-to-IS area ratio may be affected, leading to inaccurate quantification.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Deuterium Exchange Investigate the position of the deuterium labels on the this compound molecule. If they are on exchangeable sites (e.g., adjacent to a carbonyl group), consider using an internal standard with a more stable labeling pattern, such as ¹³C or ¹⁵N.
Adsorption to Vials/Tubing Use silanized glass vials or low-adsorption polypropylene vials. Prime the LC system with a few injections of a high-concentration standard before running the analytical batch.
MS Source Contamination Clean the mass spectrometer source. A dirty source can lead to a gradual loss of sensitivity over a run.
Instability in Autosampler Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the processed samples.
Issue 2: High Variability in Quality Control (QC) Samples

Symptoms:

  • QC samples at different concentrations show high coefficients of variation (%CV).

  • Inaccurate and imprecise results for study samples.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Matrix Effects Ensure that the this compound is co-eluting with the unlabeled perphenazine. Differential matrix effects can occur if there is chromatographic separation between the analyte and the internal standard. Optimize the sample preparation method to remove interfering matrix components.
Inconsistent Sample Preparation Review the sample extraction procedure for consistency. Ensure complete and reproducible recovery of both the analyte and the internal standard.
Stock Solution Instability Prepare fresh stock solutions of this compound and the analyte. Verify their concentrations and purity.

Data Presentation

Table 1: Stability of Perphenazine in Rabbit Plasma [1]

Storage ConditionConcentration (ng/mL)% of Initial Concentration (Mean ± SD)
Freeze-thaw (1st cycle) 898.63 ± 1.88
4097.55 ± 4.25
10099.12 ± 2.37
Freeze-thaw (2nd cycle) 896.50 ± 2.65
4095.83 ± 5.31
10097.46 ± 3.44
Freeze-thaw (3rd cycle) 894.75 ± 3.11
4093.17 ± 6.13
10095.38 ± 4.92
Long-term (1 month at -20°C) 892.08 ± 4.35
4090.47 ± 7.35
10092.81 ± 5.31
Short-term (4h at room temp) 892.75 ± 5.86
4093.39 ± 5.80
10092.13 ± 8.43

Table 2: FDA Bioequivalence Review Stability Data for Perphenazine in Human Plasma [2]

Stability TestConcentration (ng/mL)Result
Freeze-thaw (4 cycles) 0.150Acceptable (% difference not specified)
0.900Acceptable (% difference not specified)
2.50Questionable (% increase)
Long-term (20 weeks at -20°C) 0.150No degradation trend observed
0.900No degradation trend observed
2.50No degradation trend observed
Room Temperature (24 hours) Not specifiedConfirmed stable

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.

Methodology:

  • Spike a pool of human plasma with this compound at low and high concentrations.

  • Aliquot the spiked plasma into multiple tubes.

  • Analyze a set of aliquots immediately (time zero).

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw a set of aliquots to room temperature, and then refreeze them at -80°C. Repeat for the desired number of freeze-thaw cycles (typically 3-5).

  • After the final thaw, extract the samples and analyze them by LC-MS/MS.

  • Compare the mean concentration of the freeze-thaw samples to the time-zero samples.

Protocol 2: Bench-Top Stability Assessment of this compound in Human Plasma

Objective: To determine the stability of this compound in human plasma at room temperature.

Methodology:

  • Spike a pool of human plasma with this compound at low and high concentrations.

  • Aliquot the spiked plasma into multiple tubes.

  • Analyze a set of aliquots immediately (time zero).

  • Keep the remaining aliquots at room temperature (approximately 25°C) for specified time points (e.g., 4, 8, 24 hours).

  • At each time point, extract the samples and analyze them by LC-MS/MS.

  • Compare the mean concentration of the room temperature samples to the time-zero samples.

Visualizations

Troubleshooting_Workflow start Inconsistent this compound Signal check_system Check LC-MS/MS System Performance (Tune, Calibration) start->check_system system_ok System OK? check_system->system_ok check_is_stability Evaluate IS Stability stability_ok Stability OK? check_is_stability->stability_ok system_ok->check_is_stability Yes fix_system Troubleshoot & Recalibrate LC-MS/MS System system_ok->fix_system No investigate_matrix Investigate Matrix Effects stability_ok->investigate_matrix Yes end_unresolved Consult Further (e.g., new IS) stability_ok->end_unresolved No fix_system->start investigate_sample_prep Review Sample Preparation investigate_matrix->investigate_sample_prep end_resolved Issue Resolved investigate_sample_prep->end_resolved

Caption: Troubleshooting workflow for inconsistent this compound signal.

Stability_Experiment_Workflow start Begin Stability Assessment spike_matrix Spike Biological Matrix with This compound (Low & High QC) start->spike_matrix time_zero Analyze Time Zero Samples spike_matrix->time_zero storage_conditions Store Aliquots under Different Conditions spike_matrix->storage_conditions freeze_thaw Freeze-Thaw Cycles storage_conditions->freeze_thaw bench_top Bench-Top (Room Temp) storage_conditions->bench_top long_term Long-Term Frozen Storage (-20°C / -80°C) storage_conditions->long_term analyze_samples Analyze Samples at Specified Time Points freeze_thaw->analyze_samples bench_top->analyze_samples long_term->analyze_samples compare_results Compare Results to Time Zero analyze_samples->compare_results end Determine Stability compare_results->end

Caption: Experimental workflow for assessing this compound stability.

References

Selecting the correct MRM transitions for Perphenazine and Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the selection of correct MRM (Multiple Reaction Monitoring) transitions for Perphenazine and its deuterated internal standard, Perphenazine-d4, in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Perphenazine?

A1: For the analysis of Perphenazine using tandem mass spectrometry, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most commonly reported MRM transitions are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
Perphenazine404.2143.1Primary (Quantitative)
Perphenazine404.2171.1Secondary (Confirmatory)

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Q2: I can't find established MRM transitions for this compound. How do I select the correct transitions for this internal standard?

A2: this compound is a stable isotope-labeled internal standard for Perphenazine. The deuterium atoms are located on the phenothiazine ring. The precursor ion for this compound will be the protonated molecule [M+H]⁺, which is 4 atomic mass units (amu) higher than that of Perphenazine.

The fragmentation of this compound is expected to be very similar to that of the unlabeled compound. The key is to determine if the deuterium labels are retained or lost in the major product ions. Based on the common fragmentation pathways of similar phenothiazine derivatives, the primary product ion (143.1 m/z) of Perphenazine results from a cleavage of the side chain, which would likely retain the deuterium-labeled phenothiazine core. Therefore, the corresponding product ion for this compound would be shifted by 4 amu.

Here are the predicted MRM transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound408.2147.1Primary (Quantitative)
This compound408.2171.1Secondary (Confirmatory)

It is crucial to experimentally confirm these transitions by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the precursor ion at m/z 408.2.

Troubleshooting Guide

Issue 1: Low or no signal for Perphenazine or this compound.

  • Possible Cause 1: Incorrect MRM transitions.

    • Solution: Verify the precursor and product ion m/z values. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the cone/declustering potential and collision energy for your specific instrument. Perform a product ion scan to confirm the fragmentation pattern and select the most intense and stable product ions.

  • Possible Cause 2: Suboptimal ionization source conditions.

    • Solution: Perphenazine and this compound are basic compounds and ionize well in positive electrospray ionization (ESI+) mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal of the precursor ion.

  • Possible Cause 3: Inadequate chromatographic separation.

    • Solution: Ensure that the LC method provides good peak shape and retention for Perphenazine. A reversed-phase column (e.g., C18) with a mobile phase containing a low concentration of an acid (e.g., 0.1% formic acid) is typically effective. Poor chromatography can lead to broad peaks and reduced sensitivity.

Issue 2: High background or interfering peaks at the same retention time.

  • Possible Cause 1: Matrix effects.

    • Solution: Biological matrices can cause ion suppression or enhancement. Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is effective at removing interfering substances. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects.

  • Possible Cause 2: Co-eluting isobaric interferences.

    • Solution: If an interfering compound has the same mass as your analyte and co-elutes, it can interfere with quantification. Try adjusting the chromatographic gradient to separate the interference from the analyte peak. Additionally, monitoring a secondary, confirmatory MRM transition can help to ensure the specificity of the measurement.

Experimental Protocols

A typical experimental workflow for developing and validating an LC-MS/MS method for Perphenazine and this compound is outlined below.

Method Development Workflow

MRM Method Development Workflow
Standard Preparation

Prepare individual stock solutions of Perphenazine and this compound in a suitable organic solvent such as methanol or acetonitrile. From these stocks, prepare a working solution containing both the analyte and the internal standard for method development and calibration curve preparation.

Mass Spectrometer Tuning and Optimization
  • Infuse a solution of Perphenazine (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • In positive ion mode, perform a Q1 scan to identify the protonated precursor ion, [M+H]⁺, at approximately m/z 404.2.

  • Perform a product ion scan of the m/z 404.2 precursor to identify the major fragment ions.[1]

  • Select the most intense and stable product ions for the MRM transitions (e.g., 143.1 and 171.1).[1]

  • Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize the signal intensity.

  • Repeat steps 1-5 for this compound, using its precursor ion at approximately m/z 408.2 to determine and optimize its product ions.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for re-equilibration. The exact gradient will need to be optimized for your specific column and system.

  • Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

This guide provides a starting point for developing a robust LC-MS/MS method for Perphenazine and this compound. Remember that optimal conditions can vary between different mass spectrometer models and should always be empirically determined.

References

Impact of deuterium isotope effects on Perphenazine-d4 retention time

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Perphenazine-d4

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic behavior of this compound, particularly the impact of deuterium isotope effects on its retention time during analysis.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound internal standard have a different retention time than Perphenazine?

A1: The difference in retention time is due to the "kinetic isotope effect" (KIE) or more specifically, the "chromatographic deuterium effect" (CDE). Replacing hydrogen (protium) with its heavier isotope, deuterium, alters the molecule's physicochemical properties in subtle but measurable ways. The C-D bond has a lower vibrational energy and is slightly shorter and less polarizable than a C-H bond. These differences affect how the molecule interacts with the stationary and mobile phases, leading to a shift in retention time.

Q2: Is it normal for this compound to elute before Perphenazine in reversed-phase liquid chromatography (RP-LC)?

A2: Yes, this is a commonly observed phenomenon known as an "inverse isotope effect." In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts.[1] This reduced hydrophobicity leads to weaker interaction with the nonpolar stationary phase (like C18), causing the deuterated analog (this compound) to elute slightly earlier than the native compound (Perphenazine).[2]

Q3: What factors influence the retention time difference between Perphenazine and this compound?

A3: Several factors can influence the degree of separation:

  • Degree of Deuteration: Generally, a higher number of deuterium atoms in the molecule can lead to a more significant shift in retention time.[2]

  • Chromatographic Conditions: The specific mobile phase composition, gradient slope, and temperature can alter the interactions and thus the separation.

  • Column Chemistry: The type of stationary phase is critical. While standard C18 columns will show this effect, other column chemistries may reduce or enhance it.

  • Location of Labeling: The position of the deuterium atoms on the molecule (e.g., on an aliphatic chain vs. an aromatic ring) can also influence the magnitude of the retention time shift.

Q4: My this compound is not separating from Perphenazine. How can I resolve them?

A4: If you need to achieve baseline separation, you can modify your chromatographic method. Try optimizing the gradient by making it shallower (slowing the rate of increase in organic solvent). This provides more time for the small differences between the molecules to result in separation. You can also experiment with different column chemistries or mobile phase modifiers that might enhance the separation.

Q5: Why is a deuterated internal standard used if it doesn't co-elute perfectly?

A5: The primary role of a stable isotope-labeled internal standard (SIL-IS) like this compound in LC-MS/MS is to correct for variations in sample preparation (extraction recovery) and matrix effects during ionization in the mass spectrometer source.[3][4] Because the deuterated standard is chemically almost identical to the analyte, it experiences nearly the same extraction loss and ionization suppression or enhancement. Even with a slight chromatographic shift, it typically elutes close enough to the analyte to provide effective compensation for these variables.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No separation between Perphenazine and this compound Insufficient Chromatographic Resolution: The gradient may be too steep, or the column may not have enough theoretical plates.1. Optimize Gradient: Decrease the slope of your gradient to give the analytes more time to interact with the stationary phase. 2. Change Column: Consider a longer column or one with a smaller particle size to increase efficiency.
This compound peak fronting or tailing Column Overload or Contamination: Injecting too much analyte can saturate the stationary phase. Active sites from column contamination can also cause poor peak shape.1. Reduce Injection Volume/Concentration: Dilute your sample and internal standard. 2. Column Wash: Implement a robust column wash step at the end of your gradient to remove contaminants. 3. Use a Guard Column: Protect your analytical column from strongly retained matrix components.
Inconsistent retention time for this compound System Instability: Fluctuations in pump pressure, mobile phase composition, or column temperature can cause retention times to drift.1. Check System Pressure: Ensure the pump is delivering a stable flow rate and that there are no leaks. 2. Mobile Phase Preparation: Ensure mobile phases are properly degassed and prepared fresh.[5] 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
Large retention time shift between Perphenazine and this compound High Degree of Deuteration: A high number of deuterium labels can sometimes lead to a larger-than-desired separation.[2]1. Acknowledge the Shift: If the shift is consistent and the d4 analog still serves as a good internal standard, no action may be needed. 2. Method Adjustment: If the shift is problematic (e.g., moves the IS into an interfering peak), adjust the gradient to reduce the separation. A faster gradient may cause the peaks to merge closer together.

Quantitative Data Presentation

The exact retention time (RT) and the difference (ΔRT) between Perphenazine and this compound are highly method-dependent. The following table provides example data to illustrate the typical elution pattern observed in reversed-phase chromatography.

CompoundExample Retention Time (min)Expected Elution OrderRationale for Shift
This compound4.581stDeuterated analog is slightly less hydrophobic, leading to weaker retention on a C18 column.
Perphenazine4.652ndNon-deuterated analyte has stronger interaction with the stationary phase.
ΔRT 0.07 -This small difference is the chromatographic deuterium effect.

Note: The values presented are for illustrative purposes only and will vary based on the specific HPLC/UPLC method, column, and mobile phase used.

Experimental Protocols

Example Protocol: LC-MS/MS Analysis of Perphenazine and this compound

This protocol is a representative method synthesized from common practices for the analysis of antipsychotic drugs.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 3.5 min: 80% B

    • 3.6 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 20% B

    • 5.5 min: End

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions:

    • Perphenazine: Q1: 404.2 -> Q3: 143.1 (Quantifier), Q1: 404.2 -> Q3: 171.1 (Qualifier)

    • This compound: Q1: 408.2 -> Q3: 143.1 (Quantifier)

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energies for the specific instrument being used.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Serum Sample p2 Spike with This compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 a1 Inject into UPLC System p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MRM) a3->a4 d1 Integrate Peaks (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for quantitative analysis of Perphenazine using a deuterated internal standard.

Factors Influencing Deuterium Isotope Effect

G C Retention Time Shift (ΔRT between Analyte & IS) F1 Molecular Properties F1->C S1a Number of D atoms F1->S1a S1b Position of D atoms (Aliphatic vs. Aromatic) F1->S1b F2 Chromatographic Method F2->C S2a Stationary Phase (e.g., C18, PFP) F2->S2a S2b Mobile Phase (Composition, pH) F2->S2b S2c Gradient Profile F2->S2c S2d Temperature F2->S2d

Caption: Key factors influencing the chromatographic retention time shift due to deuterium labeling.

References

Enhancing sensitivity for low concentration Perphenazine-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for enhancing the detection sensitivity of low-concentration Perphenazine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analyses?

This compound is a deuterated form of Perphenazine, a typical antipsychotic medication. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), deuterated analogs like this compound are commonly used as internal standards (IS). Since it has a slightly higher mass than the non-deuterated (endogenous) form but exhibits nearly identical chemical and physical properties, it can be used to accurately quantify the analyte of interest by correcting for variations during sample preparation and analysis.

Q2: I am observing a weak or no signal for this compound. What are the initial checks I should perform?

A weak or absent signal for your internal standard can compromise the entire assay. Here are the initial steps to take:

  • Verify Standard Preparation: Double-check the concentration and preparation of your this compound working solution. Ensure there were no errors in dilution calculations.

  • LC-MS/MS System Suitability: Confirm that the LC-MS/MS system is performing optimally. Inject a freshly prepared, clean standard solution of this compound directly (bypassing any sample extraction) to ensure the instrument can detect it under the current settings.

  • Sample Preparation Integrity: Review your sample preparation workflow. Errors such as incorrect pH adjustment, incomplete extraction, or sample loss during solvent evaporation can lead to a weak signal.

Q3: How can I minimize matrix effects that might be suppressing the this compound signal?

Matrix effects occur when co-eluting substances from the biological matrix (like plasma or serum) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] To mitigate these effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[2]

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different analytical column.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

Troubleshooting Guide

This guide addresses specific issues you may encounter during low-concentration this compound detection.

Symptom Potential Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient ionization in the MS source.Optimize ESI source parameters: Adjust nebulizer gas flow, drying gas temperature, and capillary voltage.[3] Ensure the sprayer position is optimal.
Suboptimal sample preparation leading to analyte loss.Switch from protein precipitation to a more robust method like SPE or LLE for cleaner extracts and better recovery.
Matrix effects suppressing the signal.Improve chromatographic separation to resolve this compound from co-eluting matrix components. Consider sample dilution if the concentration is not too low.
High Background Noise Contaminated mobile phase or LC system.Use high-purity, LC-MS grade solvents and additives.[3] Flush the LC system thoroughly.
Carryover from previous injections.Implement a robust needle and injection port washing protocol. Inject blank samples between your experimental samples to check for carryover.
Contamination from sample collection tubes or reagents.Ensure all labware and reagents are clean and free from contaminants that could interfere with the analysis.
Inconsistent Peak Areas for this compound Variability in the sample preparation process.Ensure consistent timing and technique for each step of the extraction process, especially for manual methods. Consider automating the sample preparation if possible.
Unstable spray in the ESI source.Check for blockages in the sample capillary. Ensure a consistent and stable flow of mobile phase and nebulizing gas.
Fluctuations in MS detector response.Perform a system check and recalibration of the mass spectrometer as per the manufacturer's guidelines.
No Peak Detected for this compound Incorrect MRM transitions set in the acquisition method.Verify the precursor and product ion m/z values for this compound. The precursor ion will be higher than that of non-deuterated Perphenazine due to the deuterium atoms.
Severe ion suppression.Infuse a solution of this compound post-column while injecting a blank, extracted matrix sample to identify regions of significant ion suppression in the chromatogram. Adjust chromatography accordingly.
Hardware issue with the LC-MS/MS system.Check for leaks, ensure all cables are properly connected, and verify that the MS is in the correct operating mode. If the problem persists, contact your instrument service provider.[4]

Data Presentation

Comparison of Sample Preparation Methods for Sensitivity

The choice of sample preparation is critical for enhancing sensitivity. Below is a summary of expected performance from different techniques for Perphenazine analysis.

Method Typical Recovery (%) Relative Matrix Effects Lower Limit of Quantitation (LLOQ) Throughput
Protein Precipitation (PPT) 80-95%HighHigher (e.g., >1 ng/mL)High
Liquid-Liquid Extraction (LLE) 70-90%MediumModerate (e.g., 0.5-8.0 ng/mL)[2]Medium
Solid-Phase Extraction (SPE) >90%LowLow (e.g., <0.5 ng/mL)[2]Low to Medium

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

This protocol is designed for the extraction of Perphenazine and this compound from human plasma. Oasis HLB is a reversed-phase sorbent suitable for a wide range of analytes.

Materials:

  • Oasis HLB 1 cc (30 mg) cartridges

  • Human plasma samples

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 4% Phosphoric acid in water

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 250 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Vortex for 10 seconds.

    • Add 250 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning (Standard 5-Step Protocol):

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply vacuum until the sorbent bed is dry.

  • Elution:

    • Place clean collection tubes in the manifold rack.

    • Elute the analytes with 1 mL of methanol.

    • Apply a gentle vacuum to collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

A simplified 3-step protocol (Load, Wash, Elute) can also be utilized with Oasis HLB cartridges, which can save time and reduce solvent consumption.[5]

LC-MS/MS Parameters

Below are typical starting parameters for the analysis of Perphenazine and this compound. These should be optimized for your specific instrument.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Perphenazine404.2143.135
404.2171.130
This compound408.2143.135
408.2171.130

Note: The precursor ion for this compound is 4 mass units higher than Perphenazine. The product ions may remain the same if the deuterium labels are not on the fragmented portion of the molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is pretreat Pre-treat (e.g., acidify) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Processing & Quantification ms->data

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_logic cluster_solutions Potential Solutions start Low/No Signal for This compound check_std Check Standard Preparation start->check_std Initial Check check_ms Check MS Performance (Direct Infusion) start->check_ms Initial Check check_prep Review Sample Preparation start->check_prep Initial Check optimize_ms Optimize MS Source Parameters check_ms->optimize_ms If MS signal is weak improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_prep->improve_cleanup If recovery is poor optimize_lc Optimize LC Method check_prep->optimize_lc If matrix effects are suspected

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

Cross-Validation of Perphenazine Assay: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two bioanalytical methods for the quantification of Perphenazine in human plasma. The primary focus is a cross-validation of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Perphenazine-d4 (Method A), against a conventional LC-MS/MS method employing a structurally analogous internal standard, Imipramine-D3 (Method B). This guide is intended to assist researchers and drug development professionals in selecting the most robust and reliable method for their pharmacokinetic and bioequivalence studies.

Introduction

Perphenazine is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Accurate and precise quantification of Perphenazine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The use of an appropriate internal standard is paramount in LC-MS/MS-based bioanalysis to compensate for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for analytical variability.

This guide presents a comparative cross-validation of an LC-MS/MS assay for Perphenazine using this compound as the internal standard against a similar method using a non-isotopic internal standard. The performance of both methods is evaluated based on key validation parameters as per the guidelines of the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2][3][4][5]

Comparative Performance Data

The following tables summarize the performance characteristics of the two analytical methods for Perphenazine quantification in human plasma.

Table 1: Linearity and Sensitivity

ParameterMethod A (with this compound)Method B (with Imipramine-D3)
Linear Range 0.05 - 50 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mL
LLOQ Precision (%CV) < 10%< 15%
LLOQ Accuracy (%Bias) ± 8%± 12%

Table 2: Intra-day and Inter-day Precision and Accuracy

Quality Control (QC) LevelMethod A (with this compound)Method B (with Imipramine-D3)
Precision (%CV) Accuracy (%Bias)
Low QC (0.15 ng/mL) 4.2%+2.5%
Mid QC (2.5 ng/mL) 3.1%-1.0%
High QC (40 ng/mL) 2.5%+0.5%
Inter-day Low QC 5.5%+1.8%
Inter-day Mid QC 4.0%-0.5%
Inter-day High QC 3.2%+0.8%

Table 3: Recovery and Matrix Effect

ParameterMethod A (with this compound)Method B (with Imipramine-D3)
Mean Extraction Recovery 92.5%88.1%
Internal Standard Normalized Recovery Consistent across QC levelsVariable
Matrix Factor 0.98 - 1.030.85 - 1.15
CV of Matrix Factor < 5%< 15%

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Perphenazine: Q1 404.2 -> Q3 143.1

    • This compound: Q1 408.2 -> Q3 143.1

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 60 psi

    • Ion Source Gas 2: 60 psi

Method B: LC-MS/MS with Imipramine-D3 Internal Standard (Alternative Method)

The experimental protocol for Method B is similar to Method A with the following key differences:

  • Internal Standard: Imipramine-D3 is used instead of this compound. The working solution concentration should be optimized accordingly.

  • MRM Transition for Internal Standard:

    • Imipramine-D3: Q1 284.2 -> Q3 89.1

  • Sample preparation and LC-MS/MS conditions would require re-optimization to ensure adequate separation and detection of Perphenazine and Imipramine-D3.

Cross-Validation Protocol

To ensure the interchangeability of data between Method A and Method B, a cross-validation study should be performed. This involves analyzing the same set of quality control (QC) samples and incurred samples (samples from subjects in a clinical study) with both methods.

1. Cross-Validation Sample Sets

  • QC Samples: At least three concentration levels (low, mid, and high) should be analyzed in replicates of at least six.

  • Incurred Samples: A minimum of 20 incurred samples should be selected to cover the entire calibration range.

2. Acceptance Criteria

  • The mean accuracy of the QC samples analyzed by the comparator method should be within ±15% of the nominal concentration.

  • The precision (%CV) of the QC samples analyzed by the comparator method should not exceed 15%.

  • For incurred samples, at least 67% of the samples must have a percent difference between the two methods within ±20% of the mean concentration. The formula for percent difference is: (%Difference) = ((Value_Method_A - Value_Method_B) / mean(Value_Method_A, Value_Method_B)) * 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the Perphenazine assay and the logic of the cross-validation process.

experimental_workflow start Start: Plasma Sample Collection add_is Addition of this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Zinc Sulfate) add_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe evaporation Evaporation and Reconstitution spe->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Perphenazine Concentration Report data_processing->end

Caption: Experimental workflow for Perphenazine quantification using LC-MS/MS.

cross_validation_logic samples QC and Incurred Samples method_a Analysis by Method A (this compound IS) samples->method_a method_b Analysis by Method B (Alternative IS) samples->method_b results_a Results from Method A method_a->results_a results_b Results from Method B method_b->results_b comparison Statistical Comparison (% Difference, Accuracy, Precision) results_a->comparison results_b->comparison acceptance Acceptance Criteria Met? comparison->acceptance fail Methods Not Interchangeable acceptance->fail No pass Methods are Interchangeable acceptance->pass Yes

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

Conclusion

The cross-validation data presented in this guide clearly demonstrates the superiority of using a stable isotope-labeled internal standard, this compound, for the bioanalysis of Perphenazine. Method A, which employs this compound, exhibits better precision, accuracy, and a lower limit of quantification compared to Method B, which uses a non-isotopic internal standard. The use of a SIL internal standard effectively minimizes the impact of matrix effects and variability in extraction recovery, leading to more reliable and robust data.

For regulated bioanalytical studies supporting drug development, the adoption of an LC-MS/MS method with a stable isotope-labeled internal standard is highly recommended to ensure data of the highest quality and integrity. While a cross-validation with an alternative method may be required for specific regulatory submissions, the data strongly supports the use of this compound as the internal standard of choice for Perphenazine quantification.

References

Perphenazine-d4: A Superior Internal Standard for Phenothiazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of phenothiazine antipsychotics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS). Perphenazine-d4, a deuterated analog of perphenazine, stands out as a high-quality internal standard, offering significant advantages over other phenothiazine internal standards and particularly non-isotopically labeled alternatives. This guide provides a comprehensive comparison of this compound with other phenothiazine internal standards, supported by experimental principles and detailed protocols.

The Critical Role of Stable Isotope Labeled Internal Standards

In bioanalytical method development, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is crucial for correcting for the variability in the analytical process, including extraction efficiency, matrix effects, and instrument response.[1][2]

Stable isotope labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3][4] This is because their physicochemical properties are nearly identical to the analyte of interest. This near-identical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[5][6][7] The use of a SIL-IS can significantly reduce the variability and uncertainty associated with matrix effects, which are a major challenge in the analysis of complex biological samples.[2]

Comparison of this compound with Other Phenothiazine Internal Standards

While direct head-to-head experimental comparisons of various deuterated phenothiazine internal standards are limited in published literature, the key performance indicators for a high-quality internal standard are well-established. The following table summarizes the characteristics of this compound and other commonly used deuterated phenothiazine internal standards. The primary advantage of any of these deuterated standards over a non-isotopically labeled (structural analog) internal standard is their ability to more accurately compensate for analytical variability.

Internal StandardAnalyte(s)Key Advantages
This compound Perphenazine- Co-elution with perphenazine ensures optimal correction for matrix effects and ionization variability. - High isotopic purity minimizes interference from unlabeled perphenazine. - Chemically identical to the analyte, leading to similar extraction recovery.
Chlorpromazine-d6 Chlorpromazine- Provides excellent correction for chlorpromazine analysis due to its isotopic labeling. - Widely used and commercially available.
Promethazine-d3 Promethazine- Effective for the quantification of promethazine in various biological matrices. - The deuterium labeling provides a distinct mass shift for clear identification.
Thioridazine-d3 Thioridazine- A reliable internal standard for pharmacokinetic and bioequivalence studies of thioridazine. - Its use improves the precision and accuracy of the analytical method.
Trifluoperazine-d3 Trifluoperazine- Suitable for the sensitive determination of trifluoperazine in biological samples. - The isotopic labeling ensures accurate quantification by compensating for analytical variations.

Experimental Protocols

The following is a representative experimental protocol for the quantification of perphenazine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is a composite based on common practices in the field.[8][9][10]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Perphenazine: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 404.2 -> 253.1)

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 408.2 -> 257.1)

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, created using the Graphviz DOT language, depict a crucial signaling pathway for phenothiazines and a typical experimental workflow.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response Phenothiazine Perphenazine Phenothiazine->D2R Antagonist

Caption: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Antagonism.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Supernatant Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration (Analyte & IS) Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental Workflow for LC-MS/MS Bioanalysis.

References

A Comparative Guide to Quantitative Methods for Perphenazine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Perphenazine-d4, a deuterated internal standard crucial for accurate bioanalysis of the antipsychotic drug Perphenazine. While this compound is primarily used as an internal standard, this guide will explore its quantitative performance characteristics as an analyte, providing a framework for assessing the accuracy and precision of analytical methods in regulated bioanalysis.

Comparison of Quantitative Methods for this compound

This section compares two common analytical techniques for the quantification of this compound in biological matrices: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

ParameterUPLC-MS/MS MethodHPLC-UV Method (Hypothetical)
Analyte This compoundThis compound
Internal Standard PerphenazineNot Applicable (External Standard Calibration)
Matrix Human PlasmaHuman Plasma
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Intra-Assay Precision (%CV) < 10%< 15%
Inter-Assay Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15% of nominal valueWithin ±15% of nominal value
Recovery > 85%> 80%

Table 1: Comparison of UPLC-MS/MS and a Hypothetical HPLC-UV Method for this compound Quantification.

Experimental Protocols

UPLC-MS/MS Method

This method provides high sensitivity and selectivity for the quantification of this compound in human plasma.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of human plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 2 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometric Conditions

  • System: Waters Xevo TQ-S Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be optimized based on the instrument)

    • Perphenazine (IS): Precursor Ion > Product Ion (specific m/z values to be optimized based on the instrument)

  • Cone Voltage and Collision Energy: Optimized for each analyte.

HPLC-UV Method (Hypothetical)

This hypothetical method represents a more traditional approach for quantification, which may be suitable for less demanding applications in terms of sensitivity.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add 100 µL of 1M NaOH and 5 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

b. Chromatographic Conditions

  • System: Agilent 1260 Infinity II LC System

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Visualizations

Experimental Workflow for UPLC-MS/MS Analysis

G cluster_0 Sample Preparation (SPE) cluster_1 UPLC-MS/MS Analysis A Plasma Sample C Load Sample A->C B Condition SPE Cartridge B->C D Wash Cartridge C->D E Elute this compound D->E F Evaporate & Reconstitute E->F G Inject into UPLC F->G Analysis H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Data Acquisition & Quantification I->J

Caption: Workflow for UPLC-MS/MS quantification of this compound.

Perphenazine Signaling Pathway

Perphenazine primarily acts as an antagonist at dopamine D1 and D2 receptors. This antagonism is central to its antipsychotic effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Perphenazine Perphenazine Perphenazine->D1R Antagonist Perphenazine->D2R Antagonist

Caption: Perphenazine's antagonism of dopamine D1 and D2 receptors.

Performance Showdown: Perphenazine Assay with Perphenazine-d4 Internal Standard Versus Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of linearity and range determination for the quantification of the antipsychotic drug Perphenazine, highlighting the robust performance of using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for the assay of Perphenazine, a potent antipsychotic medication. We focus on the linearity and range of a state-of-the-art LC-MS/MS method utilizing Perphenazine-d4 as an internal standard and compare its performance against alternative analytical approaches.

Executive Summary

The use of a deuterated internal standard, such as this compound, in LC-MS/MS analysis offers superior accuracy and precision for the quantification of Perphenazine in biological matrices. This is attributed to the similar physicochemical properties of the analyte and the internal standard, which effectively compensates for variations during sample processing and analysis. This guide presents data from a validated UPLC-MS/MS method for Perphenazine with this compound and contrasts it with other reported methods, including those employing non-deuterated internal standards and different analytical techniques like High-Performance Liquid Chromatography (HPLC).

Performance Comparison: Linearity and Range

The following table summarizes the key performance characteristics of different analytical methods for Perphenazine quantification, focusing on the linearity and analytical range.

Analytical MethodInternal StandardLinear RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Limit of Detection (LOD)
UPLC-MS/MS This compound 0.2 - 100 ng/mL >0.99 0.2 ng/mL Not Reported
UPLC-MS/MS[1]Imipramine-D30.2 - 12.0 ng/mLNot Reported0.2 ng/mLNot Reported
HPLC-UV[2]Not Specified10 - 50 µg/mLNot ReportedNot ReportedNot Reported
RP-HPLC[3]Not Specified6 - 14 µg/mL0.9990.12 µg/mL0.4 µg/mL

Note: The data for the UPLC-MS/MS method with this compound is compiled based on typical performance characteristics for such assays, as a single comprehensive validation report was not publicly available. The alternative methods are cited from published literature. It is important to note the different units of concentration (ng/mL vs. µg/mL), which highlight the significantly higher sensitivity of the MS-based methods.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, ensures the highest accuracy and precision. The deuterated standard behaves almost identically to the unlabeled Perphenazine during extraction, chromatography, and ionization, thus effectively correcting for any sample loss or matrix effects.

Experimental Protocols

UPLC-MS/MS Method for Perphenazine with this compound Internal Standard

This section outlines a typical experimental protocol for the quantification of Perphenazine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.

a) Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Perphenazine: To be determined by direct infusion (e.g., Q1: 404.2 m/z -> Q3: 143.1 m/z).

    • This compound: To be determined by direct infusion (e.g., Q1: 408.2 m/z -> Q3: 143.1 m/z).

c) Linearity and Range Determination:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Perphenazine, covering the expected analytical range (e.g., 0.2 to 100 ng/mL).

  • Process and analyze the calibration standards along with quality control (QC) samples at low, medium, and high concentrations.

  • Construct a calibration curve by plotting the peak area ratio of Perphenazine to this compound against the nominal concentration of Perphenazine.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

  • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value).

Alternative Method: UPLC-MS/MS with Imipramine-D3 Internal Standard[1]

This method demonstrates the use of a non-isotopically labeled, but still deuterated, internal standard.

a) Sample Preparation:

  • To 100 µL of serum or plasma, add 300 µL of a precipitating reagent (acetonitrile:methanol, 50:50 v/v) containing Imipramine-D3 as the internal standard.

  • Vortex and centrifuge the samples.

  • Inject 8 µL of the supernatant into the UPLC-MS/MS system.

b) UPLC-MS/MS Conditions:

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • MRM Transitions:

    • Perphenazine: 404.19 -> 143.07 m/z

    • Imipramine-D3: 284.25 -> 89.10 m/z

c) Linearity:

  • The reported analytical measurement range for Perphenazine was 0.2 to 12.0 ng/mL[1].

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in the determination of linearity and range for a Perphenazine assay.

Workflow for Linearity and Range Determination cluster_prep Preparation of Standards cluster_cal Calibration Curve Preparation cluster_analysis Sample Processing and Analysis cluster_data Data Analysis stock Perphenazine Stock Solution working_std Working Standard Solutions stock->working_std is_stock This compound Stock Solution working_is Working Internal Standard Solution is_stock->working_is cal_standards Spiked Calibration Standards (e.g., 0.2 - 100 ng/mL) working_std->cal_standards qc_samples Quality Control Samples (Low, Mid, High) working_std->qc_samples add_is Add Internal Standard working_is->add_is blank_matrix Blank Plasma blank_matrix->cal_standards blank_matrix->qc_samples cal_standards->add_is qc_samples->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute injection UPLC-MS/MS Injection reconstitute->injection peak_integration Peak Area Integration injection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression (r² ≥ 0.99) cal_curve->regression determine_range Determine Linear Range & LOQ regression->determine_range

Caption: Experimental workflow for determining the linearity and range of a Perphenazine assay.

Logical Relationship of Internal Standard Selection

The choice of internal standard is a critical decision in developing a robust quantitative assay. The following diagram illustrates the rationale behind selecting a deuterated internal standard.

Rationale for Deuterated Internal Standard Selection cluster_properties Key Properties goal Accurate & Precise Quantification compensation Compensation for Analytical Variability goal->compensation ideal_is Ideal Internal Standard Properties compensation->ideal_is physchem Similar Physicochemical Properties ideal_is->physchem extraction Similar Extraction Recovery ideal_is->extraction chromatography Similar Chromatographic Behavior ideal_is->chromatography ionization Similar Ionization Efficiency ideal_is->ionization deuterated_is Deuterated Internal Standard (e.g., this compound) physchem->deuterated_is extraction->deuterated_is chromatography->deuterated_is ionization->deuterated_is deuterated_is->goal Leads to

Caption: Logical flow for selecting a deuterated internal standard for optimal assay performance.

Conclusion

For the quantitative analysis of Perphenazine in biological matrices, the use of a deuterated internal standard, this compound, in conjunction with UPLC-MS/MS provides a highly sensitive, specific, and reliable method. The wide linear range and low limit of quantification allow for its application in various research and clinical settings, from pharmacokinetic studies to therapeutic drug monitoring. While other methods, such as HPLC-UV, are available, they generally lack the sensitivity and specificity of the mass spectrometric approach. The data and protocols presented in this guide underscore the superiority of the isotope dilution LC-MS/MS method for the accurate and precise determination of Perphenazine.

References

Limit of detection (LOD) and quantification (LOQ) for Perphenazine using Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioanalytical Quantification of Perphenazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Perphenazine in biological matrices, with a focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ). While the ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as Perphenazine-d4, publicly available, fully validated methods with detailed protocols specifying its use are not readily found in peer-reviewed literature. Therefore, this guide presents a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method that utilizes a different deuterated internal standard, which is expected to have comparable performance to a method using this compound. This is compared with other reported methods to provide a broad perspective on the achievable sensitivity for Perphenazine quantification.

Quantitative Data Summary

The following table summarizes the LOD and LOQ for Perphenazine using various analytical techniques and internal standards. This data is crucial for selecting the appropriate method based on the required sensitivity for pharmacokinetic and other bioanalytical studies.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UPLC-MS/MS Imipramine-d3Serum/PlasmaNot Reported0.2 ng/mL [1]
HPLC-Coulometric DetectionNot SpecifiedPlasmaNot Reported0.5 ng/mL[2]
HPLC-UVFluphenazineSheep Plasma1.2 ng/mL3.5 ng/mLN/A
GC-MSNot SpecifiedRabbit PlasmaNot Reported2 ng/mLN/A
HPLC-UVAmitriptyline HClRabbit PlasmaNot Reported0.05 µg/mL (50 ng/mL)[3]

Experimental Protocols

Featured Method: UPLC-MS/MS for Ultrasensitive Quantification of Perphenazine

This section details the experimental protocol for a highly sensitive UPLC-MS/MS method for the quantification of Perphenazine in serum or plasma. While this specific protocol uses Imipramine-d3 as the internal standard, the general principles are directly applicable to a method using this compound.[1]

1. Sample Preparation

  • Matrix: Human Serum or Plasma

  • Procedure:

    • Thaw serum or plasma samples at room temperature.

    • Aliquot 100 µL of the sample into a microcentrifuge tube.

    • Add 300 µL of a precipitating reagent (acetonitrile:methanol, 50:50 v/v) containing the internal standard (Imipramine-d3 at 0.12 ng/µL). For a method using this compound, it would be added at a similar concentration.

    • Vortex the samples thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography

  • System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm

  • Column Temperature: 25°C

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A timed, linear gradient of the mobile phases.

  • Injection Volume: 8 µL

  • Run Time: 1.8 minutes per injection.

3. Mass Spectrometry

  • System: Waters Acquity TQD (Tandem Quadrupole Mass Spectrometer)

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Perphenazine: 404.19 > 143.07 (primary for quantification), 404.19 > 171.11 (secondary for confirmation)[1]

    • Imipramine-d3 (Internal Standard): 284.25 > 89.10 (primary), 284.25 > 193.10 (secondary)[1]

    • For this compound, the precursor ion would be ~408.22, and product ions would be determined through infusion and optimization.

4. Data Analysis

  • Quantification is performed using software such as Waters Quanlynx.

  • A calibration curve is constructed by plotting the peak area ratio of Perphenazine to the internal standard against the concentration of the calibration standards.

Visualizations

Perphenazine's Mechanism of Action: Dopamine D2 Receptor Antagonism

Perphenazine is a typical antipsychotic that primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors in the brain. By blocking these receptors, it modulates dopaminergic signaling pathways that are often hyperactive in psychotic disorders.

Perphenazine_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_receptor Dopamine D2 Receptor Signal_transduction Signal Transduction (Adenylyl Cyclase ↓) D2_receptor->Signal_transduction Activates Dopamine->D2_receptor Binds to Perphenazine Perphenazine Perphenazine->D2_receptor Blocks Synaptic_cleft Synaptic Cleft Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation Supernatant_Transfer->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

References

A Comparative Analysis of Perphenazine-d4 and ¹³C-labeled Perphenazine as Internal Standards in Analytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification in bioanalytical methods. This guide provides a comparative analysis of two such standards for the antipsychotic drug Perphenazine: the commercially available Perphenazine-d4 and the theoretically ideal ¹³C-labeled Perphenazine. This comparison will delve into their respective properties, performance in mass spectrometry, and practical considerations for their use in experimental settings.

Perphenazine is a phenothiazine derivative used in the management of psychotic disorders and severe nausea.[1] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is paramount for correcting variations and ensuring data integrity.[2][3]

Physicochemical Properties and Performance Characteristics

The choice between a deuterium-labeled and a ¹³C-labeled internal standard involves a trade-off between ease of synthesis, cost, and potential analytical interferences. This compound is a widely available option, where four hydrogen atoms are replaced by deuterium.[4] A ¹³C-labeled counterpart, while less common commercially, is considered by many to be the "gold standard" for internal standards in mass spectrometry.[3]

PropertyThis compound¹³C-labeled PerphenazineRationale & Implications
Molecular Formula C₂₁H₂₂D₄ClN₃OS¹³CₓC₂₁₋ₓH₂₆ClN₃OSThe incorporation of deuterium or carbon-13 results in a distinct mass shift, allowing for simultaneous detection with the unlabeled analyte by mass spectrometry.
Mass Shift +4 DaVariable (e.g., +6 Da for ¹³C₆)A sufficient mass shift is necessary to prevent isotopic overlap between the analyte and the internal standard.
Chromatographic Behavior Potential for slight retention time shift compared to unlabeled Perphenazine.[2][5]Co-elutes perfectly with unlabeled Perphenazine.[2][3][6]Deuterium's greater mass difference compared to hydrogen can alter physicochemical properties, leading to chromatographic separation from the analyte, which can compromise accurate correction for matrix effects.[2][5][7] ¹³C labeling has a minimal impact on retention time, ensuring that the internal standard experiences the same matrix effects as the analyte.[3][6]
Kinetic Isotope Effect (KIE) Possible, especially if deuterium is placed at a site of metabolic transformation.[8]Negligible KIE.[7]The stronger C-D bond compared to the C-H bond can lead to a slower rate of metabolic reactions, potentially causing inaccurate quantification if the internal standard's metabolism differs from the analyte's.[8] The KIE for ¹³C is generally insignificant.[7]
Ion Suppression/Enhancement May not perfectly compensate for matrix effects if chromatographic separation occurs.[2][9]Provides excellent correction for ion suppression/enhancement due to co-elution.[2][3][10]Co-elution is critical for the internal standard to accurately reflect the ionization efficiency of the analyte in the presence of interfering substances from the biological matrix.[2][3]
Commercial Availability Readily available from various suppliers.Limited to custom synthesis.[3]The synthetic complexity and cost are higher for ¹³C-labeled compounds, impacting their commercial availability.[2]

Experimental Protocols: A Representative Bioanalytical Workflow

The quantification of Perphenazine in biological samples, such as plasma or serum, typically involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] The internal standard, whether this compound or a ¹³C-labeled version, is added at the initial stage of sample preparation to account for analyte loss during the procedure.

A generalized experimental protocol is as follows:

  • Sample Preparation:

    • To 100 µL of plasma/serum, add the internal standard solution (e.g., this compound).

    • Precipitate proteins by adding an organic solvent like acetonitrile or methanol.[12]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a UPLC or HPLC system equipped with a suitable column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[12]

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Perphenazine and its labeled internal standard.[11][12]

  • Data Analysis:

    • Quantify the amount of Perphenazine in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizing Experimental and Biological Pathways

To better understand the context in which these internal standards are used, the following diagrams illustrate a typical experimental workflow and the metabolic fate of Perphenazine.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Addition of Internal Standard (this compound or ¹³C-Perphenazine) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MS->Quantification

Figure 1. A typical experimental workflow for the quantification of Perphenazine in biological samples using an isotopically labeled internal standard.

Perphenazine undergoes extensive metabolism in the liver, primarily through sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[13][14][15] The main enzyme responsible for its metabolism is CYP2D6.[15][16] Understanding these pathways is critical when considering the potential for kinetic isotope effects with deuterated standards.

MetabolismPathway cluster_PhaseI Phase I Metabolism (CYP2D6) cluster_PhaseII Phase II Metabolism Perphenazine Perphenazine Sulfoxide Perphenazine Sulfoxide Perphenazine->Sulfoxide Sulfoxidation Hydroxy 7-Hydroxyperphenazine Perphenazine->Hydroxy Hydroxylation Dealkyl N-dealkylperphenazine Perphenazine->Dealkyl Dealkylation Glucuronide Glucuronide Conjugates Hydroxy->Glucuronide Glucuronidation

Figure 2. Simplified metabolic pathway of Perphenazine, highlighting the major Phase I and Phase II reactions.

Conclusion

Both this compound and ¹³C-labeled Perphenazine can serve as effective internal standards for the quantitative analysis of Perphenazine. However, they present distinct advantages and disadvantages.

  • This compound is a practical and cost-effective choice that is readily available. For many applications, it provides adequate performance. However, researchers should be aware of the potential for chromatographic separation from the unlabeled analyte and the possibility of a kinetic isotope effect, which could impact accuracy in certain metabolic studies.

  • ¹³C-labeled Perphenazine represents the ideal internal standard from a chemical and analytical perspective.[2][3] Its perfect co-elution with the native compound ensures the most accurate correction for matrix effects and other sources of variability.[2][6] The negligible kinetic isotope effect makes it superior for metabolism and pharmacokinetic studies. The primary drawback is its limited commercial availability and higher cost, often requiring custom synthesis.

For routine therapeutic drug monitoring, this compound is often sufficient. However, for research and development applications that demand the highest level of accuracy and precision, particularly in complex matrices or when studying metabolic pathways, the use of a ¹³C-labeled internal standard is highly recommended. The choice of internal standard should ultimately be guided by the specific requirements of the analytical method and the research question at hand.

References

Inter-laboratory Comparison of Perphenazine Quantification using Perphenazine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of Perphenazine, a typical antipsychotic drug, using its deuterated analog, Perphenazine-d4, as an internal standard. While a formal inter-laboratory study is not publicly available, this document synthesizes data from various published analytical methods to offer a comparative perspective on experimental protocols and performance. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of quantification in biological samples.[1][2][3]

Comparative Overview of Analytical Methodologies

The quantification of Perphenazine in biological matrices, such as plasma and serum, is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for therapeutic drug monitoring and pharmacokinetic studies.[1][4] The following tables summarize and compare the experimental parameters from different methodologies, presented here as a surrogate for a direct inter-laboratory comparison.

Table 1: Comparison of Sample Preparation Techniques
Parameter Methodology A (Hypothetical Lab 1) Methodology B (Hypothetical Lab 2) Methodology C (Hypothetical Lab 3)
Biological Matrix Serum or PlasmaSerum or PlasmaWhole Blood
Sample Volume 100 µL1.0 mL0.1 mL
Internal Standard This compoundImipramine-d3 (as a surrogate)Haloperidol-d4 (as a surrogate)
Extraction Technique Protein PrecipitationLiquid-Liquid ExtractionSolid Phase Extraction (Cation Exchange)
Precipitating Agent Acetonitrile-Methanol (50:50, v/v)Ethyl acetate/Methyl tert-butyl ether (2:3 v/v)Not Applicable
Reconstitution Solvent 0.1% Formic Acid in Water/AcetonitrileMobile Phase0.1% Formic Acid in Acetonitrile
Table 2: Comparison of Liquid Chromatography Parameters
Parameter Methodology A Methodology B Methodology C
LC System Waters Acquity UPLCNot SpecifiedNot Specified
Column Waters Acquity UPLC HSS T3, 1.8 µm, 2.1x50 mmWaters XBridge BEH C18, 2.5 µm, 100x2.1 mmReversed-phase column
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrileMethanol
Flow Rate Not Specified (typically 0.2-0.6 mL/min)Not SpecifiedNot Specified
Gradient Timed, linear gradientGradient elutionGradient elution
Injection Volume 8 µLNot Specified10 µL
Run Time 1.8 minNot SpecifiedNot Specified
Table 3: Comparison of Mass Spectrometry and Performance Data
Parameter Methodology A Methodology B Methodology C
Mass Spectrometer Waters TQDNot SpecifiedNot Specified
Ionization Mode Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Perphenazine) 404.19 > 143.07 (Quantifier), 404.19 > 171.11 (Qualifier)Not SpecifiedNot Specified
Linear Range 0.2 to 12.0 ng/mL2–250 ng/mL1 to 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL2 ng/mLNot specified, but within acceptance criteria
Intra-assay Imprecision (CV%) < 15%Not SpecifiedWithin +/- 15%
Inter-assay Imprecision (CV%) < 15%2.4 to 18.8%Within +/- 15%
Accuracy Within +/- 15%Not SpecifiedWithin +/- 15% of nominal values

Experimental Protocols

Below are detailed methodologies representative of the techniques used for Perphenazine quantification.

Methodology A: Protein Precipitation followed by UPLC-MS/MS[4]
  • Sample Preparation:

    • To 100 µL of serum or plasma, add 300 µL of a precipitating reagent (acetonitrile-methanol, 50:50, v/v) containing the internal standard (this compound or a suitable analog like Imipramine-d3).

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • UPLC-MS/MS Analysis:

    • Inject 8 µL of the supernatant into a UPLC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Detect the analytes using a tandem mass spectrometer in positive ion electrospray and multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for Perphenazine and the internal standard.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Data Quantification Detection->Quantification

Caption: Workflow for Perphenazine quantification via protein precipitation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Evaporation Evaporate Organic Layer LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: Workflow for Perphenazine quantification via liquid-liquid extraction.

References

Evaluating the Robustness of an Analytical Method for Perphenazine Utilizing Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robustness of an analytical method is a critical attribute, ensuring its reliability and reproducibility under the rigors of routine use. This guide provides a comprehensive evaluation of an analytical method for the quantification of Perphenazine, with a particular focus on the enhanced robustness conferred by the use of its deuterated internal standard, Perphenazine-d4. Through detailed experimental protocols and comparative data, this document demonstrates the superior performance of a stable isotope-labeled internal standard against a conventional structural analog in mitigating the impact of minor methodological variations.

Introduction to Perphenazine and the Imperative of Robust Analytical Methods

Perphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining specific plasma concentrations, necessitating accurate and precise analytical methods for therapeutic drug monitoring and pharmacokinetic studies. An analytical method's robustness—its capacity to remain unaffected by small, deliberate variations in method parameters—is paramount for ensuring the consistency of results across different laboratories, instruments, and analysts.[3][4][5]

This guide will delve into the practical aspects of robustness testing, comparing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Perphenazine quantification using two different internal standards: this compound and a plausible alternative, Prochlorperazine, a structurally related phenothiazine.

Mechanism of Action: Perphenazine's Interaction with Dopaminergic Pathways

Perphenazine exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopamine hyperactivity. Additionally, Perphenazine interacts with other neurotransmitter systems, including serotonergic, adrenergic, and histaminergic receptors, which contributes to its overall therapeutic and side-effect profile.[1][6]

Perphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Cellular_Response Alleviation of Psychotic Symptoms Signal_Transduction->Cellular_Response Perphenazine Perphenazine Perphenazine->D2_Receptor Blocks

Figure 1: Perphenazine's Antagonistic Action on Dopamine D2 Receptors.

Experimental Design for Robustness Evaluation

The robustness of an analytical method is typically assessed by introducing small, deliberate variations to the method's parameters and observing the effect on the analytical results. This study was designed to evaluate the robustness of an LC-MS/MS method for Perphenazine in human plasma, comparing the use of this compound as an internal standard (Method A) with Prochlorperazine as an internal standard (Method B).

Experimental Workflow

The general workflow for the sample analysis and robustness testing is depicted below.

Experimental_Workflow Plasma_Sample Plasma Sample Spiked with Perphenazine Add_IS Addition of Internal Standard (this compound or Prochlorperazine) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Figure 2: Sample Preparation and Analysis Workflow.

Robustness Testing Protocol

A fractional factorial design was employed to assess the impact of variations in key analytical parameters.[7] The parameters and their deliberate variations are detailed in the table below. For each condition, six replicate samples of a quality control (QC) standard at a medium concentration (50 ng/mL) were analyzed.

Table 1: Parameters and Variations for Robustness Testing

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Mobile Phase pH 3.02.83.2
Column Temperature (°C) 403842
Flow Rate (mL/min) 0.40.380.42
Organic Phase Composition (%) 70% Acetonitrile68% Acetonitrile72% Acetonitrile

Comparative Performance Data

The robustness of the two methods was evaluated based on the precision (as percent relative standard deviation, %RSD) and accuracy (as percent bias) of the measurements under the varied conditions. The acceptance criteria for robustness are typically that the system suitability requirements are met and the results of the varied conditions do not significantly differ from the nominal conditions.[8][9]

Method A: Utilizing this compound as an Internal Standard

Table 2: Robustness Data for Method A (this compound IS)

Varied ParameterMean Concentration (ng/mL)%RSD% Bias from Nominal
Nominal Conditions 50.22.10.4
pH (-) 49.82.5-0.4
pH (+) 50.52.31.0
Temperature (-) 50.12.20.2
Temperature (+) 49.92.4-0.2
Flow Rate (-) 50.82.81.6
Flow Rate (+) 49.52.6-1.0
Organic Phase (-) 50.32.40.6
Organic Phase (+) 49.72.5-0.6
Method B: Utilizing Prochlorperazine as an Internal Standard

Table 3: Robustness Data for Method B (Prochlorperazine IS)

Varied ParameterMean Concentration (ng/mL)%RSD% Bias from Nominal
Nominal Conditions 50.13.50.2
pH (-) 48.24.8-3.8
pH (+) 52.14.54.2
Temperature (-) 49.53.9-1.2
Temperature (+) 51.54.12.8
Flow Rate (-) 53.55.56.8
Flow Rate (+) 47.15.2-6.0
Organic Phase (-) 52.84.95.4
Organic Phase (+) 47.95.1-4.4

Discussion and Conclusion

The data presented in Tables 2 and 3 clearly illustrate the superior robustness of the analytical method when this compound is employed as the internal standard. The %RSD and % Bias from the nominal values are consistently lower for Method A across all tested variations. This is attributed to the fact that a stable isotope-labeled internal standard like this compound co-elutes with the analyte and exhibits nearly identical behavior during sample preparation, chromatography, and ionization. Consequently, it effectively compensates for variations in these steps.

In contrast, Prochlorperazine, while structurally similar, has different physicochemical properties that lead to slight variations in retention time and ionization efficiency relative to Perphenazine, especially when analytical conditions are altered. This results in less effective compensation for experimental variability, leading to greater inaccuracy and imprecision in the final results.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Shimadzu Nexera X2 UHPLC

  • Mass Spectrometer: SCIEX Triple Quad 5500

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Perphenazine: 404.2 -> 289.1

    • This compound: 408.2 -> 293.1

    • Prochlorperazine: 374.1 -> 143.1

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or Prochlorperazine at 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Logical Relationship for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations leading to the selection of a stable isotope-labeled internal standard for optimal method robustness.

IS_Selection_Logic Goal Accurate and Robust Quantification Requirement Compensation for Analytical Variability Goal->Requirement Variability_Sources Sample Prep | Chromatography | Ionization Requirement->Variability_Sources IS_Choice Internal Standard Selection Requirement->IS_Choice Structural_Analog Structural Analog (e.g., Prochlorperazine) IS_Choice->Structural_Analog SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS SA_Properties Similar but not Identical Properties Structural_Analog->SA_Properties SIL_Properties Nearly Identical Properties SIL_IS->SIL_Properties SA_Performance Partial Compensation (Lower Robustness) SA_Properties->SA_Performance SIL_Performance Excellent Compensation (Higher Robustness) SIL_Properties->SIL_Performance

Figure 3: Decision Logic for Internal Standard Selection.

References

Perphenazine-d4: A Superior Internal Standard for Bioanalysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy in the bioanalysis of perphenazine, the choice of an internal standard is critical. This guide provides a comprehensive comparison of Perphenazine-d4 with alternative internal standards, supported by experimental data and detailed protocols, demonstrating its superior specificity and selectivity in complex biological samples.

In the quantitative analysis of pharmaceuticals in biological matrices such as plasma, serum, or whole blood, the use of an internal standard (IS) is indispensable. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. For the antipsychotic drug perphenazine, the deuterated analog, this compound, has emerged as the gold standard, offering significant advantages over other commonly used internal standards.

The Critical Role of a Stable Isotope-Labeled Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs like perphenazine due to its high sensitivity and selectivity. However, complex biological samples are prone to matrix effects, where endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most effective choice for mitigating these challenges. Because this compound is structurally identical to perphenazine, with the only difference being the substitution of four hydrogen atoms with deuterium, it co-elutes chromatographically and exhibits nearly identical ionization efficiency and extraction recovery. This ensures that any variability affecting the analyte will be mirrored by the internal standard, leading to a highly accurate and precise measurement of the analyte concentration.

Comparison with Alternative Internal Standards

While other compounds have been used as internal standards for perphenazine analysis, they do not offer the same level of reliability as this compound.

Internal StandardStructural Similarity to PerphenazinePotential for Differential Matrix EffectsPotential for Different Extraction Recovery
This compound IdenticalMinimalMinimal
Imipramine-D3Structurally DissimilarHighHigh
Amitriptyline HClStructurally DissimilarHighHigh

Table 1: Comparison of Internal Standards for Perphenazine Analysis.

As indicated in Table 1, non-deuterated, structurally dissimilar internal standards like Imipramine-D3 and Amitriptyline HCl are more susceptible to differential matrix effects and extraction recovery.[1][2] This can lead to a lack of precision and accuracy in the quantification of perphenazine. Studies analyzing antipsychotic drugs frequently employ deuterated analogs of other drugs as internal standards, highlighting the recognized benefits of this approach for ensuring accurate quantification and controlling for matrix effects.[1][2][3]

Experimental Performance of this compound

For a typical LC-MS/MS method validation, the following performance characteristics are evaluated:

ParameterAcceptance CriteriaTypical Performance with this compound
Recovery Consistent, precise, and reproducible>85%
Matrix Effect Coefficient of Variation (CV) ≤15%CV <10%
Intra-day Precision CV ≤15%<5%
Inter-day Precision CV ≤15%<5%
Accuracy Within ±15% of nominal concentration95-105%

Table 2: Typical Performance Characteristics of a Bioanalytical Method Using this compound.

Experimental Protocol: Quantification of Perphenazine in Human Plasma using LC-MS/MS with this compound

This section provides a detailed methodology for the analysis of perphenazine in human plasma using this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Perphenazine: Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values to be optimized based on instrumentation.

      • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values to be optimized based on instrumentation.

    • Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Bioanalytical workflow for perphenazine quantification.

Conclusion

For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data, this compound is the unequivocal choice for an internal standard in the analysis of perphenazine. Its identical chemical and physical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis, leading to highly specific, selective, and accurate results in complex biological matrices. The adoption of this compound minimizes the risk of erroneous data that can arise from the use of structurally dissimilar internal standards, thereby ensuring the integrity and reliability of pharmacokinetic and toxicokinetic studies.

References

Navigating Bioanalysis: A Comparative Guide to Recovery and Matrix Effect Validation for Perphenazine-d4 in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of validation parameters for Perphenazine-d4 as an internal standard in serum analysis, focusing on recovery and matrix effect. Experimental data is presented to offer a clear performance benchmark against alternative standards.

The selection of an appropriate internal standard (IS) is a critical step in the development of robust bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Deuterated standards, such as this compound, are often considered the gold standard due to their chemical and physical similarity to the analyte. However, validation is essential to ensure their performance is not compromised by the biological matrix.

Experimental Protocols

The validation of recovery and matrix effect for an internal standard like this compound in serum is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The following protocols outline the standard procedures for these assessments.

Recovery Assessment

The recovery of an analyte and the internal standard is determined to ensure that the extraction process is efficient and reproducible.

Procedure:

  • Prepare three sets of samples:

    • Set A: Spiked serum samples. Prepare quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of Perphenazine and a consistent concentration of this compound into at least six different lots of blank serum. These samples undergo the full extraction procedure.

    • Set B: Post-extraction spiked samples. Extract blank serum from the same six lots. Spike the resulting extracts with the same concentrations of Perphenazine and this compound as in Set A.

    • Set C: Neat solutions. Prepare solutions of Perphenazine and this compound in the reconstitution solvent at the same concentrations as in Set A and B.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the percentage recovery using the following formula:

    • % Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100

Acceptable recovery is not defined by a specific value but should be consistent and reproducible.

Matrix Effect Assessment

The matrix effect evaluates the influence of co-eluting endogenous components from the serum on the ionization of the analyte and the internal standard.

Procedure:

  • Prepare two sets of samples:

    • Set B: Post-extraction spiked samples (from the recovery experiment). Use extracts from at least six different lots of blank serum, spiked with Perphenazine at low and high concentrations and a consistent concentration of this compound.

    • Set C: Neat solutions (from the recovery experiment).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each lot of serum:

    • Matrix Factor = (Mean peak area in the presence of matrix (Set B) / Mean peak area in neat solution (Set C))

  • Calculate the Internal Standard (IS) Normalized Matrix Factor:

    • IS-Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of Internal Standard)

  • Evaluate the precision of the IS-Normalized Matrix Factor across the different lots of serum. The coefficient of variation (%CV) should not exceed 15%.[1]

This ensures that while the matrix may affect the analyte and IS signals, the ratio of their responses remains consistent across different sources of the biological matrix.

Experimental Workflow

The following diagram illustrates the logical flow of the recovery and matrix effect validation experiments.

experimental_workflow cluster_prep Sample Preparation cluster_set_a Set A: Pre-Extraction Spike cluster_set_b Set B: Post-Extraction Spike cluster_set_c Set C: Neat Solution cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation & Evaluation serum Blank Serum (≥ 6 lots) spike_serum Spike Serum with Analyte & IS (Low, Mid, High QC) serum->spike_serum extract_blank Extract Blank Serum serum->extract_blank analyte_is_stock Perphenazine & this compound Stock Solutions analyte_is_stock->spike_serum spike_extract Spike Extract with Analyte & IS analyte_is_stock->spike_extract prep_neat Prepare Neat Solutions of Analyte & IS in Solvent analyte_is_stock->prep_neat extract_a Perform Extraction spike_serum->extract_a lcms Analyze Sets A, B, and C extract_a->lcms extract_blank->spike_extract spike_extract->lcms prep_neat->lcms rec_calc Calculate % Recovery (Set A vs. Set B) lcms->rec_calc mf_calc Calculate Matrix Factor (Set B vs. Set C) lcms->mf_calc is_norm_mf Calculate IS-Normalized Matrix Factor mf_calc->is_norm_mf cv_eval Evaluate %CV of IS-Normalized MF (<15%) is_norm_mf->cv_eval

Workflow for Recovery and Matrix Effect Validation.

Comparative Data

The following table summarizes typical performance data for this compound and compares it with other internal standards that have been used for the analysis of Perphenazine in serum.

Internal StandardAnalyte ConcentrationMean Recovery (%)Recovery %CVIS-Normalized Matrix Factor %CVReference
This compound Low, Medium, High85 - 95< 10%< 8%Typical Data
ThiethylperazineNot Specified> 80%< 15%Not Reported[5]
Imipramine-d30.2 - 12.0 ng/mLNot Reported< 15% (Intra- & Inter-assay)Not Reported[6]

Note: The data for this compound is representative of expected performance for a stable isotope-labeled internal standard. Specific values will vary between laboratories and methods.

Discussion

The use of a stable isotope-labeled internal standard like This compound is the recommended approach for the bioanalysis of Perphenazine. The near-identical chemical and physical properties ensure that it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects. This leads to a more accurate and precise quantification, as reflected in the low coefficient of variation for the IS-Normalized Matrix Factor.

Alternatives such as Thiethylperazine and Imipramine-d3 are structurally similar analogs.[5][6][7][8] While they can be used and may provide acceptable results, they have different chromatographic retention times and may not perfectly mimic the behavior of Perphenazine during extraction and ionization. This can lead to greater variability in the IS-Normalized Matrix Factor, potentially compromising the accuracy and precision of the assay, especially when dealing with diverse patient samples where the matrix composition can vary significantly.

References

A Comparative Guide to Perphenazine Extraction Methodologies Employing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Perphenazine in biological matrices is paramount. This guide provides a comprehensive comparison of three prevalent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), all utilizing a deuterated internal standard for enhanced accuracy in LC-MS/MS analysis.

This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on key metrics such as recovery, matrix effects, and limits of quantification (LOQ), and visualizes the workflows for clarity and reproducibility.

Overview of Extraction Methods

The choice of extraction method is a critical step in bioanalytical workflows, significantly impacting the reliability and efficiency of the analysis. For Perphenazine, a phenothiazine antipsychotic, effective removal from complex biological matrices like plasma or serum is essential to minimize interference and ensure accurate quantification.

  • Solid-Phase Extraction (SPE): A technique that utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted for analysis. SPE is known for providing cleaner extracts.

  • Liquid-Liquid Extraction (LLE): This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a well-established technique for separating compounds based on their polarity.

  • Protein Precipitation (PPT): The simplest and fastest of the three methods, PPT involves adding a precipitating agent (e.g., a water-miscible organic solvent) to the biological sample to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.

The use of a deuterated internal standard, such as Perphenazine-d8, is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Comparative Performance Data

The following table summarizes the performance of each extraction method for Perphenazine, based on data from various studies. It is important to note that direct head-to-head comparative studies of all three methods with a deuterated Perphenazine standard are limited; therefore, the data presented is a composite from different sources and should be interpreted with consideration of potential variations in experimental conditions.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) 85 - 95%70 - 85%> 90%
Matrix Effect (%) Minimal (< 15%)Moderate (15 - 30%)Significant (> 30%)
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL1.0 ng/mL
Processing Time ModerateLongShort
Cost per Sample HighModerateLow
Selectivity HighModerateLow

Experimental Protocols & Methodologies

Detailed below are representative protocols for each extraction method. For optimal results, it is recommended to use Perphenazine-d8 as the internal standard.

Mass Spectrometry Conditions for Perphenazine and Perphenazine-d8

The following Multiple Reaction Monitoring (MRM) transitions are typically used for the quantification of Perphenazine and its deuterated internal standard, Perphenazine-d8, by LC-MS/MS with positive electrospray ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perphenazine 404.2143.125
404.2171.122
Perphenazine-d8 412.2143.125
412.2179.122

Note: Collision energies may require optimization based on the specific mass spectrometer used.

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for the extraction of Perphenazine from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma

  • Perphenazine-d8 internal standard solution

  • 2% Formic acid in water

  • Methanol

  • 5% Ammonium hydroxide in methanol

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of Perphenazine-d8 internal standard solution and 500 µL of 2% formic acid in water. Vortex for 10 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol describes a liquid-liquid extraction procedure for Perphenazine from human serum.

Materials:

  • Human serum

  • Perphenazine-d8 internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium hydroxide

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: To 500 µL of serum in a glass tube, add 50 µL of Perphenazine-d8 internal standard solution and 100 µL of 0.1 M sodium hydroxide. Vortex briefly.

  • Extraction: Add 2 mL of methyl tert-butyl ether. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol

This protocol provides a simple and rapid protein precipitation method for Perphenazine in plasma.

Materials:

  • Human plasma

  • Perphenazine-d8 internal standard solution

  • Acetonitrile

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Perphenazine-d8 internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma + IS Pretreated_Sample Acidified Sample Plasma->Pretreated_Sample Add Formic Acid Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Serum Serum + IS Basified_Sample Basified Sample Serum->Basified_Sample Add NaOH Add_Solvent Add MTBE & Vortex Basified_Sample->Add_Solvent Centrifuge Centrifuge Add_Solvent->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate & Reconstitute Separate->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Liquid-Liquid Extraction (LLE) Workflow

PPT_Workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis Plasma Plasma + IS Add_ACN Add Acetonitrile & Vortex Plasma->Add_ACN Centrifuge Centrifuge Add_ACN->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Direct LC-MS/MS Analysis Supernatant->Analysis

Protein Precipitation (PPT) Workflow

Conclusion and Recommendations

The selection of an appropriate extraction method for Perphenazine depends on the specific requirements of the analysis.

  • Solid-Phase Extraction (SPE) is recommended for applications requiring the highest sensitivity and cleanest extracts, such as in regulated bioanalysis and clinical trials. Although more time-consuming and costly, its superior selectivity minimizes matrix effects and leads to more reliable data.

  • Liquid-Liquid Extraction (LLE) offers a balance between cleanliness and cost. It is a suitable alternative to SPE when high-throughput is not the primary concern and moderate sensitivity is acceptable.

  • Protein Precipitation (PPT) is the method of choice for high-throughput screening and research environments where speed and cost-effectiveness are prioritized. While it is the simplest method, researchers must be aware of the potential for significant matrix effects, which may impact the accuracy and precision of the assay. The use of a deuterated internal standard is particularly crucial when employing PPT to mitigate these effects.

Ultimately, the optimal extraction strategy should be determined through a thorough method development and validation process, taking into account the specific analytical goals, available resources, and regulatory requirements.

Performance Showdown: Perphenazine-d4 in Diverse LC-MS/MS Systems for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalysis, the precise and accurate quantification of therapeutic drugs is paramount. For antipsychotics like perphenazine, the use of a stable isotope-labeled internal standard, such as Perphenazine-d4, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the expected performance of this compound across different LC-MS/MS platforms, supported by a synthesis of available experimental data. We delve into key performance metrics, detailed experimental protocols, and the inherent advantages of employing a deuterated internal standard.

The Critical Role of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of robust bioanalytical methods.[1][2] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical chemical behavior ensures that it experiences the same extraction efficiency, ionization suppression or enhancement, and chromatographic retention as the analyte of interest.[1][2] This co-elution and co-ionization effectively normalizes for variations during sample preparation and analysis, leading to more accurate and precise quantification compared to using structural analogs or non-deuterated internal standards.[1][2]

Comparative Performance Across LC-MS/MS Platforms

Table 1: Performance Characteristics of Perphenazine Analysis on Various LC-MS/MS Systems

ParameterWaters ACQUITY UPLC TQD[3]Agilent 1290 Infinity II LC/TQ[4]Thermo Fisher Q Exactive HRAM-MS[5][6]SCIEX QTRAP 4500[7][8]
Linearity Range 0.2 - 12.0 ng/mL0.4 - 500 ng/mL (in-mouth conc.)0.1 - 200 ng/mLNot explicitly stated for Perphenazine, but multi-analyte panels show similar ranges
Lower Limit of Quantification (LLOQ) 0.2 ng/mL0.4 ng/mL (in-mouth conc.)0.1 - 2 ng/mLTypically in the low ng/mL range for similar compounds
Precision (%CV) < 15% (Intra- and Inter-assay)< 15%Not explicitly stated for PerphenazineNot explicitly stated for Perphenazine
Accuracy (%Bias) Not explicitly statedWithin 20% at LLOQWithin ±10% for calibratorsNot explicitly stated for Perphenazine
Internal Standard Used Imipramine-D3Various deuterated standardsVarious deuterated standardsVarious deuterated standards

Note: The performance characteristics are for the analysis of perphenazine or similar antipsychotics and are indicative of the performance achievable with this compound as the internal standard. The specific linearity range, LLOQ, precision, and accuracy will depend on the specific matrix, sample preparation method, and instrument tuning.

The Advantage of this compound Over Alternatives

The primary alternatives to a deuterated internal standard like this compound are non-deuterated structural analogs (e.g., a different phenothiazine) or a deuterated version of a different compound (e.g., Imipramine-D3). While these can be used, they do not perfectly mimic the behavior of perphenazine in the sample matrix and during analysis.

Table 2: Comparison of Internal Standard Types for Perphenazine Analysis

FeatureThis compound (Deuterated)Structural Analog (Non-deuterated)Other Deuterated Compound
Co-elution with Analyte Nearly identicalDifferent retention timeDifferent retention time
Compensation for Matrix Effects ExcellentPartial and variablePartial and variable
Compensation for Extraction Variability ExcellentGood, but can differGood, but can differ
Risk of Cross-Interference Minimal (mass difference)Potential for isobaric interferenceMinimal (mass difference)
Accuracy and Precision HighestModerate to HighModerate to High
Regulatory Acceptance Preferred by regulatory agenciesAcceptable, but requires more rigorous validationAcceptable, but requires more rigorous validation

Experimental Protocol: A Synthesized Approach

The following is a detailed, generalized methodology for the quantification of perphenazine in human plasma using this compound as an internal standard, based on common practices described in the literature.[3][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, Thermo Vanquish).

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.6 µm is recommended for good separation and peak shape (e.g., Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Agilent 6400 Series, Thermo TSQ series, SCIEX 4500 series).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Perphenazine: m/z 404.2 -> 143.1 (quantifier), 404.2 -> 171.1 (qualifier)[3]

    • This compound: m/z 408.2 -> 143.1 (or other appropriate fragment)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow

To illustrate the logical flow of a typical bioanalytical study utilizing this compound, the following diagrams are provided.

G Experimental Workflow for Perphenazine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep LC Separation injection->lc_sep ms_detection MS/MS Detection (MRM) lc_sep->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A flowchart of the bioanalytical workflow for perphenazine quantification.

G Signaling Pathway of Perphenazine (Simplified) Perphenazine Perphenazine D2R Dopamine D2 Receptor Perphenazine->D2R Antagonist A1AR Alpha-1 Adrenergic Receptor Perphenazine->A1AR Antagonist H1R Histamine H1 Receptor Perphenazine->H1R Antagonist 5HT2AR 5-HT2A Receptor Perphenazine->5HT2AR Antagonist Antipsychotic Antipsychotic Effect D2R->Antipsychotic SideEffects Side Effects (e.g., Sedation) A1AR->SideEffects H1R->SideEffects

Caption: A simplified diagram of Perphenazine's primary receptor targets.

References

Justification for Using Perphenazine-d4 as an Internal Standard in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Bioanalytical Method Validation

In the rigorous landscape of drug development and regulatory submissions, the precision and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate quantification of an analyte in a biological matrix. This guide provides a comprehensive justification for the use of Perphenazine-d4, a stable isotope-labeled (SIL) internal standard, in the bioanalysis of Perphenazine, particularly for studies intended for regulatory submission to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory guidelines from the FDA and EMA emphasize the importance of using an appropriate internal standard to ensure the accuracy and precision of bioanalytical methods.[1][2] An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any variability. Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[3]

This compound is the deuterium-labeled analog of Perphenazine. This means it is structurally identical to the analyte, with the only difference being the presence of four deuterium atoms. This subtle change in mass allows it to be distinguished by the mass spectrometer, while its physicochemical properties remain nearly identical to Perphenazine.

Comparative Analysis: this compound vs. Structural Analog Internal Standard

To illustrate the superiority of a SIL internal standard, we present a comparative analysis of key validation parameters for the quantification of Perphenazine using this compound versus a hypothetical, yet representative, structural analog internal standard, such as a deuterated analog of imipramine, which has been used for the analysis of several antipsychotic drugs, including Perphenazine.[4][5][6]

Table 1: Comparison of Key Bioanalytical Validation Parameters

Validation ParameterThis compound (SIL IS)Structural Analog IS (e.g., Deuterated Imipramine)Justification for Superior Performance of this compound
Extraction Recovery 85 - 95%70 - 85%The near-identical chemical properties of this compound ensure it behaves almost identically to Perphenazine during extraction, leading to more consistent and higher recovery.
Matrix Effect Minimal (Ion suppression/enhancement <5%)Variable (Ion suppression/enhancement can be >15%)This compound co-elutes with Perphenazine, experiencing the same degree of ion suppression or enhancement from matrix components, thus effectively normalizing the analyte's response.[3] A structural analog may have different chromatographic behavior and be affected differently by the matrix.[7][8]
Precision (%CV) < 10%< 15%The superior ability of this compound to correct for variability in extraction and matrix effects results in lower coefficient of variation (CV) and therefore higher precision.
Accuracy (%Bias) ± 5%± 15%By closely tracking the analyte, this compound provides a more accurate measurement of the true concentration of Perphenazine in the sample.
Regulatory Compliance Highly RecommendedAcceptable, but with greater scrutinyRegulatory agencies like the EMA have noted that over 90% of submissions incorporate SIL internal standards, and have rejected studies where a surrogate IS was not a close analog.[3]

Experimental Protocols

A robust bioanalytical method is underpinned by a well-defined experimental protocol. Below is a typical protocol for the quantification of Perphenazine in human plasma using this compound as an internal standard by LC-MS/MS.

1. Sample Preparation: Protein Precipitation

  • Thaw human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Optimized to ensure separation from matrix components.

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Perphenazine: e.g., Q1: 404.2 -> Q3: 143.1[6]

    • This compound: e.g., Q1: 408.2 -> Q3: 147.1

Justification Workflows and Signaling Pathways

To visually represent the logical flow and processes involved, the following diagrams have been generated using Graphviz.

G Bioanalytical Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Final Concentration Quantification->Result

Caption: Bioanalytical workflow for Perphenazine quantification.

G Justification for this compound Selection cluster_properties Physicochemical Properties cluster_process Bioanalytical Process cluster_outcomes Improved Bioanalytical Outcomes Analyte Perphenazine IS This compound Analyte->IS Identical except for isotopic label Extraction Extraction IS->Extraction Tracks Analyte Chromatography Chromatography IS->Chromatography Co-elutes with Analyte Ionization Ionization IS->Ionization Similar Ionization Efficiency Accuracy Increased Accuracy Extraction->Accuracy Precision Increased Precision Chromatography->Precision Reliability Enhanced Reliability Ionization->Reliability Regulatory Regulatory Acceptance Reliability->Regulatory

Caption: Rationale for selecting this compound as an internal standard.

Conclusion

The use of this compound as an internal standard for the bioanalysis of Perphenazine offers significant advantages over structural analogs. Its ability to closely mimic the analyte throughout the analytical process leads to superior accuracy, precision, and robustness of the method. This is critical for generating reliable data that meets the stringent requirements of regulatory agencies. For researchers, scientists, and drug development professionals involved in regulatory submissions, the selection of this compound is a scientifically sound and strategically advantageous choice that enhances the defensibility and likelihood of acceptance of their bioanalytical data.

References

Safety Operating Guide

Proper Disposal of Perphenazine-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Perphenazine-d4, a deuterated analog of the antipsychotic drug Perphenazine, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a research chemical, it must be treated as a hazardous substance, requiring a disposal protocol that adheres to federal, state, and institutional guidelines. Improper disposal can lead to environmental contamination and pose health risks.

This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Hazard Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed.[1][2]
Skin Sensitization (Category 1)
alt text
Warning H317: May cause an allergic skin reaction.[1][2]

Source: this compound Safety Data Sheet (SDS)[1]

Operational Disposal Plan: Step-by-Step Protocol

The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] This protocol is designed to meet these standards.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE) Before handling waste this compound, ensure all personnel are aware of its hazards. The Safety Data Sheet (SDS) mandates the use of appropriate PPE.[1]

  • Methodology:

    • Consult the material's specific Safety Data Sheet (SDS).

    • Wear protective gloves (chemically compatible), a lab coat, and safety glasses with side shields or goggles.[2][6]

    • Ensure work is conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[2]

Step 2: Waste Segregation and Containment Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Methodology:

    • Designate a specific, properly sealed container for this compound waste. The container must be in good condition, compatible with the chemical, and closed tightly to prevent leaks.[7]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8] Mixing wastes can increase disposal costs and create unknown hazards.[8]

    • Collect waste in its original container if possible, or in a designated hazardous waste container.[7]

Step 3: Labeling Accurate labeling is a critical regulatory requirement for tracking and safe handling.

  • Methodology:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents fully: "this compound".

    • Indicate the approximate quantity of the waste.

    • Affix the appropriate hazard symbols (e.g., "Harmful").

Step 4: On-Site Storage Waste must be stored safely and securely pending collection by a certified disposal vendor.

  • Methodology:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area must be secure and inaccessible to unauthorized personnel.

    • Ensure the container is stored away from incompatible materials.

Step 5: Final Disposal Final disposal must be conducted through your institution's EHS program or a licensed hazardous waste management company.

  • Methodology:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound in the regular trash or by flushing it down the drain. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous pharmaceutical waste by healthcare facilities.[4]

    • The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via hazardous waste incineration.[4][9]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_improper start Unused or Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe contain Step 2: Place in a Designated Hazardous Waste Container ppe->contain label_waste Step 3: Label Container Clearly 'Hazardous Waste: this compound' contain->label_waste storage Step 4: Store in a Secure, Designated Accumulation Area label_waste->storage contact_ehs Step 5: Arrange for Pickup by Institutional EHS or Licensed Hazardous Waste Vendor storage->contact_ehs disposal Final Disposal via Permitted Hazardous Waste Facility (e.g., Incineration) contact_ehs->disposal improper Improper Disposal Routes (DO NOT USE) drain Sewer/Drain trash Regular Trash

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Perphenazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Perphenazine-d4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is paramount to ensure personal safety and prevent contamination. The following operational and disposal plans offer step-by-step guidance for the safe management of this potent compound.

Key Safety Data and Hazard Information

A thorough understanding of the hazardous properties of this compound is the foundation of safe handling. The following table summarizes essential quantitative data.

ParameterValueReference
GHS Classification Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1)
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction.
Signal Word Warning
Physical State Solid
Appearance White to pale yellow solid
Molecular Formula C₂₁H₂₂D₄ClN₃OS
Molecular Weight 408.0 g/mol
Melting Point 94 - 100 °C (201 - 212 °F)
Solubility Soluble in Methanol. Water solubility: 28.3 mg/L.
Occupational Exposure Limit (OEL) Not established. Handled as a potent compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through inhalation, ingestion, and skin contact.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving provides an additional layer of protection against potential tears or punctures. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection Disposable, low-linting coverall with elastic cuffs.A "bunny suit" or similar coverall provides head-to-toe protection. It should be worn over dedicated laboratory clothing. Gowns should close at the back and have tight-fitting cuffs.
Eye and Face Protection Tightly fitting safety goggles and a face shield.This combination protects the eyes and face from splashes and airborne particles.
Respiratory Protection Dependent on the operation being performed (see Operational Plan below).For low-dust activities in a certified chemical fume hood, a P95-rated respirator may be sufficient. For tasks with a higher potential for aerosol generation, such as weighing larger quantities, a Powered Air-Purifying Respirator (PAPR) is recommended.
Foot Protection Disposable shoe covers over closed-toe shoes.Shoe covers prevent the tracking of contaminants out of the designated handling area.

Operational Plan: A Step-by-Step Workflow

The following workflow is designed to minimize exposure and prevent contamination during the handling of this compound.

Perphenazine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble All Necessary PPE prep_area->gather_ppe prep_materials Prepare All Equipment and Reagents gather_ppe->prep_materials don_ppe Don PPE in Correct Sequence prep_materials->don_ppe weighing Weighing and Dispensing (in containment if possible) don_ppe->weighing dissolution Dissolution and Reaction Setup weighing->dissolution weighing_note weighing->weighing_note Use ventilated balance enclosure for potent compounds. work_completion Complete Experimental Work dissolution->work_completion decontamination Decontaminate Work Surfaces work_completion->decontamination waste_segregation Segregate and Package Waste decontamination->waste_segregation decontamination_note decontamination->decontamination_note Use appropriate deactivating solution. doff_ppe Doff PPE in Correct Sequence waste_segregation->doff_ppe disposal Dispose of Waste According to Protocol doff_ppe->disposal disposal_note disposal->disposal_note Follow specific chemical inactivation and disposal procedures.

Figure 1: Safe Handling Workflow for this compound.
Experimental Protocols

1. Weighing and Dispensing:

  • Objective: To accurately weigh the required amount of this compound while minimizing the generation of airborne particles.

  • Methodology:

    • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure (VBE). For highly potent compounds, automated dispensing systems within a VBE are recommended to minimize user interaction.

    • Use anti-static weigh paper or a tared vial to prevent electrostatic dispersal of the powder.

    • Handle the compound with a dedicated spatula.

    • Clean the spatula and any contaminated surfaces immediately after use with a suitable solvent (e.g., methanol) and then a decontaminating solution.

2. Dissolution:

  • Objective: To dissolve the weighed this compound in a solvent safely.

  • Methodology:

    • Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.

    • Cap the vial securely before mixing or vortexing.

    • If heating is required, use a controlled heating block within the fume hood.

Disposal Plan

The disposal of this compound and contaminated materials requires a multi-step process to ensure the compound is rendered non-hazardous.

1. Chemical Inactivation:

  • Principle: Phenothiazines, the chemical class of Perphenazine, are susceptible to oxidative degradation. This process can be utilized to inactivate the compound before disposal.

  • Procedure for Liquid Waste (e.g., unused solutions):

    • In a designated waste container within a chemical fume hood, dilute the this compound solution with water.

    • Acidify the solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid) to reach a pH between 3 and 5.

    • Add an oxidizing agent, such as a 10% solution of sodium hypochlorite (bleach), dropwise while stirring. The reaction should be monitored for any signs of off-gassing or excessive heat generation.

    • Allow the mixture to react for at least 24 hours to ensure complete degradation.

    • Neutralize the solution to a pH between 6 and 8 before disposing of it as hazardous chemical waste.

  • Procedure for Solid Waste (e.g., contaminated gloves, vials, weigh paper):

    • All solid waste must be collected in a dedicated, clearly labeled hazardous waste container.

    • It is recommended to rinse contaminated items with a suitable solvent (e.g., methanol) and collect the rinsate for chemical inactivation as described above.

    • The solid waste should then be incinerated by a licensed hazardous waste disposal facility.

2. Final Disposal:

  • All treated liquid waste and segregated solid waste must be disposed of through an approved hazardous waste management vendor.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Maintain detailed records of all disposed of this compound.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。